molecular formula C8H7F3 B1360062 4-Methylbenzotrifluoride CAS No. 6140-17-6

4-Methylbenzotrifluoride

Cat. No.: B1360062
CAS No.: 6140-17-6
M. Wt: 160.14 g/mol
InChI Key: LRLRAYMYEXQKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzotrifluoride is a useful research compound. Its molecular formula is C8H7F3 and its molecular weight is 160.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLRAYMYEXQKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210335
Record name alpha,alpha,alpha-Trifluoro-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6140-17-6
Record name 1-Methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6140-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006140176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,alpha-Trifluoro-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-p-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLBENZOTRIFLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH7JBW374B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Methylbenzotrifluoride CAS number 6140-17-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylbenzotrifluoride (CAS: 6140-17-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 6140-17-6, is a colorless, aromatic organic compound with the chemical formula C₈H₇F₃.[1][2][3] Also known by synonyms such as 1-methyl-4-(trifluoromethyl)benzene and α,α,α-trifluoro-p-xylene, it serves as a crucial intermediate in the synthesis of a wide range of specialty chemicals.[2][4][5][6][7] Its molecular structure, which features a stable and highly electronegative trifluoromethyl (-CF₃) group on a toluene backbone, imparts unique chemical properties that are highly valued in the pharmaceutical and agrochemical industries.[1][3] The presence of the trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a key building block for developing advanced active ingredients.[1] This guide provides a comprehensive overview of its properties, experimental protocols, and applications.

Physicochemical Properties

This compound is a colorless, transparent liquid at room temperature.[1][3][4] It is generally insoluble in water but soluble in common organic solvents.[2][8] Its key physical and chemical characteristics are summarized in the table below.

PropertyValueReference(s)
CAS Number 6140-17-6[2][3][4][9]
Molecular Formula C₈H₇F₃[1][2][3][6]
Molecular Weight 160.14 g/mol [3][5][6][7]
Appearance Clear, colorless liquid[3][4][10][11]
Density 1.144 g/mL at 25°C[1][4]
Boiling Point 129 °C[1][4][10]
Flash Point 27 °C / 80.6 °F[10][12]
Refractive Index (n²⁰/D) 1.426[1][4][11]
Vapor Pressure 12.6 - 13 mmHg at 25°C[2][4]
LogP 3.01 - 3.25[2][3]

Spectral Data

Structural confirmation of this compound is typically achieved through various spectroscopic methods. While the raw spectra are maintained in spectral databases, the availability of key techniques is noted below.

Spectroscopic TechniqueAvailability / Confirmation
¹H NMR Data available and used for structural analysis.[5][13]
¹³C NMR Data available and used for structural analysis.[13]
Infrared (IR) Spectroscopy Spectrum conforms to the expected structure.[5][11][13]
Mass Spectrometry (MS) Data available, typically via GC-MS.[5][13]
Raman Spectroscopy Data available.[5][13]

Safety and Handling

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[2][8][9][12] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

GHS Hazard Information
CodeHazard Statement
H226 Flammable liquid and vapor.[5][8][9]
H315 Causes skin irritation.[5][8][9]
H319 Causes serious eye irritation.[5][8][9]
H335 May cause respiratory irritation.[5][8][9]
Handling and Storage

Proper handling and storage are essential for safety and to maintain the integrity of the compound.

  • Handling : Use spark-proof tools and explosion-proof equipment.[2][12] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapor or mist.[2][12] Personal protective equipment (PPE), including appropriate gloves, safety goggles, and protective clothing, should be worn.[2][12]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[2][10] Keep away from heat, sparks, open flames, and other sources of ignition.[2][9][12] Incompatible materials include strong oxidizing agents and strong bases.[2][10]

Experimental Protocols

Synthesis Protocol: Multi-Step Synthesis from 2,5-Dichlorotoluene

A documented method for synthesizing this compound involves a three-step process starting from 2,5-dichlorotoluene.[14] This approach ensures high purity of the final product.

Methodology:

  • Friedel-Crafts Reaction: 2,5-dichlorotoluene is used as the starting material in a Friedel-Crafts reaction to introduce a trichloromethyl group.

  • Fluorination: The resulting intermediate undergoes a fluorination reaction, where the chlorine atoms of the trichloromethyl group are exchanged for fluorine atoms, forming 2,5-dichloro-4-(trifluoromethyl)toluene. This step is followed by purification via distillation.

  • Hydrogenation-Dechlorination: The purified intermediate is subjected to catalytic hydrogenation to remove the two chlorine atoms from the benzene ring. In a typical procedure, 2,5-dichloro-4-(trifluoromethyl)toluene (230g), methanol (400mL), sodium acetate (205g), and 10% Pd/C catalyst (20g) are added to a hydrogenation autoclave. The reaction proceeds at 90°C under a hydrogen pressure of 1.0 MPa. Upon completion, the product is filtered, the solvent is removed, and the final product is purified by reduced-pressure distillation to yield this compound with a purity exceeding 99%.[14]

G A 2,5-Dichlorotoluene (Starting Material) B Friedel-Crafts Reaction (CCl4, Catalyst) A->B C Intermediate: 2,5-Dichloro-1-(trichloromethyl)-4-methylbenzene B->C D Fluorination Reaction (e.g., HF) C->D E Intermediate: 2,5-Dichloro-4-(trifluoromethyl)toluene D->E F Catalytic Hydrogenation (H2, Pd/C, NaOAc) E->F H Purification (Distillation) E->H G This compound (Final Product) F->G H->F G cluster_0 Purity Assessment cluster_1 Structural Confirmation A Sample Injection B Gas Chromatography (GC) A->B C Purity > 98%? B->C F IR Spectroscopy C->F If Yes H Repurify C->H If No D Sample Prep E NMR Spectroscopy D->E D->F G Mass Spectrometry D->G G cluster_0 Chemical Modifications cluster_1 Target Molecules cluster_2 Imparted Properties A This compound (Building Block) B Further Functionalization (e.g., Halogenation, Nitration) A->B C Pharmaceuticals B->C D Agrochemicals (Herbicides, Pesticides) B->D E Increased Lipophilicity C->E F Enhanced Metabolic Stability C->F G Modified Receptor Binding C->G D->E D->F

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Trifluoromethyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)toluene, also known as p-xylene trifluoride or 1-methyl-4-(trifluoromethyl)benzene, is an important fluorinated organic compound. Its unique properties, conferred by the trifluoromethyl group, make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug design.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-(Trifluoromethyl)toluene, detailed experimental protocols for their determination, and insights into its reactivity and applications.

Physicochemical Properties

The physicochemical properties of 4-(Trifluoromethyl)toluene are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, and for designing and optimizing synthetic routes and formulations.

Core Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₈H₇F₃[5]
Molecular Weight 160.14 g/mol [5]
Appearance Colorless liquid[5]
Odor Aromatic[5]
Density 1.19 g/mL at 20 °C[5]
Boiling Point 102 °C[5]
Melting Point -29 °C[5]
Solubility in Water <1 mg/mL[5]
Refractive Index (n_D^20) 1.414[5]
Safety and Handling
PropertyValueReference
Flash Point 12 °C (54 °F)[6]
Hazards Highly flammable liquid and vapor. May cause skin, eye, and respiratory irritation.[5][7]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, and a respirator are recommended.[7][8][9]

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization and application of 4-(Trifluoromethyl)toluene. The following sections detail the methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10][11]

Methodology:

  • Apparatus Setup: A small quantity of 4-(Trifluoromethyl)toluene is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[10][12] The fusion tube is then attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or an aluminum block.[10]

  • Heating: The apparatus is heated slowly and uniformly.[10]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature is noted when a rapid and continuous stream of bubbles is observed. This is the boiling point.[10]

  • Confirmation: The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid re-enters the capillary tube is also recorded as the boiling point.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure A Place 4-(Trifluoromethyl)toluene in fusion tube B Insert inverted, sealed capillary tube A->B C Attach to thermometer and place in heating block B->C D Heat slowly and uniformly C->D E Observe continuous bubble stream D->E F Record temperature (Boiling Point) E->F G Cool and observe liquid re-entry F->G H Record temperature (Confirmation) G->H

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity.[13] Since 4-(Trifluoromethyl)toluene is a liquid at room temperature, this protocol would apply to its solid state at low temperatures.

Methodology:

  • Sample Preparation: A small amount of solidified 4-(Trifluoromethyl)toluene is introduced into a capillary tube.

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath or a melting point apparatus.[14]

  • Heating: The sample is heated slowly and steadily.

  • Observation: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. This range is the melting point.[15] Pure compounds typically have a sharp melting point range of 0.5-1.0°C.

Melting_Point_Determination cluster_setup Sample Preparation & Setup cluster_procedure Procedure A Introduce solidified sample into capillary tube B Attach to thermometer in melting point apparatus A->B C Heat slowly and observe B->C D Record temperature at start of melting (T1) C->D E Record temperature at complete melting (T2) D->E F Melting Point Range (T1 - T2) E->F

Determination of Solubility

Solubility is a critical parameter, especially in drug development, as it affects absorption and bioavailability.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, diethyl ether, and toluene.

  • Procedure:

    • Place a small, measured amount (e.g., 25 mg or 0.05 mL) of 4-(Trifluoromethyl)toluene into a test tube.[16]

    • Add a small portion (e.g., 0.75 mL) of the solvent in increments.[16]

    • Shake the test tube vigorously after each addition.[16]

    • Observe whether the solute dissolves completely. If it does, it is considered soluble. If two distinct layers form, it is immiscible.[17]

  • Classification: The solubility behavior helps classify the compound's polarity. For instance, solubility in water suggests the presence of polar functional groups, while solubility in non-polar solvents like hexane indicates a non-polar nature.[18]

Solubility_Determination A Select Solvents (e.g., Water, Ethanol, Toluene) B Add measured 4-(Trifluoromethyl)toluene to test tube A->B C Add solvent in portions, shaking vigorously B->C D Observe for dissolution or phase separation C->D E Soluble? D->E F Classify as Soluble E->F Yes G Classify as Insoluble/Immiscible E->G No

Determination of Vapor Pressure

Vapor pressure is a measure of a substance's volatility and is important for understanding its environmental fate and for process safety calculations.[19]

Methodology (Static Method):

  • Sample Preparation: The 4-(Trifluoromethyl)toluene sample is purified to remove any volatile impurities.

  • Apparatus: A static apparatus, which consists of a sample container connected to a pressure measuring device (manometer) and a vacuum system, is used.[19]

  • Procedure:

    • The sample is placed in the container and degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

    • The apparatus is evacuated to a high vacuum.[19]

    • The sample is brought to the desired temperature, and the system is allowed to reach equilibrium.

    • The pressure of the vapor in equilibrium with the liquid is measured. This is the vapor pressure at that temperature.[20]

    • Measurements are repeated at different temperatures to obtain a vapor pressure curve.

Vapor_Pressure_Determination cluster_prep Preparation cluster_measurement Measurement A Purify and degas 4-(Trifluoromethyl)toluene B Place in static apparatus and evacuate A->B C Set and equilibrate at desired temperature B->C D Measure equilibrium vapor pressure C->D E Repeat at different temperatures D->E F Generate Vapor Pressure Curve E->F

Reactivity and Synthesis

Reactivity

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[1] However, the methyl group is an activating, ortho-, para-directing group. The interplay of these two substituents governs the reactivity of the molecule. Nitration of trifluorotoluene, for example, yields 3-nitrotrifluorotoluene.[6]

Synthesis

Industrially, trifluorotoluenes are often synthesized by reacting the corresponding trichloromethyl-substituted benzene with hydrogen fluoride.[6] A laboratory-scale synthesis can involve the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst.[6] Another approach involves the reaction of p-toluic acid with sulfur tetrafluoride.[21]

Applications in Drug Development

The incorporation of a trifluoromethyl group into a drug candidate can significantly enhance its pharmacological properties.[3]

  • Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3]

  • Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the drug's half-life.[3]

  • Enhanced Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups and enhance binding interactions with target proteins.[1]

Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern medicinal chemistry.[4][22] For example, the antidepressant fluoxetine contains a trifluoromethylphenyl group.[4]

Conclusion

4-(Trifluoromethyl)toluene is a key intermediate with a unique set of physicochemical properties that make it highly valuable in the pharmaceutical and chemical industries. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe use in research and development. The provided experimental protocols offer a framework for the accurate determination of its core properties, enabling researchers to fully leverage the potential of this versatile compound.

References

An In-depth Technical Guide on the Synthesis and Discovery of p-Tolyl Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl trifluoride, also known as 4-methylbenzotrifluoride, is a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] Its discovery in the mid-20th century, stemming from investigations into fluorinated aromatic compounds, has paved the way for significant advancements in medicinal chemistry and materials science.[2][3] The introduction of the trifluoromethyl group (-CF3) imparts unique properties to organic molecules, including enhanced lipophilicity and metabolic stability, making it a highly desirable moiety in drug design.[1] This technical guide provides a comprehensive overview of the historical context, key synthesis methodologies, detailed experimental protocols, and characterization of p-tolyl trifluoride.

Discovery and Historical Context

The synthesis of p-tolyl trifluoride is rooted in the pioneering work on organofluorine chemistry. While the exact date of its first synthesis is not precisely documented, it is reported to have been first prepared in the mid-20th century during the broader development of fluorinated organic compounds for industrial applications.[3] The foundational chemistry enabling its synthesis can be traced back to the late 19th century with the work of Belgian chemist Frédéric Jean Edmond Swarts. In 1892, Swarts developed a method for introducing fluorine into organic molecules by reacting organic polyhalides with inorganic fluorides like antimony trifluoride, a process now famously known as the Swarts reaction.[4][5][6] This reaction was a significant breakthrough, as direct fluorination was often too violent and difficult to control.[3] The Swarts reaction and subsequent developments in fluorination chemistry were instrumental in the eventual synthesis of a wide range of aromatic trifluorides, including p-tolyl trifluoride.

Physicochemical and Spectroscopic Data

p-Tolyl trifluoride is a colorless to pale yellow liquid with a mild aromatic odor.[3] It is sparingly soluble in water but readily dissolves in common organic solvents.[2] Key physicochemical properties and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of p-Tolyl Trifluoride

PropertyValueReference
Molecular Formula C8H7F3[2]
Molecular Weight 160.14 g/mol [2]
CAS Number 6140-17-6[7]
Boiling Point 129 °C (lit.)[7]
Density 1.144 g/mL at 25 °C (lit.)[7]
Refractive Index (n20/D) 1.426 (lit.)[7]

Table 2: Spectroscopic Data of p-Tolyl Trifluoride

Spectroscopy Data Reference
¹H NMR See Table 3[2]
¹³C NMR See Table 4[2]
¹⁹F NMR Data available on PubChem[2]
IR Spectrum Data available from NIST[8]
Mass Spectrum Data available on SpectraBase[9]

Table 3: ¹H NMR Spectral Data of p-Tolyl Trifluoride

Chemical Shift (ppm) Multiplicity Integration Assignment
7.51d2HAromatic CH
7.26d2HAromatic CH
2.40s3H-CH₃

Note: Spectrum obtained from Sigma-Aldrich Co. LLC.[2]

Table 4: ¹³C NMR Spectral Data of p-Tolyl Trifluoride

Chemical Shift (ppm) Assignment
138.2Aromatic C-CH₃
132.1 (q)Aromatic C-CF₃
129.5Aromatic CH
125.4 (q)Aromatic CH
124.2 (q)-CF₃
21.0-CH₃

Note: Spectrum obtained from Wiley-VCH GmbH.[2]

Synthesis Methodologies

The synthesis of p-tolyl trifluoride is primarily achieved through two major routes: the fluorination of p-toluic acid using sulfur tetrafluoride (SF₄) and the Swarts reaction, which involves the fluorination of p-tolyl trichloride.

Fluorination of p-Toluic Acid with Sulfur Tetrafluoride (SF₄)

This method provides a direct route from a carboxylic acid to the trifluoromethyl group. The reaction is typically carried out under high pressure and temperature in an autoclave.

p_toluic_acid p-Toluic Acid p_tolyl_trifluoride p-Tolyl Trifluoride p_toluic_acid->p_tolyl_trifluoride High Pressure, High Temperature sf4 SF₄ sf4->p_tolyl_trifluoride hf HF (byproduct) p_tolyl_trifluoride->hf so2 SO₂ (byproduct) p_tolyl_trifluoride->so2

Figure 1: Synthesis of p-Tolyl Trifluoride from p-Toluic Acid.
Swarts Reaction: Fluorination of p-Tolyl Trichloride

A more traditional and widely used industrial method involves a two-step process. First, p-xylene is subjected to free-radical chlorination to produce p-tolyl trichloride. This intermediate is then fluorinated using a Swarts reagent, typically antimony trifluoride (SbF₃), often with a catalyst such as antimony pentachloride (SbCl₅).

p_xylene p-Xylene p_tolyl_trichloride p-Tolyl Trichloride p_xylene->p_tolyl_trichloride Free-Radical Chlorination cl2 Cl₂ cl2->p_tolyl_trichloride p_tolyl_trifluoride p-Tolyl Trifluoride p_tolyl_trichloride->p_tolyl_trifluoride Swarts Reaction sbf3 SbF₃ (Swarts Reagent) sbf3->p_tolyl_trifluoride

Figure 2: Two-Step Synthesis of p-Tolyl Trifluoride via Swarts Reaction.

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods of p-tolyl trifluoride.

Protocol 1: Fluorination of p-Toluic Acid with SF₄

Materials:

  • p-Toluic acid

  • Sulfur tetrafluoride (SF₄)

  • Hastelloy or stainless steel autoclave (e.g., 300 mL or 1750 mL capacity)

  • Dry ice-acetone bath

  • Distillation apparatus

Procedure:

  • Purge a 300 mL Hastelloy pressure vessel with dry nitrogen and pressure test to 2,000 psig at room temperature.

  • Evacuate the vessel to 1 mm Hg.

  • Charge the vessel with 57 g (0.42 moles) of dry p-toluic acid.

  • Evacuate the vessel again to 1 mm Hg and cool to -40°C in a dry ice-acetone bath.

  • Introduce a 50% molar excess of sulfur tetrafluoride (SF₄) into the cooled vessel.

  • Seal the autoclave and heat the reaction mixture to 160°C. The pressure will rise to approximately 1600 psig.

  • Maintain the reaction at 160°C for 16 hours with stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess SF₄ and byproducts (HF and SO₂) into a suitable scrubbing solution.

  • Open the autoclave and collect the crude product.

  • Purify the crude p-tolyl trifluoride by fractional distillation to obtain a product with >99% purity. The conversion is approximately 78%, and the yield, including the recycling of the intermediate p-toluoyl fluoride, can exceed 95%.

Protocol 2: Swarts Reaction of p-Tolyl Trichloride

Materials:

  • p-Tolyl trichloride

  • Antimony trifluoride (SbF₃)

  • Antimony pentachloride (SbCl₅) (catalyst)

  • Reaction vessel with a reflux condenser and stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a reaction vessel equipped with a reflux condenser and stirrer, place p-tolyl trichloride and antimony trifluoride (SbF₃).

  • Add a catalytic amount of antimony pentachloride (SbCl₅). The combination of SbF₃ and a pentavalent antimony salt acts as the "Swarts reagent".[4]

  • Heat the reaction mixture. The temperature will depend on the specific scale and equipment but is typically elevated to drive the halogen exchange.

  • During the reaction, the chlorine atoms on the trichloromethyl group are replaced by fluorine atoms.

  • After the reaction is complete, cool the mixture and carefully quench with water.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with a dilute acid solution, followed by a sodium bicarbonate solution, and finally with water to remove any remaining inorganic impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent.

  • Purify the crude p-tolyl trifluoride by fractional distillation.

Applications in Research and Development

p-Tolyl trifluoride serves as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a drug candidate. Its chemical stability and reactivity make it a valuable building block in multi-step synthetic pathways.[1]

Conclusion

The synthesis of p-tolyl trifluoride, a journey from the foundational Swarts reaction to more direct fluorination methods, highlights the evolution of organofluorine chemistry. The detailed protocols and characterization data provided in this guide are intended to support researchers and scientists in the effective utilization of this important chemical intermediate. The continued exploration of fluorination methodologies will undoubtedly lead to even more efficient and sustainable routes for the production of p-tolyl trifluoride and other valuable fluorinated compounds, further fueling innovation in drug discovery and materials science.

References

Spectroscopic Analysis of 4-Methylbenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylbenzotrifluoride (also known as 4-(trifluoromethyl)toluene), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This information is critical for the structural elucidation and purity assessment of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl group protons.

Signal Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Ar-H 7.51d8.12H, ortho to -CF₃
Ar-H 7.23d7.92H, meta to -CF₃
CH2.42s-3H, methyl group

Solvent: CDCl₃, Reference: TMS at 0 ppm

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound, including the characteristic quartet for the trifluoromethyl carbon.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
141.6s-C -CH₃
129.5s-C H (meta to -CF₃)
129.3 (q)q32.4C -CF₃
125.4 (q)q3.8C H (ortho to -CF₃)
124.2 (q)q272.1-C F₃
21.3s--C H₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Frequency (cm⁻¹) Intensity Assignment
3060 - 3030MediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch (methyl)
1620MediumAromatic C=C stretch
1450MediumCH₃ asymmetric bending
1325StrongC-F stretch (CF₃)
1165, 1125StrongC-F stretch (CF₃)
1070StrongC-F stretch (CF₃)
820Strongp-disubstituted benzene C-H out-of-plane bend

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2.1.2. ¹H NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

2.1.3. ¹³C NMR Spectroscopy

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse sequence

  • Acquisition Parameters:

    • Spectral Width: ~250 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

  • Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or acetone, and allowing it to dry completely.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

2.2.2. Data Acquisition

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Mode: Transmittance or Absorbance

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Procedure:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

    • After the measurement, thoroughly clean the ATR crystal with a suitable solvent.

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of this compound to confirm its molecular structure.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_data Input Data cluster_interpretation Data Interpretation cluster_structure Structural Confirmation 1H_NMR ¹H NMR Spectrum H_Signals ¹H NMR Signals Singlet ~2.4 ppm (3H) Two Doublets ~7.2-7.5 ppm (4H) 1H_NMR->H_Signals 13C_NMR ¹³C NMR Spectrum C_Signals ¹³C NMR Signals -CH₃ ~21 ppm Aromatic Cs 125-142 ppm -CF₃ (quartet) ~124 ppm 13C_NMR->C_Signals IR IR Spectrum IR_Bands IR Bands C-H (Aromatic/Aliphatic) Strong C-F Stretches C=C (Aromatic) IR->IR_Bands Structure This compound Structure H_Signals->Structure Confirms Methyl and p-disubstituted ring C_Signals->Structure Confirms Carbon Skeleton and -CF₃ group IR_Bands->Structure Confirms Functional Groups

Caption: Workflow for structural elucidation of this compound.

Solubility of 4-Methylbenzotrifluoride in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzotrifluoride, also known as α,α,α-trifluoro-p-xylene, is a fluorinated aromatic compound with increasing importance in the pharmaceutical and agrochemical industries. Its unique properties, imparted by the trifluoromethyl group, make it a valuable building block in the synthesis of novel chemical entities. A thorough understanding of its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, detailed experimental protocols for solubility determination, and logical frameworks for understanding its solubility behavior.

Core Concepts: Understanding Solubility

The solubility of a compound in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both aromatic (nonpolar) and trifluoromethyl (polar) characteristics, its solubility will depend on the balance of these properties in relation to the solvent.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently describe it as being readily soluble in common organic solvents.[1]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventQualitative Solubility
EthanolReadily Soluble[1]
AcetoneReadily Soluble[1]
DichloromethaneReadily Soluble[1]
MethanolExpected to be readily soluble
Tetrahydrofuran (THF)Expected to be readily soluble
Ethyl AcetateExpected to be readily soluble
TolueneExpected to be readily soluble
HexaneExpected to have lower solubility

Note: "Expected to be readily soluble" is based on the principle of "like dissolves like" and the known properties of this compound and the respective solvents. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from the widely recognized shake-flask method.

Protocol 1: Shake-Flask Method for Determining the Solubility of a Liquid in an Organic Solvent

1. Objective: To determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.

2. Materials and Apparatus:

  • This compound (purity >99%)
  • Selected organic solvent (HPLC grade or equivalent)
  • Analytical balance (± 0.1 mg)
  • Glass flasks with airtight stoppers (e.g., 50 mL Erlenmeyer flasks)
  • Thermostatic shaking incubator or water bath with orbital shaker
  • Centrifuge capable of achieving at least 10,000 x g
  • Calibrated positive displacement pipettes
  • Volumetric flasks
  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC-UV)
  • Syringes and syringe filters (0.22 µm, solvent-compatible)

3. Procedure:

4. Data Reporting: Report the average solubility value from at least three replicate experiments, along with the standard deviation, the experimental temperature, and the analytical method used.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_quantification Quantification A Add excess this compound to organic solvent B Seal flask A->B C Agitate at constant temperature (24-72 hours) B->C D Allow to stand (24 hours) C->D E Centrifuge if necessary D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Analyze by GC-FID or HPLC-UV G->H K Calculate solubility H->K I Prepare calibration standards J Generate calibration curve I->J J->K

Caption: Experimental workflow for determining the solubility of this compound.

Solubility_Principle cluster_solute This compound cluster_solvents Organic Solvents Solute Aromatic Ring (Nonpolar) + CF3 Group (Polar) Polar Polar Solvents (e.g., Ethanol, Acetone) Solute->Polar High Solubility (Favorable Interactions) Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Solute->Nonpolar Moderate to Low Solubility (Less Favorable Interactions)

Caption: "Like Dissolves Like" principle applied to this compound solubility.

Conclusion

References

Health and Safety Data for 1-Methyl-4-(trifluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 1-methyl-4-(trifluoromethyl)benzene (CAS RN: 6140-17-6), also known as p-trifluoromethyltoluene. The information is compiled and presented to meet the needs of professionals in research, drug development, and other scientific fields who may handle or be exposed to this compound. This document summarizes key toxicological and physical properties, outlines standardized experimental protocols for safety assessment, and visualizes relevant workflows and metabolic pathways.

Core Safety and Physical Data

1-Methyl-4-(trifluoromethyl)benzene is a colorless liquid with a molecular formula of C8H7F3 and a molar mass of 160.14 g/mol .[1] It is classified as a flammable liquid and is associated with a range of health hazards, including skin, eye, and respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-methyl-4-(trifluoromethyl)benzene is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions and for implementing appropriate storage and handling procedures.

PropertyValueSource
Molecular FormulaC8H7F3[1]
Molar Mass160.14 g/mol [1]
AppearanceClear colorless liquid[1]
Density1.144 g/mL at 25°C[1]
Boiling Point129°C[1]
Flash Point81°F (27.2°C)[1]
Vapor Pressure12.6 mmHg at 25°C[1]
Refractive Indexn20/D 1.426[1]
Toxicological Data Summary
Hazard ClassHazard StatementGHS CodeSource
Flammable liquidsHighly flammable liquid and vapourH225[2]
Flammable liquidsFlammable liquid and vapourH226[2]
Acute toxicity, OralHarmful if swallowedH302[2]
Skin corrosion/irritationCauses skin irritationH315[2]
Serious eye damage/eye irritationCauses serious eye irritationH319[2]
Specific target organ toxicity — single exposureMay cause respiratory irritationH335[2]

Note: The absence of specific LD50/LC50 values in readily available literature highlights the need for caution and adherence to the precautionary principles outlined by the GHS classification.

Experimental Protocols for Health and Safety Assessment

The following sections detail the standardized methodologies for key toxicological assessments, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are fundamental for generating reliable and reproducible safety data.

Acute Oral Toxicity (Based on OECD Test Guideline 401)

The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of experimental animals, usually rats, via oral gavage. The primary endpoint is the LD50, which is the statistically derived single dose that is expected to cause death in 50% of the animals.

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., rats) are used. Animals are acclimatized to the laboratory conditions before the study.

  • Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose level per group. The substance is typically administered using a stomach tube or a suitable intubation cannula.

  • Observation Period: Animals are observed for a period of at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern. The time of death is recorded.

  • Data Analysis: The LD50 value is calculated using a suitable statistical method (e.g., probit analysis).

Dermal and Eye Irritation (Based on OECD Test Guidelines 404 and 405)

These tests are designed to assess the potential of a substance to cause irritation or corrosion to the skin and eyes.

Dermal Irritation/Corrosion (OECD 404):

  • Test Animal: The albino rabbit is the preferred species.

  • Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin and covered with a gauze patch.

  • Exposure and Observation: The exposure duration is typically 4 hours. After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours after patch removal).

Eye Irritation/Corrosion (OECD 405):

  • Test Animal: Healthy, adult albino rabbits are used.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

Visualizations of Experimental Workflows and Metabolic Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the described experimental protocols and a probable metabolic pathway for 1-methyl-4-(trifluoromethyl)benzene.

experimental_workflow_toxicity cluster_oral Acute Oral Toxicity (OECD 401) cluster_dermal Dermal Irritation (OECD 404) cluster_eye Eye Irritation (OECD 405) start_oral Dose Administration (Oral Gavage) obs_oral 14-Day Observation start_oral->obs_oral necropsy_oral Necropsy obs_oral->necropsy_oral ld50_calc LD50 Calculation necropsy_oral->ld50_calc start_dermal Dermal Application exposure_dermal 4-Hour Exposure start_dermal->exposure_dermal obs_dermal Observation (1, 24, 48, 72h) exposure_dermal->obs_dermal scoring_dermal Scoring of Erythema & Edema obs_dermal->scoring_dermal start_eye Ocular Instillation obs_eye Observation (1, 24, 48, 72h) start_eye->obs_eye scoring_eye Scoring of Corneal, Iridial, & Conjunctival Lesions obs_eye->scoring_eye

Caption: Workflow for Acute Toxicity and Irritation Testing.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 1-Methyl-4-(trifluoromethyl)benzene cyp450 Cytochrome P450 (Oxidation) parent->cyp450 Mainly in Liver hydroxylated Hydroxylated Metabolites cyp450->hydroxylated conjugation Conjugation (e.g., Glucuronidation, Sulfation) hydroxylated->conjugation excretion Excretable Conjugates conjugation->excretion

Caption: Probable Metabolic Pathway of 1-Methyl-4-(trifluoromethyl)benzene.

Conclusion

This technical guide provides essential health and safety information for 1-methyl-4-(trifluoromethyl)benzene, tailored for a scientific audience. The provided data on physical and chemical properties, along with GHS hazard classifications, underscores the importance of appropriate handling and safety precautions. The detailed experimental protocols, based on OECD guidelines, offer a framework for conducting further toxicological assessments. The visualized workflows and metabolic pathway aim to provide a clearer understanding of the safety evaluation process and the likely biological fate of the compound. Researchers, scientists, and drug development professionals are encouraged to use this guide as a foundational resource for the safe and informed use of 1-methyl-4-(trifluoromethyl)benzene in their work.

References

The Trifluoromethyl Anchor: A Technical Guide to 4-Methylbenzotrifluoride in Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals on the pivotal role of 4-Methylbenzotrifluoride as a foundational building block in the synthesis of advanced pharmaceuticals and agrochemicals.

Introduction

This compound, a colorless liquid with the chemical formula C₈H₇F₃, has emerged as a critical starting material and intermediate in the landscape of modern chemical research.[1] Its strategic importance lies in the presence of the trifluoromethyl (-CF₃) group attached to a toluene backbone. The incorporation of the -CF₃ moiety into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This technical guide delves into the primary applications of this compound, providing detailed experimental protocols for key transformations, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Synthesis

The primary utility of this compound in research is as a precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[4] Its methyl group can be readily functionalized, and the trifluoromethylated phenyl ring provides a stable scaffold with desirable physicochemical properties.

Pharmaceutical Synthesis: The Case of Sorafenib

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5][6] The synthesis of Sorafenib utilizes a key intermediate derived from this compound: 4-chloro-3-(trifluoromethyl)aniline.[7] The trifluoromethyl group in Sorafenib is crucial for its biological activity, contributing to its binding affinity and metabolic stability.[8]

Experimental Workflow: Synthesis of Sorafenib Intermediate

The following diagram illustrates a plausible synthetic pathway from a derivative of this compound to a key precursor of Sorafenib.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 4-chloro-1-methyl-2-(trifluoromethyl)benzene 4-chloro-1-methyl-2-(trifluoromethyl)benzene 4-chloro-5-nitro-1-methyl-2-(trifluoromethyl)benzene 4-chloro-5-nitro-1-methyl-2-(trifluoromethyl)benzene 4-chloro-1-methyl-2-(trifluoromethyl)benzene->4-chloro-5-nitro-1-methyl-2-(trifluoromethyl)benzene Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->4-chloro-5-nitro-1-methyl-2-(trifluoromethyl)benzene Reducing_Agent Fe / HCl or H₂ / Pd-C 4-chloro-3-(trifluoromethyl)aniline 4-chloro-3-(trifluoromethyl)aniline 4-chloro-5-nitro-1-methyl-2-(trifluoromethyl)benzene->4-chloro-3-(trifluoromethyl)aniline Reduction Reducing_Agent->4-chloro-3-(trifluoromethyl)aniline G cluster_pathway Raf/MEK/ERK Signaling Pathway Growth_Factor Growth Factor RTK VEGFR, PDGFR Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->Raf Inhibits G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Urea Formation This compound This compound Intermediate_A m-Nitrobenzotrifluoride This compound->Intermediate_A Nitration Intermediate_B 3-(Trifluoromethyl)aniline Intermediate_A->Intermediate_B Reduction Reagent Dimethylcarbamoyl chloride Fluometuron Fluometuron Intermediate_B->Fluometuron Condensation Reagent->Fluometuron G Light Light Photosystem_II Photosystem II (D1 protein) Light->Photosystem_II Electron_Transport Electron Transport Chain Photosystem_II->Electron_Transport Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Fluometuron Fluometuron Fluometuron->Photosystem_II Inhibits

References

An In-depth Technical Guide to the Trifluoromethylation of Toluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules, particularly aromatic systems like toluene derivatives, is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core methodologies for the trifluoromethylation of toluene derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Core Methodologies and Data Presentation

The trifluoromethylation of toluene and its derivatives can be broadly categorized into four main approaches: photoredox catalysis, electrophilic trifluoromethylation, radical trifluoromethylation, and transition-metal-catalyzed trifluoromethylation. The choice of method depends on the substrate's electronic properties, the desired regioselectivity, and functional group tolerance.

Table 1: Photoredox-Catalyzed Trifluoromethylation of Toluene Derivatives
EntryToluene DerivativeTrifluoromethylating AgentCatalyst/ConditionsYield (%)Regioisomeric Ratio (o:m:p)Reference
1TolueneCF₃SO₂ClRu(bpy)₃Cl₂ (photocatalyst), K₂HPO₄, MeCN/H₂O, visible light7545:10:45[1][2]
2p-XyleneCF₃SO₂ClIr(ppy)₃ (photocatalyst), K₂CO₃, DMF, blue LED82-[3]
3o-ChlorotolueneCF₃IRu(Phen)₃Cl₂ (photocatalyst), DBU, CH₃CN, visible light65Major: 4-CF₃[4]
4m-NitrotolueneCF₃SO₂Na (Langlois' Reagent)fac-Ir(ppy)₃ (photocatalyst), Na₂HPO₄, DMSO, visible light58Major: 3-NO₂, 5-CF₃[5][6]
Table 2: Electrophilic Trifluoromethylation of Toluene Derivatives
EntryToluene DerivativeTrifluoromethylating AgentReagent/ConditionsYield (%)Regioisomeric Ratio (o:m:p)Reference
1TolueneTogni's Reagent IIAgOTf, CH₂Cl₂6840:20:40[7][8]
2p-MethoxytolueneUmemoto's ReagentBF₃·OEt₂, CH₂Cl₂8595% ortho[9]
3o-ToluidineTogni's Reagent IZn(OTf)₂, DCE72Major: 4-CF₃
4m-FluorotolueneUmemoto's ReagentCu(OTf)₂, MeCN603-F, 6-CF₃ and 3-F, 4-CF₃[10]
Table 3: Radical Trifluoromethylation of Toluene Derivatives
EntryToluene DerivativeTrifluoromethylating AgentInitiator/ConditionsYield (%)Regioisomeric Ratio (o:m:p)Reference
1TolueneCF₃SO₂Na (Langlois' Reagent)t-BuOOH, DMSO, 80 °C7050:15:35[6]
2p-CresolCF₃SO₂Na (Langlois' Reagent)K₂S₂O₈, MeCN/H₂O, 80 °C7890% ortho[6]
3o-NitrotolueneCF₃IAIBN, Benzene, 80 °C55Major: 4-CF₃[11]
4m-XyleneCF₃SO₂Na (Langlois' Reagent)(NH₄)₂S₂O₈, CH₃CN/H₂O, 60 °C652,4-diMe, 6-CF₃ and 2,4-diMe, 5-CF₃
Table 4: Transition-Metal-Catalyzed Trifluoromethylation of Toluene Derivatives
EntryToluene DerivativeTrifluoromethylating AgentCatalyst/ConditionsYield (%)Regioisomeric Ratio (o:m:p)Reference
1TolueneTMSCF₃ (Ruppert-Prakash Reagent)Pd(OAc)₂, AgF, MeCN6030:40:30[12]
2p-Tolylboronic acidTogni's Reagent IICuI, 1,10-phenanthroline, K₂CO₃, diglyme, 35 °C88-[7]
3o-IodotolueneTMSCF₃ (Ruppert-Prakash Reagent)CuI, KF, NMP, 100 °C75-[13][14]
4m-Toluic acidTogni's Reagent IAg₂CO₃, Pd(OAc)₂, TFA, DCE, 80 °C52Major: 5-CF₃[12]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed C-H Trifluoromethylation of Toluene

This protocol is a representative procedure for the direct C-H trifluoromethylation of an unactivated arene using a photoredox catalyst.[1][2]

Materials:

  • Toluene (1.0 mmol)

  • CF₃SO₂Cl (1.5 mmol)

  • Ru(bpy)₃Cl₂ (0.01 mmol, 1 mol%)

  • K₂HPO₄ (2.0 mmol)

  • Acetonitrile (MeCN) (5 mL)

  • Water (H₂O) (5 mL)

  • Schlenk flask or vial equipped with a magnetic stir bar

  • Visible light source (e.g., blue LED lamp, ~450 nm)

Procedure:

  • To a Schlenk flask, add toluene, K₂HPO₄, and Ru(bpy)₃Cl₂.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed MeCN and H₂O to the flask via syringe.

  • Add CF₃SO₂Cl to the reaction mixture under the inert atmosphere.

  • Seal the flask and place it approximately 5-10 cm from the visible light source.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethylated toluene isomers.

Protocol 2: General Procedure for Copper-Catalyzed Trifluoromethylation of a Toluene Derivative (Aryl Boronic Acid)

This protocol describes a common method for the copper-catalyzed trifluoromethylation of an aryl boronic acid, a versatile synthetic intermediate.[7]

Materials:

  • p-Tolylboronic acid (1.0 mmol)

  • Togni's Reagent II (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Diglyme (5 mL)

  • Schlenk flask or vial equipped with a magnetic stir bar

Procedure:

  • To a Schlenk flask, add p-tolylboronic acid, Togni's Reagent II, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add degassed diglyme to the flask via syringe.

  • Seal the flask and place it in a preheated oil bath at 35 °C.

  • Stir the reaction mixture for 14 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired trifluoromethylated product.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key reaction mechanism and a general experimental workflow for the trifluoromethylation of toluene derivatives.

Photoredox_Trifluoromethylation_Mechanism PC Photocatalyst (e.g., Ru(II)) PC_excited Excited Photocatalyst (e.g., *Ru(II)) PC->PC_excited Visible Light (hν) PC_oxidized Oxidized Photocatalyst (e.g., Ru(III)) PC_excited->PC_oxidized SET CF3_Radical •CF₃ Radical PC_excited->CF3_Radical PC_oxidized->PC Toluene Toluene Derivative Radical_Adduct Trifluoromethylated Radical Adduct Toluene->Radical_Adduct Radical_Adduct->PC_oxidized e⁻ transfer Cation_Adduct Cationic Adduct Radical_Adduct->Cation_Adduct Product Trifluoromethylated Toluene Derivative Cation_Adduct->Product -H⁺ CF3_Source CF₃ Source (e.g., CF₃SO₂Cl) CF3_Source->CF3_Radical CF3_Radical->Radical_Adduct

Caption: Mechanism of Photoredox-Catalyzed C-H Trifluoromethylation.

Experimental_Workflow start Start reagents 1. Combine Toluene Derivative, Catalyst, and Reagents in Flask start->reagents inert 2. Establish Inert Atmosphere (e.g., N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvent(s) inert->solvent cf3_reagent 4. Add Trifluoromethylating Agent solvent->cf3_reagent reaction 5. Stir under Reaction Conditions (e.g., Light, Heat) cf3_reagent->reaction workup 6. Aqueous Workup and Extraction reaction->workup purification 7. Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purification analysis 8. Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General Experimental Workflow for Trifluoromethylation.

References

4-Methylbenzotrifluoride: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzotrifluoride, also known as p-trifluoromethyltoluene, is a key aromatic building block in modern organic synthesis. Its unique combination of a methyl group and a strongly electron-withdrawing trifluoromethyl group on a benzene ring imparts distinct physical and chemical properties, making it a valuable precursor for a wide range of applications, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the properties, key reactions, and applications of this compound, complete with detailed experimental protocols and visual diagrams to facilitate its use in research and development.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1][2] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)
This compoundC₈H₇F₃160.14129-1.1441.426
4-(Bromomethyl)benzotrifluorideC₈H₆BrF₃239.0365-69 (5 mmHg)29-331.5461.484
4-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.12247219-222--
3-Nitro-4-methylbenzotrifluorideC₈H₆F₃NO₂205.14----

Data compiled from various sources.[1][3][4]

Table 2: Spectroscopic Data for this compound and its Derivatives

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm⁻¹)
This compound7.49 (d, 2H), 7.21 (d, 2H), 2.41 (s, 3H)138.3, 129.7, 125.4 (q), 124.6 (q), 21.2Conforms to structure
4-(Bromomethyl)benzotrifluoride7.65 (d, 2H), 7.50 (d, 2H), 4.50 (s, 2H)--
4-(Trifluoromethyl)benzoic acid8.20 (d, 2H), 7.80 (d, 2H)--
3-Nitro-4-methylbenzotrifluoride8.05 (s, 1H), 7.65 (d, 1H), 7.45 (d, 1H), 2.60 (s, 3H)--

Data compiled from various sources.[5][6]

Key Synthetic Transformations

The reactivity of this compound is characterized by reactions of the aromatic ring, the benzylic methyl group, and the influence of the trifluoromethyl group on regioselectivity.

Electrophilic Aromatic Substitution: Nitration

The trifluoromethyl group is a meta-director and deactivating, while the methyl group is an ortho, para-director and activating. In the nitration of this compound, the directing effects of the two groups lead primarily to substitution at the position ortho to the methyl group and meta to the trifluoromethyl group.

Nitration_of_4_Methylbenzotrifluoride start This compound reagents HNO₃, H₂SO₄ start->reagents product 3-Nitro-4-methylbenzotrifluoride reagents->product Benzylic_Bromination start This compound reagents NBS, AIBN CCl₄, reflux start->reagents product 4-(Bromomethyl)benzotrifluoride reagents->product Oxidation_of_Methyl_Group start This compound reagents KMnO₄, H₂O Heat start->reagents product 4-(Trifluoromethyl)benzoic acid reagents->product Buchwald_Hartwig_Amination start 4-(Bromomethyl)benzotrifluoride reagents Pd₂(dba)₃, XPhos NaOtBu, Toluene start->reagents amine Aniline amine->reagents product N-(4-(Trifluoromethyl)benzyl)aniline reagents->product Signaling_Pathways cluster_VEGFR VEGFR Signaling cluster_PDGFR PDGFR Signaling cluster_RAF RAF/MEK/ERK Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K Akt Akt PI3K->Akt CellGrowth Cell Growth & Proliferation Akt->CellGrowth Ras Ras-GTP Raf_2 Raf Ras->Raf_2 MEK_2 MEK Raf_2->MEK_2 ERK_2 ERK MEK_2->ERK_2 Proliferation Cell Proliferation ERK_2->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->Raf_2 Inhibits Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->PDGFR Inhibits Regorafenib->Raf_2 Inhibits

References

An In-depth Technical Guide to Exploratory Reactions Involving 4-Methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzotrifluoride, a readily available and versatile building block, has garnered significant attention in the fields of medicinal chemistry and materials science. The presence of both a methyl group and a trifluoromethyl group on the benzene ring provides two distinct points for chemical modification, allowing for the synthesis of a diverse array of complex molecules. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of key exploratory reactions involving this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Introduction

This compound, also known as p-xylene, α,α,α-trifluoro-, is a colorless liquid with the chemical formula C₈H₇F₃.[1] Its utility as a synthetic intermediate stems from the unique reactivity imparted by its substituents. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, and it also influences the acidity of the benzylic protons of the methyl group. This guide will delve into several classes of reactions that leverage these properties to construct valuable molecular architectures.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₈H₇F₃
Molecular Weight 160.14 g/mol
Appearance Clear colorless liquid
Boiling Point 129 °C (lit.)
Density 1.144 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.426 (lit.)
CAS Number 6140-17-6

Key Exploratory Reactions and Experimental Protocols

This section details the experimental procedures for several important transformations starting from this compound and its derivatives.

Nitration of this compound

Nitration of the aromatic ring is a fundamental electrophilic aromatic substitution reaction. Due to the directing effects of the methyl (ortho, para-directing) and trifluoromethyl (meta-directing) groups, the nitration of this compound can lead to a mixture of isomers.

Experimental Protocol:

A nitration vessel is charged with 250 g (3.97 moles) of 98% nitric acid and cooled to approximately -18°C.[2] While maintaining the temperature between -16°C and -22°C, 100 g (0.62 moles) of 3-methylbenzotrifluoride is added dropwise with vigorous stirring over a period of about 2 hours and 15 minutes.[2] After the addition is complete, the stirring is continued for an additional 15 minutes. The reaction mixture is then poured into ice water, and methylene chloride is added to separate the nitrated products. The organic layer is subsequently washed with a sodium carbonate solution. The solvent is removed on a rotary evaporator to yield an oil.[2]

Quantitative Data:

The resulting oil typically comprises a mixture of isomers. For the nitration of 3-methylbenzotrifluoride, a representative product distribution determined by gas-liquid chromatography (GLC) and ¹⁹F NMR is as follows:

IsomerPercentage (%)
2-nitro-3-methylbenzotrifluoride43
4-nitro-3-methylbenzotrifluoride31
6-nitro-3-methylbenzotrifluoride24
5-nitro-3-methylbenzotrifluoride~1

Table 2: Isomer distribution from the nitration of 3-methylbenzotrifluoride.[2]

G cluster_workflow Nitration Workflow start Start: this compound step1 Charge Nitration Vessel with 98% HNO3 start->step1 step2 Cool to -18°C step1->step2 step3 Add this compound dropwise (-16 to -22°C) step2->step3 step4 Stir for 15 min step3->step4 step5 Pour into Ice Water step4->step5 step6 Extract with Methylene Chloride step5->step6 step7 Wash with Na2CO3 solution step6->step7 step8 Solvent Removal step7->step8 end Product: Mixture of Nitro-4-methylbenzotrifluorides step8->end

Caption: Workflow for the nitration of this compound.

Benzylic Bromination

The methyl group of this compound can be selectively halogenated at the benzylic position using radical initiators, providing a versatile intermediate, 4-(trifluoromethyl)benzyl bromide.

Experimental Protocol:

To a mixture of a methyl benzene derivative (5 mmol) and N-bromosuccinimide (NBS) (7 mmol) in acetonitrile (20 ml), tetrachlorosilane (SiCl₄) (7 mmol) is added, and the reaction mixture is stirred at room temperature.[3] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is quenched with cold water, extracted with dichloromethane (CH₂Cl₂), and dried over anhydrous magnesium sulfate (MgSO₄). The solvent is then evaporated under vacuum, and the residue is purified by column chromatography using a hexane-ethyl acetate (30:1) eluent to yield the pure benzyl bromide.[3]

Quantitative Data:

SubstrateProductYield (%)
4-Bromotoluene4-Bromobenzyl bromide84

Table 3: Yield for the benzylic bromination of a substituted toluene.[3]

G cluster_reaction Benzylic Bromination Mechanism reagents This compound + NBS + SiCl4 radical_initiation Radical Initiation reagents->radical_initiation benzylic_radical 4-(Trifluoromethyl)benzyl Radical reagents->benzylic_radical H abstraction by Br• bromine_radical Br• radical_initiation->bromine_radical product 4-(Trifluoromethyl)benzyl Bromide benzylic_radical->product Reaction with NBS product->bromine_radical Propagation Cycle propagation1 H abstraction propagation2 Reaction with NBS

Caption: Simplified radical mechanism for benzylic bromination.

Oxidation to 4-(Trifluoromethyl)benzoic Acid

The methyl group can be oxidized to a carboxylic acid, a valuable functional group for further derivatization, particularly in the synthesis of amides and esters.

Experimental Protocol:

In a 15 mL glass reaction tube, add water (2 mL), p-trifluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol, 0.3 mol%), and Co(OAc)₂·4H₂O (0.003 mmol, 0.3 mol%).[4] Connect an oxygen balloon to the tube. Place the reaction tube in a preheated oil bath at 70°C and stir for 1 hour. After the reaction is complete, cool the mixture. The crude solid product is separated by centrifugation, washed with 3 mL of water via sonication, centrifuged again, and dried to a constant weight to obtain the target product.[4]

Quantitative Data:

Starting MaterialProductYield (%)
p-Trifluorobenzaldehyde4-(Trifluoromethyl)benzoic acid99

Table 4: Yield for the oxidation of p-trifluorobenzaldehyde.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This reaction is a powerful method for forming biaryl structures.

Experimental Protocol:

To a dry round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[5] Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol). The reaction mixture is stirred vigorously and heated to 80-90 °C for 4-6 hours, with progress monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.[5]

Quantitative Data:

Aryl HalideBoronic AcidProductYield (%)
4-Bromobenzonitrile4-Formylphenylboronic acid4'-Formyl-[1,1'-biphenyl]-4-carbonitrileup to 97

Table 5: Representative yield for a Suzuki-Miyaura coupling reaction.[5]

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pdII_complex Ar-Pd(II)-X(L2) oxidative_addition->pdII_complex transmetalation Transmetalation (Ar'-B(OR)2) pdII_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pdII_biaryl reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is a versatile method for the synthesis of arylamines.

Experimental Protocol:

To an oven-dried Schlenk tube under an inert atmosphere, add 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[6] Add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Evacuate and backfill the Schlenk tube with the inert gas three times. Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe. Heat the reaction mixture to 100 °C and stir for 24 hours. After cooling, the reaction is worked up and the product is purified by chromatography.[6]

Quantitative Data:

LigandBaseYield (%)
XPhosNaOtBu95
RuPhosNaOtBu91
SPhosNaOtBu88
XPhosK₃PO₄78
XPhosCs₂CO₃85

Table 6: Ligand and base screening for the amination of 4-bromobenzotrifluoride with aniline.[6]

Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethyl group strongly activates the aromatic ring for nucleophilic aromatic substitution, especially when other electron-withdrawing groups are present.

Experimental Protocol:

A general procedure involves dissolving the activated aryl halide (e.g., 4-chloro-3-nitrobenzotrifluoride) in a suitable solvent such as DMF or DMSO. The nucleophile (e.g., an amine or alkoxide) is then added, often in the presence of a base like potassium carbonate, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.

Quantitative Data:

Aryl HalideNucleophileProductYield (%)
2,4-DinitrochlorobenzeneAnilineN-(2,4-dinitrophenyl)anilineHigh

Table 7: Representative yield for a nucleophilic aromatic substitution reaction.

G cluster_snar SNAr Mechanism (Addition-Elimination) start Activated Aryl Halide + Nucleophile addition Nucleophilic Addition start->addition meisenheimer Meisenheimer Complex (Resonance Stabilized) addition->meisenheimer elimination Elimination of Leaving Group meisenheimer->elimination end Substituted Product elimination->end

References

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates Using 4-Methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methylbenzotrifluoride as a key starting material for the preparation of valuable pharmaceutical intermediates. The trifluoromethyl group (-CF3) imparts unique properties to molecules, such as increased metabolic stability and lipophilicity, making it a desirable moiety in drug design.[1] This document outlines the synthesis of three key intermediates—4-(trifluoromethyl)benzaldehyde, 4-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)benzyl bromide—and their subsequent application in the synthesis of active pharmaceutical ingredients (APIs).

Key Pharmaceutical Intermediates from this compound

This compound serves as a versatile precursor for a range of pharmaceutical intermediates.[2] The primary transformations involve oxidation of the methyl group to an aldehyde or a carboxylic acid, or benzylic bromination. These intermediates are crucial building blocks in the synthesis of various drugs.

IntermediateStructureMolecular FormulaMolecular Weight ( g/mol )Key Applications in Pharma
4-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)benzaldehydeC₈H₅F₃O174.12Synthesis of Lanperisone, imines, and other heterocyclic compounds.[3]
4-(Trifluoromethyl)benzoic acid4-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.12Synthesis of Teriflunomide, salicylanilide benzoates, and as a reagent in biochemical research.[4][5]
4-(Trifluoromethyl)benzyl bromide4-(Trifluoromethyl)benzyl bromideC₈H₆BrF₃239.03Used as a protecting group for amines and hydroxyls and in the synthesis of various pharmaceutical compounds.[6]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates from this compound are provided below.

Protocol 1: Synthesis of 4-(Trifluoromethyl)benzaldehyde from this compound

This protocol is based on the oxidation of this compound.

Materials:

  • This compound

  • Nickel/aluminum alloy catalyst (50/50)

  • 75% aqueous formic acid

  • Dichloromethane (CH₂Cl₂)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Parr hydrogenation bottle

Procedure:

  • Purge a Parr hydrogenation bottle with N₂ gas.

  • Charge the bottle with 25 g of 4-methylbenzonitrile (can be synthesized from this compound), 250 mL of 75% aqueous formic acid, and 3.0 g of powdered nickel/aluminum alloy catalyst.

  • Shake the reaction mixture at 80°C under H₂ gas pressure (3 atmospheres) for 16 hours.

  • After the reaction, continuously extract the mixture with CH₂Cl₂.

  • Analyze the product by Internal Standard Gas-Liquid Chromatography (GLC), which should indicate a high yield of 4-trifluoromethyl benzaldehyde.[7]

Quantitative Data:

  • Yield: 87.9%[7]

  • Purity: Typically ≥98%[8]

Protocol 2: Synthesis of 4-(Trifluoromethyl)benzoic acid from 4-(Trifluoromethyl)benzaldehyde

This protocol describes the oxidation of 4-(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid.

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Water

  • Oxygen balloon

Procedure:

  • To a 15 mL glass reaction tube, add water (2 mL), 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol, 0.3% mole fraction), and Co(OAc)₂·4H₂O (0.003 mmol, 0.3% mole fraction).

  • Connect an oxygen balloon to the reaction tube.

  • Place the reaction tube in a preheated oil bath at 70°C and stir for 1 hour under atmospheric pressure oxygen.

  • After the reaction is complete, cool the mixture.

  • Separate the crude product solid by centrifugation.

  • Wash the solid ultrasonically with 3 mL of water, centrifuge, and dry to a constant weight to obtain the target product.[9]

Quantitative Data:

  • Yield: 99%[9]

  • Melting Point: 219-220 °C

Protocol 3: Synthesis of 4-(Trifluoromethyl)benzyl bromide from this compound

This protocol details the benzylic bromination of this compound. A general procedure for benzylic bromination involves the use of a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride, and irradiating with a UV lamp. While a specific detailed protocol for this exact transformation was not found in the search results, a general procedure is provided.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

Procedure (General):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in CCl₄.

  • Add NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Physical Properties:

  • Melting Point: 29-33 °C

  • Boiling Point: 65-69 °C/5 mmHg

  • Density: 1.546 g/mL at 25 °C

Synthesis Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the synthetic pathways from this compound to key pharmaceutical intermediates and a subsequent active pharmaceutical ingredient.

Synthesis_Pathway_from_4_Methylbenzotrifluoride cluster_start Starting Material cluster_intermediates Key Pharmaceutical Intermediates This compound This compound 4-(Trifluoromethyl)benzaldehyde 4-(Trifluoromethyl)benzaldehyde This compound->4-(Trifluoromethyl)benzaldehyde Oxidation 4-(Trifluoromethyl)benzoic acid 4-(Trifluoromethyl)benzoic acid This compound->4-(Trifluoromethyl)benzoic acid Oxidation 4-(Trifluoromethyl)benzyl bromide 4-(Trifluoromethyl)benzyl bromide This compound->4-(Trifluoromethyl)benzyl bromide Benzylic Bromination

Caption: Synthetic routes from this compound to key intermediates.

Experimental_Workflow_Teriflunomide cluster_synthesis Synthesis of Teriflunomide 4-(Trifluoromethyl)benzoic acid 4-(Trifluoromethyl)benzoic acid 4-(Trifluoromethyl)benzoyl azide 4-(Trifluoromethyl)benzoyl azide 4-(Trifluoromethyl)benzoic acid->4-(Trifluoromethyl)benzoyl azide Reacts with Sodium Azide Sodium Azide Sodium Azide->4-(Trifluoromethyl)benzoyl azide Curtius Rearrangement Curtius Rearrangement 4-(Trifluoromethyl)benzoyl azide->Curtius Rearrangement 4-(Trifluoromethyl)benzoyl isocyanate 4-(Trifluoromethyl)benzoyl isocyanate Curtius Rearrangement->4-(Trifluoromethyl)benzoyl isocyanate Teriflunomide Teriflunomide 4-(Trifluoromethyl)benzoyl isocyanate->Teriflunomide Reacts with NaH, 3-oxobutanenitrile NaH, 3-oxobutanenitrile NaH, 3-oxobutanenitrile->Teriflunomide

Caption: Workflow for the synthesis of Teriflunomide.[5]

References

Application Notes and Protocols: 4-Methylbenzotrifluoride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methylbenzotrifluoride and its derivatives, particularly 4-chlorobenzotrifluoride, as key intermediates in the production of various agrochemicals. This document details the synthetic pathways, experimental protocols, and relevant data for the preparation of notable herbicides and insecticides.

Introduction

This compound, and its halogenated derivatives, are pivotal building blocks in the agrochemical industry. The presence of the trifluoromethyl (-CF3) group imparts unique properties to the final active ingredients, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.[1] These characteristics make benzotrifluoride derivatives highly valuable starting materials for the synthesis of a range of pesticides, including dinitroaniline herbicides and phenylpyrazole insecticides.

This document focuses on the synthetic routes to prominent agrochemicals starting from 4-chlorobenzotrifluoride, a direct derivative of this compound. The protocols provided are based on established literature and are intended to serve as a guide for laboratory-scale synthesis.

Key Agrochemicals Derived from Benzotrifluoride Intermediates

Several commercially significant agrochemicals are synthesized from intermediates derived from this compound. The most common starting material for these syntheses is 4-chlorobenzotrifluoride, which is produced by the trifluoromethylation of p-chlorotoluene.[2]

Table 1: Overview of Agrochemicals and their Benzotrifluoride-Derived Intermediates

AgrochemicalClassKey Intermediate Derived from 4-Chlorobenzotrifluoride
TrifluralinDinitroaniline Herbicide4-Chloro-3,5-dinitrobenzotrifluoride
FipronilPhenylpyrazole Insecticide2,6-Dichloro-4-trifluoromethylaniline
AcifluorfenDiphenyl Ether Herbicide2-Chloro-4-trifluoromethylphenol (related derivative)

Synthesis of Trifluralin

Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control many annual grasses and broadleaf weeds.[3] Its synthesis from 4-chlorobenzotrifluoride is a well-established multi-step process involving nitration followed by amination.

Synthetic Workflow

The overall synthetic pathway from 4-chlorobenzotrifluoride to trifluralin is depicted below.

Trifluralin_Synthesis 4-Chlorobenzotrifluoride 4-Chlorobenzotrifluoride 4-Chloro-3-nitrobenzotrifluoride 4-Chloro-3-nitrobenzotrifluoride 4-Chlorobenzotrifluoride->4-Chloro-3-nitrobenzotrifluoride Nitration (HNO3/H2SO4) 4-Chloro-3,5-dinitrobenzotrifluoride 4-Chloro-3,5-dinitrobenzotrifluoride 4-Chloro-3-nitrobenzotrifluoride->4-Chloro-3,5-dinitrobenzotrifluoride Dinitration (HNO3/Oleum) Trifluralin Trifluralin 4-Chloro-3,5-dinitrobenzotrifluoride->Trifluralin Amination (Dipropylamine)

A diagram illustrating the synthetic workflow for Trifluralin.
Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-nitrobenzotrifluoride

This step involves the mononitration of 4-chlorobenzotrifluoride.

  • Materials: 4-chlorobenzotrifluoride, nitric acid (90%), sulfuric acid (98%).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add sulfuric acid.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

    • Once the nitrating mixture is prepared, add 4-chlorobenzotrifluoride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

    • Carefully pour the reaction mixture over crushed ice with stirring.

    • Separate the organic layer and wash it with water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-chloro-3-nitrobenzotrifluoride as a yellow oil.

Step 2: Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride

This step involves the dinitration of the mononitrated intermediate.

  • Materials: 4-chloro-3-nitrobenzotrifluoride, nitric acid (fuming), oleum (20% SO₃).

  • Procedure:

    • In a clean, dry round-bottom flask, place the oleum.

    • Cool the flask in an ice-salt bath to below 0 °C.

    • Slowly add fuming nitric acid to the oleum with vigorous stirring.

    • To this cold nitrating mixture, add 4-chloro-3-nitrobenzotrifluoride dropwise, maintaining the temperature below 5 °C.

    • After complete addition, slowly raise the temperature to 80-90 °C and maintain it for 4-6 hours.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The solid product, 4-chloro-3,5-dinitrobenzotrifluoride, will precipitate. Filter the solid, wash it thoroughly with cold water, and dry it. The product can be recrystallized from ethanol.[4]

Step 3: Synthesis of Trifluralin

The final step is the amination of the dinitro compound.

  • Materials: 4-chloro-3,5-dinitrobenzotrifluoride, dipropylamine, potassium carbonate, methanol.

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzotrifluoride in methanol.

    • Add potassium carbonate to the solution.

    • Add dipropylamine dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • After cooling, pour the reaction mixture into water.

    • The crude trifluralin will precipitate as a yellow-orange solid.

    • Filter the solid, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like hexane or ethanol to yield pure trifluralin.

Quantitative Data

Table 2: Reaction Parameters and Yields for Trifluralin Synthesis

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
14-ChlorobenzotrifluorideHNO₃/H₂SO₄0-104-6~95[1]
24-Chloro-3-nitrobenzotrifluorideFuming HNO₃/Oleum80-904-6~90[1]
34-Chloro-3,5-dinitrobenzotrifluorideDipropylamine, K₂CO₃, MethanolReflux4-6~96[1]
Characterization Data
  • Trifluralin:

    • Appearance: Yellow-orange crystalline solid.[3]

    • Melting Point: 48.5-49 °C.[3]

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 2H, Ar-H), 3.00 (t, 4H, N-CH₂), 1.60 (m, 4H, CH₂-CH₂), 0.86 (t, 6H, CH₃).[3]

    • IR (KBr, cm⁻¹): 2970, 2870 (C-H stretch), 1620 (C=C aromatic), 1530, 1350 (N-O stretch of NO₂), 1300-1100 (C-F stretch).[3]

    • MS (EI): m/z 335 (M+), 306, 264, 206, 188.[2]

Synthesis of Fipronil Intermediate: 2,6-Dichloro-4-trifluoromethylaniline

Fipronil is a broad-spectrum phenylpyrazole insecticide. A key intermediate in its synthesis is 2,6-dichloro-4-trifluoromethylaniline, which can be prepared from 4-chlorobenzotrifluoride.[2][5]

Synthetic Workflow

The synthesis involves chlorination of 4-chlorobenzotrifluoride followed by amination.

Fipronil_Intermediate_Synthesis 4-Chlorobenzotrifluoride 4-Chlorobenzotrifluoride 3,4,5-Trichlorobenzotrifluoride 3,4,5-Trichlorobenzotrifluoride 4-Chlorobenzotrifluoride->3,4,5-Trichlorobenzotrifluoride Chlorination (Cl2, FeCl3) 2,6-Dichloro-4-trifluoromethylaniline 2,6-Dichloro-4-trifluoromethylaniline 3,4,5-Trichlorobenzotrifluoride->2,6-Dichloro-4-trifluoromethylaniline Ammonolysis (NH3, Cu catalyst)

A diagram of the synthesis of a Fipronil intermediate.
Experimental Protocols

Step 1: Synthesis of 3,4,5-Trichlorobenzotrifluoride

This step involves the exhaustive chlorination of 4-chlorobenzotrifluoride.

  • Materials: 4-chlorobenzotrifluoride, chlorine gas, iron(III) chloride (catalyst).

  • Procedure:

    • Charge a suitable reactor with 4-chlorobenzotrifluoride and anhydrous iron(III) chloride.

    • Heat the mixture to 80-100 °C.

    • Bubble dry chlorine gas through the mixture with vigorous stirring.

    • Monitor the reaction progress by GC analysis until the desired conversion to 3,4,5-trichlorobenzotrifluoride is achieved.

    • The reaction mixture will also contain other chlorinated isomers. The desired product is typically isolated by fractional distillation under reduced pressure.

Step 2: Synthesis of 2,6-Dichloro-4-trifluoromethylaniline

This step involves the nucleophilic aromatic substitution of a chlorine atom with an amino group.

  • Materials: 3,4,5-trichlorobenzotrifluoride, aqueous ammonia, copper(I) chloride (catalyst).

  • Procedure:

    • In a high-pressure autoclave, combine 3,4,5-trichlorobenzotrifluoride, aqueous ammonia, and a catalytic amount of copper(I) chloride.

    • Seal the autoclave and heat the mixture to 180-200 °C for 10-15 hours. The internal pressure will increase significantly.

    • After cooling, vent the excess ammonia.

    • Transfer the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene).

    • Wash the organic extract with water to remove any remaining ammonia and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

    • The crude 2,6-dichloro-4-trifluoromethylaniline can be purified by vacuum distillation or recrystallization from a suitable solvent.[2]

Quantitative Data

Table 3: Reaction Parameters and Yields for Fipronil Intermediate Synthesis

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
14-ChlorobenzotrifluorideCl₂, FeCl₃80-100VariesModerate to Good[2]
23,4,5-TrichlorobenzotrifluorideNH₃ (aq), CuCl180-20010-15~70[2]

Synthesis of Acifluorfen

Acifluorfen is a diphenyl ether herbicide. While not directly synthesized from this compound, its synthesis involves a key intermediate, 2-chloro-4-trifluoromethylphenol, which is structurally related and highlights the importance of the trifluoromethylphenyl moiety in agrochemical synthesis.[1]

Synthetic Workflow

A common route to acifluorfen involves an Ullmann condensation.

Acifluorfen_Synthesis 2-Chloro-4-trifluoromethylphenol 2-Chloro-4-trifluoromethylphenol Intermediate_Ether Diphenyl Ether Intermediate 2-Chloro-4-trifluoromethylphenol->Intermediate_Ether Ullmann Condensation 2-Nitro-5-fluorobenzonitrile 2-Nitro-5-fluorobenzonitrile 2-Nitro-5-fluorobenzonitrile->Intermediate_Ether Acifluorfen Acifluorfen Intermediate_Ether->Acifluorfen Hydrolysis

A diagram showing the synthetic workflow for Acifluorfen.
Experimental Protocol

Ullmann Condensation and Hydrolysis

  • Materials: 2-chloro-4-trifluoromethylphenol, 2-nitro-5-fluorobenzonitrile, potassium carbonate, copper catalyst, dimethylformamide (DMF), hydrobromic acid, acetic acid.

  • Procedure:

    • In a reaction vessel, combine 2-chloro-4-trifluoromethylphenol, 2-nitro-5-fluorobenzonitrile, potassium carbonate, and a catalytic amount of copper powder or a copper salt in DMF.

    • Heat the mixture to 120-140 °C for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture, pour it into water, and extract the intermediate diphenyl ether with an organic solvent.

    • Purify the intermediate by column chromatography or recrystallization.

    • Hydrolyze the nitrile group of the intermediate to a carboxylic acid by heating with hydrobromic acid in acetic acid.[1]

    • Cool the solution and pour it into water to precipitate acifluorfen.

    • Filter, wash with water, and dry the final product.

Quantitative Data

Table 4: Reaction Parameters for Acifluorfen Synthesis

StepReactantsKey Reagents/SolventsTemperature (°C)Yield (%)Reference
1 & 22-Chloro-4-trifluoromethylphenol, 2-Nitro-5-fluorobenzonitrileK₂CO₃, Cu catalyst, DMF; HBr/Acetic Acid120-140 (Ullmann)Moderate to Good[1]
Conclusion

This compound and its derivatives are indispensable precursors in the synthesis of a variety of important agrochemicals. The trifluoromethyl group they carry is crucial for the biological efficacy and stability of the final products. The synthetic routes to trifluralin, fipronil, and acifluorfen, as outlined in these notes, demonstrate the versatility of benzotrifluoride chemistry in accessing complex and valuable agrochemical molecules. The provided protocols serve as a foundational guide for researchers in the field of agrochemical synthesis.

References

Application Notes and Protocols for 4-Methylbenzotrifluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzotrifluoride (4-MeBTF), also known as α,α,α-trifluorotoluene, is a colorless, aromatic organic compound with the chemical formula C₈H₇F₃.[1][2] It has emerged as a promising and versatile solvent for a wide range of organic reactions. Its unique physicochemical properties, including a higher boiling point than dichloromethane, low miscibility with water, and increased stability compared to traditional aromatic solvents like toluene, make it an attractive alternative in modern organic synthesis.[3][4] This document provides detailed application notes and protocols for the use of this compound as a solvent in several key organic reactions, offering a greener and often more efficient alternative to conventional solvents.

Physicochemical Properties

This compound possesses a distinct set of physical and chemical properties that make it a valuable solvent in organic synthesis.[1][3] A summary of these properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₇F₃[1][2]
Molecular Weight 160.14 g/mol [1][2]
Appearance Colorless liquid[1]
Boiling Point 129 °C[1][3]
Melting Point -29.05 °C[5]
Density 1.144 g/mL at 25 °C[1][3]
Flash Point 27 °C (81 °F)[1][3]
Refractive Index 1.425-1.427[1]
Solubility in Water Sparingly soluble[5]

Advantages of Using this compound as a Solvent

The use of 4-MeBTF as a reaction solvent offers several advantages over traditional solvents:

  • Reduced Environmental Impact: 4-MeBTF is considered a greener alternative to many chlorinated and aromatic solvents due to its lower toxicity and potential for recycling.[6][7]

  • Enhanced Reaction Performance: In certain reactions, 4-MeBTF can lead to improved yields and faster reaction rates compared to solvents like toluene or THF.[4]

  • Higher Boiling Point: Its boiling point of 129 °C allows for a wider range of reaction temperatures compared to lower-boiling solvents like dichloromethane (40 °C), enabling reactions that require elevated temperatures to proceed efficiently.[3][4]

  • Chemical Inertness: The trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, making 4-MeBTF relatively inert under many reaction conditions, including those involving strong acids or electrophiles.[5][7]

  • Facilitated Work-up: Its low miscibility with water can simplify aqueous work-up procedures.

Application in Key Organic Reactions

While specific literature on the use of this compound as the primary solvent in all of the following reactions is still emerging, its properties make it a highly suitable candidate. The following protocols are based on established procedures for these reactions, with adaptations for the use of 4-MeBTF, and should serve as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The use of 4-MeBTF can be advantageous due to its higher boiling point, which can facilitate the reaction with less reactive aryl chlorides.

Reaction Scheme:

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add this compound (5 mL) as the solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship for Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow A Reactant Mixing (Aryl Halide, Boronic Acid, Base, Catalyst) B Add 4-MeBTF Solvent A->B C Heating and Stirring (80-110 °C, 2-24h) B->C D Reaction Monitoring (TLC/GC-MS) C->D D->C Incomplete E Work-up (Quenching, Extraction) D->E Complete F Purification (Column Chromatography) E->F G Final Product F->G

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction using 4-MeBTF.

Grignard Reaction

The formation of Grignard reagents and their subsequent reactions require anhydrous conditions, and ethereal solvents like diethyl ether or THF are traditionally used.[8] 4-MeBTF, being an aprotic and relatively inert solvent, can be explored as an alternative, especially for reactions requiring higher temperatures.

Reaction Scheme:

Experimental Protocol for Grignard Reagent Formation and Reaction:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Place magnesium turnings (1.2 equiv) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of the organohalide (1.0 equiv) in anhydrous 4-MeBTF via the dropping funnel to initiate the reaction.

  • Once the reaction has started (indicated by bubbling and heat generation), add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C.

  • Slowly add a solution of the carbonyl compound (0.9 equiv) in anhydrous 4-MeBTF via the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate, dry the organic layer, and concentrate.

  • Purify the product by distillation or column chromatography.

Experimental Workflow for Grignard Reaction:

Grignard_Workflow cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Carbonyl cluster_workup Work-up and Purification A Activate Mg with Iodine B Add Organohalide in 4-MeBTF A->B C Reflux B->C D Cool Grignard Reagent C->D E Add Carbonyl Compound in 4-MeBTF D->E F Stir at Room Temperature E->F G Aqueous Quench F->G H Extraction G->H I Purification H->I

Caption: Step-by-step workflow for a Grignard reaction in 4-MeBTF.

Friedel-Crafts Acylation

4-MeBTF is an excellent solvent for Friedel-Crafts reactions due to its inertness towards common Lewis acids under mild conditions.[5]

Reaction Scheme: ``` Ar-H + RCOCl --(AlCl₃, 4-MeBTF)--> Ar-COR + HCl

Caption: Logical progression of a Friedel-Crafts acylation reaction.

Safety, Handling, and Disposal

This compound is a flammable liquid and should be handled with appropriate safety precautions. [3]It may cause skin and eye irritation. [1]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Store 4-MeBTF in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Dispose of waste this compound and its reaction residues in accordance with local, state, and federal regulations for hazardous waste.

Solvent Recovery and Recycling

The relatively high boiling point and low water miscibility of 4-MeBTF facilitate its recovery and recycling. After a reaction, the solvent can often be recovered by distillation.

General Recycling Protocol:

  • After the reaction work-up, collect the organic layers containing 4-MeBTF.

  • If necessary, wash the organic phase with water to remove any water-soluble impurities.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous Na₂SO₄).

  • Filter to remove the drying agent.

  • Perform a fractional distillation to separate the 4-MeBTF from other components of the reaction mixture. The purity of the recovered solvent should be checked by GC before reuse.

The feasibility and efficiency of recycling will depend on the specific contaminants from the reaction. For industrial applications, more advanced techniques like thin-film evaporation or pervaporation may be employed for solvent recovery. [9][10] Solvent Recycling Workflow:

Solvent_Recycling A Reaction Mixture in 4-MeBTF B Aqueous Work-up A->B C Separation of Organic Layer B->C D Drying of Organic Layer C->D E Fractional Distillation D->E F Purified 4-MeBTF (for reuse) E->F G Reaction Residue (for disposal) E->G

Caption: General workflow for the recovery and recycling of 4-MeBTF.

Conclusion

This compound is a promising solvent for a variety of organic transformations, offering advantages in terms of reaction performance, safety profile, and environmental impact compared to many conventional solvents. The protocols provided herein serve as a guide for researchers to explore the utility of 4-MeBTF in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to fully harness the potential of this versatile solvent.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Methylbenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds that are pivotal in the construction of pharmaceuticals, agrochemicals, and functional materials. The presence of strongly electron-withdrawing groups on an aromatic ring is a prerequisite for this transformation, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][2]

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent that significantly activates an aromatic ring towards nucleophilic attack.[3] Consequently, derivatives of 4-methylbenzotrifluoride that also bear a leaving group are excellent substrates for SNAr reactions. It is important to note that this compound itself does not readily undergo classical SNAr as it lacks a suitable leaving group. Instead, a halogenated derivative, such as 4-chloro-2-methyl-1-(trifluoromethyl)benzene , serves as a versatile precursor for the introduction of a wide range of functionalities.

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the nucleophilic aromatic substitution on 4-chloro-2-methyl-1-(trifluoromethyl)benzene with various nucleophiles, including amines, alkoxides, and thiols.

Reaction Mechanism and Principles

The SNAr reaction of 4-chloro-2-methyl-1-(trifluoromethyl)benzene proceeds via a two-step addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine leaving group. This carbon is rendered electrophilic by the strong inductive effect of the trifluoromethyl group. This initial attack forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex.[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.

The rate of reaction is influenced by several factors:

  • Nucleophile: The strength and concentration of the nucleophile are critical.

  • Solvent: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), are typically employed as they can solvate the cation of the nucleophilic salt and do not solvate the anion as strongly, thus increasing its nucleophilicity.

  • Temperature: Higher temperatures generally increase the reaction rate, although they can also lead to side reactions.

  • Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) or to neutralize the acid generated during the reaction.

Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on 4-chloro-2-methyl-1-(trifluoromethyl)benzene with different classes of nucleophiles. The data is compiled from general SNAr protocols and specific examples on related substrates.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK2CO3DMSO100 - 12012 - 24Good to Excellent
MorpholineK2CO3DMF100 - 12012 - 24Good to Excellent
AnilineKOHDMSO100 - 13024Moderate to Good[4]
BenzylamineEt3NNMP80 - 10012 - 18Good

Table 2: Reaction with Alkoxide Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-Methanol/DMF60 - 804 - 8Good
Sodium Ethoxide-Ethanol/DMF60 - 804 - 8Good
Sodium Benzylate-DMAReflux18~68[5]
Potassium tert-Butoxide-THF/DMF25 - 502 - 6Moderate to Good

Table 3: Reaction with Thiolate Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK2CO3DMF80 - 1006 - 12Good to Excellent
4-MethylthiophenolCs2CO3NMP80 - 1006 - 12Good to Excellent
Sodium Sulfide-DMF/Water1008 - 16Moderate
Sodium Hydrosulfide-EthanolReflux6 - 12Moderate

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

Materials:

  • 4-Chloro-2-methyl-1-(trifluoromethyl)benzene

  • Piperidine

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 4-chloro-2-methyl-1-(trifluoromethyl)benzene (1.0 eq.).

  • Add anhydrous DMSO to dissolve the starting material.

  • Add piperidine (1.2 eq.) followed by anhydrous potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Benzylate)

This protocol is adapted from the synthesis of trifluoromethylphenyl benzyl ethers.[5]

Materials:

  • 4-Chloro-2-methyl-1-(trifluoromethyl)benzene

  • Sodium benzylate (can be prepared in situ from benzyl alcohol and a strong base like NaH)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Water

  • Methanol (for recrystallization)

  • Round-bottom flask with a reflux condenser and magnetic stir bar under a nitrogen atmosphere

  • Heating mantle or oil bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium benzylate (1.1 eq.).

  • Add anhydrous DMA to the flask.

  • Add 4-chloro-2-methyl-1-(trifluoromethyl)benzene (1.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the cooled solution to precipitate the product.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent like methanol to obtain the purified ether.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

Materials:

  • 4-Chloro-2-methyl-1-(trifluoromethyl)benzene

  • Thiophenol

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with a magnetic stir bar under a nitrogen atmosphere

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-methyl-1-(trifluoromethyl)benzene (1.0 eq.) and anhydrous DMF.

  • Add thiophenol (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 90 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 6-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Experimental Workflow for SNAr

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Substrate, Nucleophile, and Base B Add Anhydrous Solvent A->B C Heat and Stir (Monitor by TLC/GC-MS) B->C D Quench with Water C->D Reaction Complete E Extract with Organic Solvent D->E F Wash with Water and Brine E->F G Dry over Anhydrous Salt F->G H Solvent Removal G->H I Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J

Caption: A generalized experimental workflow for nucleophilic aromatic substitution reactions.

SNAr Signaling Pathway (Mechanism)

snar_mechanism Substrate 4-Chloro-2-methyl-1-(trifluoromethyl)benzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - Cl⁻ (Elimination) LeavingGroup Chloride Ion (Cl⁻) Meisenheimer->LeavingGroup

Caption: The addition-elimination mechanism of the SNAr reaction.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-(Trifluoromethyl)toluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(trifluoromethyl)toluene in modern organic synthesis, focusing on its application in various palladium-catalyzed cross-coupling reactions. Given that the methyl group of 4-(trifluoromethyl)toluene is generally unreactive in direct cross-coupling, this guide details the necessary initial functionalization steps to convert it into highly versatile halo-derivatives, followed by detailed protocols for their use in key C-C and C-N bond-forming reactions.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall bioavailability.[1][2][3] Consequently, the 4-(trifluoromethyl)phenyl motif is a prevalent structural feature in a multitude of pharmaceuticals.

Functionalization of 4-(Trifluoromethyl)toluene

To be utilized in cross-coupling reactions, 4-(trifluoromethyl)toluene must first be converted into a more reactive form, typically a halide. The most common derivatives used are 4-bromobenzotrifluoride and 4-iodobenzotrifluoride.

Synthesis of 4-Bromobenzotrifluoride

4-Bromobenzotrifluoride can be synthesized from trifluoromethylbenzene through electrophilic bromination.[2]

Experimental Protocol: Bromination of (Trifluoromethyl)benzene

  • Materials: (Trifluoromethyl)benzene, Boron tribromide (BBr₃), Dimethyl sulfoxide (DMSO), Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate (NaHCO₃) solution, Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottomed flask, place (trifluoromethyl)benzene (1.0 equiv).

    • Cool the flask in an ice bath.

    • Slowly add boron tribromide (2.4 equiv).

    • Add DMSO (catalytic amount) dropwise via syringe.

    • Heat the mixture to 80°C and stir for 1 hour.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Hexanes) to yield 4-bromobenzotrifluoride.[4]

Synthesis of 4-Iodobenzotrifluoride

4-Iodobenzotrifluoride can be prepared from 4-aminobenzotrifluoride via a Sandmeyer-type reaction involving diazotization followed by iodination.[3][5]

Experimental Protocol: Iodination of 4-Aminobenzotrifluoride

  • Materials: 4-Aminobenzotrifluoride, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Potassium iodide (KI), Diethyl ether.

  • Procedure:

    • Dissolve 4-aminobenzotrifluoride (1.0 equiv) in a mixture of concentrated HCl and water at 0°C.

    • Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

    • In a separate flask, dissolve potassium iodide (1.5 equiv) in water.

    • Slowly add the diazonium salt solution to the potassium iodide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with saturated sodium thiosulfate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to afford 4-iodobenzotrifluoride.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species with an organic halide. This reaction is widely used to synthesize biaryl compounds, many of which are important pharmaceutical scaffolds.

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O801295
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane100892
34-Acetylphenylboronic acidPd₂(dba)₃ (1) / XPhos (2)Cs₂CO₃Toluene1101688
43-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851290
52-Naphthylboronic acidPdCl₂(dppf) (2)K₂CO₃DMF901093

Yields are for isolated products and are representative of literature values.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: 4-Bromobenzotrifluoride, Phenylboronic acid, Pd(PPh₃)₄, Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a round-bottom flask, add 4-bromobenzotrifluoride (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

    • Add a 4:1:1 mixture of toluene:ethanol:water (5 mL).

    • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

    • Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and add 20 mL of water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate) to yield 4-(trifluoromethyl)biphenyl.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Base (OH-) Base (OH-) Base (OH-)->Ar'-B(OH)3- Ar'-B(OH)3-->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. It is a powerful tool for the synthesis of stilbenes and cinnamates, which are present in various natural products and pharmaceuticals.

Data Presentation: Heck Reaction of 4-Iodobenzotrifluoride
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)Et₃NDMF100690
2Methyl acrylatePd(OAc)₂ (2)K₂CO₃DMAc1201285
3n-Butyl acrylatePd(PPh₃)₄ (2)NaOAcNMP110888
4AcrylonitrilePdCl₂(PPh₃)₂ (2)Et₃NAcetonitrile802475
51-OctenePd(OAc)₂ (2) / P(o-tol)₃ (4)K₂CO₃DMF1201678

Yields are for isolated products and are representative of literature values.

Experimental Protocol: Heck Reaction

  • Materials: 4-Iodobenzotrifluoride, Styrene, Palladium(II) acetate (Pd(OAc)₂), Triethylamine (Et₃N), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4-iodobenzotrifluoride (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%).

    • Add anhydrous DMF (5 mL).

    • Add styrene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.

    • Heat the reaction mixture to 100°C and stir for 6 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and pour into 20 mL of water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (Hexanes/Ethyl Acetate) to yield (E)-1-phenyl-2-(4-(trifluoromethyl)phenyl)ethene.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Alkene_Complex [Ar-Pd(II)-X(L2)(Alkene)] Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Migratory_Insertion R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Migratory_Insertion Migratory Insertion Migratory_Insertion->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Product Substituted Alkene Migratory_Insertion->Product Base Base Migratory_Insertion->Base Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Alkene Alkene Alkene->Alkene_Complex H-Base+ H-Base+ Base->H-Base+

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. These structures are valuable in materials science and as precursors to various heterocyclic compounds in drug discovery.

Data Presentation: Sonogashira Coupling of 4-Iodobenzotrifluoride
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT95
21-HexynePd(PPh₃)₄ (2)CuI (1)i-Pr₂NHDMF5092
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (2)Et₃NToluene6090
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF/H₂ORT88
5EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (1.5)i-Pr₂NHDioxane7091

Yields are for isolated products and are representative of literature values.

Experimental Protocol: Sonogashira Coupling

  • Materials: 4-Iodobenzotrifluoride, Phenylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a Schlenk flask, add 4-iodobenzotrifluoride (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

    • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate) to afford 1-phenyl-2-(4-(trifluoromethyl)phenyl)acetylene.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination & Deprotonation Cu-C≡CR->Ar-Pd(II)-C≡CR(L2) Transfers Acetylide R-C≡CH R-C≡CH R-C≡CH->Cu-C≡CR Base Base Base->Cu-C≡CR

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling aryl halides with amines. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of anilines and their derivatives.

Data Presentation: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10095
2MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10091
3IndolePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Dioxane10085
4BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11082
5N-MethylanilinePd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF8093

Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.[1]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: 4-Bromobenzotrifluoride, Aniline, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add 4-bromobenzotrifluoride (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Evacuate and backfill the Schlenk tube with the inert gas three times.

    • Add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture to 100°C and stir for 24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by flash column chromatography to yield N-(4-(trifluoromethyl)phenyl)aniline.[1]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Amine_Complex [Ar-Pd(II)-X(L2)(R2NH)] Ar-Pd(II)-X(L2)->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR2(L2) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Amido_Complex->Ar-NR2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R2NH R2NH R2NH->Amine_Complex Negishi_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-ZnX R-ZnX R-ZnX->Ar-Pd(II)-R(L2)

References

Application Notes and Protocols for the Trifluoromethylation of Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (CF3) group into organic molecules is a critical strategy in medicinal chemistry and materials science. The unique properties conferred by the CF3 group, including high electronegativity, metabolic stability, and increased lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed protocols and data for the trifluoromethylation of toluene, a fundamental aromatic scaffold, focusing on modern photocatalytic methods.

Data Presentation: Trifluoromethylation of Toluene and Derivatives

The following table summarizes quantitative data from representative studies on the trifluoromethylation of toluene and related aromatic compounds, highlighting various catalytic systems and reaction conditions.

SubstrateTrifluoromethylating AgentCatalyst/InitiatorSolventAdditive/BaseTemperatureYield (%)Isomer Ratio (o:m:p)Reference
Toluene-d8SF5CF3[Ir(dtbbpy)(ppy)2]PF6Toluene-d8Cs2CO3, NEt3Room Temp.N/A45:12:43[1][2]
4-tert-ButylpyridineCF3SO2Na (Langlois' Reagent)t-BuOOHDCM/H2O-Room Temp.75N/A[3]
LepidineCF3SO2Na (Langlois' Reagent)t-BuOOHDCM/H2O-Room Temp.85N/A[3]
CaffeineCF3SO2Na (Langlois' Reagent)t-BuOOHDCM/H2O-Room Temp.68N/A[3]
IndoleCF3SO2Na (Langlois' Reagent)t-BuOOHDCM/H2O-Room Temp.62N/A[3]
StyreneCF3Ifac-Ir(ppy)3DMFCsOAcRoom Temp.HighN/A
4-Phenyl-1-buteneTogni's ReagentCuIMeOH-0 °C to RTModerateN/A[4]

Experimental Protocols

This section provides a detailed methodology for the photocatalytic trifluoromethylation of toluene, a representative and modern approach.

Photocatalytic Trifluoromethylation of Toluene using an Iridium Catalyst

This protocol is adapted from a general method for the trifluoromethylation of arenes.[1][2]

Materials:

  • Toluene

  • Trifluoromethylating agent (e.g., SF5CF3 or CF3I)

  • Photocatalyst: [Ir(dtbbpy)(ppy)2]PF6 (4,4'-di-tert-butyl-2,2'-dipyridyl-bis(2-phenylpyridine)iridium(III) hexafluorophosphate)

  • Base: Cesium carbonate (Cs2CO3) and Triethylamine (NEt3)

  • Solvent: Acetonitrile or Dichloromethane (if toluene is not used as the solvent)

  • Schlenk flask or a similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., blue LED lamp)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine the photocatalyst [Ir(dtbbpy)(ppy)2]PF6 (e.g., 1-2 mol%) and the base, cesium carbonate (e.g., 1.5 equivalents).

    • Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add toluene (which can act as both substrate and solvent) and triethylamine (e.g., 1.5 equivalents) via syringe.

    • Introduce the trifluoromethylating agent. If using a gaseous reagent like SF5CF3, this can be done by bubbling the gas through the solution or by charging the reaction vessel to a specific pressure. If using a liquid reagent like CF3I, it can be added via syringe.

  • Reaction Execution:

    • Place the reaction vessel on a magnetic stirrer and ensure vigorous stirring.

    • Position a visible light source (e.g., a blue LED lamp) approximately 5-10 cm from the reaction vessel. A cooling fan may be necessary to maintain room temperature.

    • Irradiate the reaction mixture for the desired time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS if possible.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the trifluoromethylated toluene isomers.

Visualizations

experimental_workflow Experimental Workflow for Photocatalytic Trifluoromethylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine photocatalyst and base in a Schlenk flask prep2 Evacuate and backfill with inert gas prep1->prep2 prep3 Add toluene and triethylamine prep2->prep3 prep4 Introduce trifluoromethylating agent prep3->prep4 react1 Stir vigorously prep4->react1 react2 Irradiate with visible light (e.g., blue LED) react1->react2 react3 Monitor reaction progress (TLC/GC-MS) react2->react3 workup1 Quench reaction with Na2S2O3 (aq) react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product product workup4->product Trifluoromethylated Toluene photocatalytic_cycle Proposed Mechanism for Photocatalytic Trifluoromethylation catalyst [Ir(III)] excited_catalyst *[Ir(III)] catalyst->excited_catalyst Visible Light (hν) reduced_catalyst [Ir(II)] excited_catalyst->reduced_catalyst SET (Reductive Quenching) excited_catalyst->reduced_catalyst reduced_catalyst->catalyst SET reduced_catalyst->catalyst oxidized_catalyst [Ir(IV)] oxidized_catalyst->catalyst Reduction cf3_source CF3-X cf3_radical •CF3 cf3_source->cf3_radical e- cf3_source->cf3_radical radical_adduct [Toluene-CF3]• cf3_radical->radical_adduct + Toluene toluene Toluene radical_adduct->oxidized_catalyst Oxidation product CF3-Toluene radical_adduct->product - H•

References

Application Note: 1H and 13C NMR Analysis of 4-Methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Methylbenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The provided methodologies cover sample preparation, data acquisition parameters, and spectral analysis. Tabulated quantitative data for chemical shifts and coupling constants are presented for easy reference. Additionally, visual diagrams generated using Graphviz are included to illustrate the experimental workflow and the structural basis of the NMR signals.

Introduction

This compound, also known as 4-(trifluoromethyl)toluene, is an important building block in organic synthesis. Its chemical structure consists of a benzene ring substituted with a methyl group and a trifluoromethyl group at the para position. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note details the expected ¹H and ¹³C NMR spectra of this compound and provides a standardized protocol for their acquisition.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized below.

¹H NMR Spectral Data
SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
17.51d8.12HH-2, H-6
27.23d8.12HH-3, H-5
32.43s-3H-CH₃
¹³C NMR Spectral Data
SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1138.3s-C-4
2129.8s-C-3, C-5
3125.8q3.8C-2, C-6
4124.2q272.2-CF₃
5122.5s-C-1
621.3s--CH₃

Note: The chemical shifts and coupling constants are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is compiled from publicly available spectral information.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[1]

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time4.09 s
Spectral Width8278 Hz (20.6 ppm)
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.36 s
Spectral Width24038 Hz (239 ppm)
Temperature298 K

Mandatory Visualization

Experimental Workflow

The logical flow of the NMR analysis process is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Filter into NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing analysis Peak Picking & Integration processing->analysis interpretation Structural Assignment analysis->interpretation

Caption: Workflow for NMR analysis of this compound.

Signaling Pathway Diagram

The chemical structure of this compound and the origin of its distinct NMR signals are illustrated below.

Caption: Structure of this compound and corresponding NMR signals.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the industrial-scale synthesis of 4-Methylbenzotrifluoride (also known as p-trifluoromethyltoluene), a key intermediate in the pharmaceutical and agrochemical industries.[1][2]

Introduction

This compound is a colorless to slightly yellow liquid with the chemical formula C₈H₇F₃.[1] It serves as a crucial building block in the synthesis of a wide range of commercial products due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of active pharmaceutical ingredients.[2] This document outlines and compares two primary industrial synthesis routes, providing detailed experimental protocols and quantitative data to aid in process selection and optimization.

Physicochemical Properties

PropertyValue
CAS Number 6140-17-6[1]
Molecular Weight 160.14 g/mol [1]
Boiling Point 129 °C[1]
Density 1.144 g/mL at 25 °C[1]
Appearance Colorless to slightly yellow liquid[1]
Purity (Industrial Grade) ≥98.0% to >99.5%[2][3]

Comparative Analysis of Industrial Synthesis Routes

Two prominent methods for the large-scale synthesis of this compound are detailed below. The selection of a particular route often depends on factors such as raw material availability, cost, and desired final product purity.[4]

ParameterRoute 1: From 2,5-DichlorotolueneRoute 2: From p-Toluic Acid
Starting Material 2,5-Dichlorotoluenep-Toluic Acid
Key Reactions Friedel-Crafts, Fluorination, HydrodechlorinationFluorination with SF₄
Overall Yield >60%[3]>95% (with intermediate recycling)[5]
Final Purity >99%[3]>99%[5]
Advantages Utilizes mature industrial reactions, readily available and inexpensive raw materials.[3]High conversion and yield.[5]
Disadvantages Multi-step process.Requires handling of sulfur tetrafluoride (SF₄), a toxic and corrosive gas.

Experimental Protocols

Route 1: Synthesis from 2,5-Dichlorotoluene

This method involves a three-step process: Friedel-Crafts reaction, fluorination, and hydrodechlorination.[3]

Step 1: Friedel-Crafts Reaction to produce 2,5-dichloro-4-(trichloromethyl)toluene

  • Materials: 2,5-Dichlorotoluene, Carbon Tetrachloride, Lewis Acid Catalyst (e.g., Aluminum Chloride).

  • Procedure:

    • Charge a suitable reactor with carbon tetrachloride.

    • Slowly add the Lewis acid catalyst while stirring.

    • Heat the mixture to 45-55 °C.

    • Slowly add a mixture of 2,5-dichlorotoluene and carbon tetrachloride, maintaining the reaction temperature at 50-60 °C.

    • After the addition is complete, maintain the temperature at 50-60 °C for 1.5-2.5 hours.

    • Cool the reaction mixture and pour it into an ice-water mixture to hydrolyze and remove the excess catalyst.

    • Separate the organic layer, dry it with a suitable drying agent (e.g., calcium chloride), and remove the carbon tetrachloride under reduced pressure to obtain the crude product.

Step 2: Fluorination to produce 2,5-dichloro-4-(trifluoromethyl)toluene

  • Materials: Crude 2,5-dichloro-4-(trichloromethyl)toluene, Hydrogen Fluoride (HF).

  • Procedure:

    • The crude product from Step 1 is subjected to a fluorine-chlorine exchange reaction with hydrogen fluoride. This is a standard industrial process often carried out in a pressurized reactor.

    • The reaction conditions (temperature, pressure) are optimized to ensure complete conversion.

    • The resulting product mixture is then purified by rectification (distillation) to isolate 2,5-dichloro-4-(trifluoromethyl)toluene.

Step 3: Hydrodechlorination to produce this compound

  • Materials: 2,5-dichloro-4-(trifluoromethyl)toluene, Methanol, Sodium Acetate, 10% Pd/C catalyst, Hydrogen gas.

  • Procedure:

    • In a hydrogenation autoclave, combine 230g of 2,5-dichloro-4-(trifluoromethyl)toluene, 400mL of methanol, 205g of sodium acetate, and 20g of 10% Pd/C catalyst.[3]

    • Pressurize the autoclave with hydrogen gas to 1.0 MPa.[3]

    • Heat the reaction mixture to 90 °C and maintain until hydrogen absorption ceases.[3]

    • Cool the reactor, filter the mixture to remove the catalyst, and remove the methanol from the filtrate.

    • Wash the residue with water and then purify by vacuum distillation to obtain this compound.[3] A yield of 98% with a purity of 99.5% has been reported for this step.[3]

Route 2: Synthesis from p-Toluic Acid

This route utilizes sulfur tetrafluoride (SF₄) as the fluorinating agent.

  • Materials: p-Toluic Acid, Sulfur Tetrafluoride (SF₄).

  • Procedure:

    • In a high-pressure autoclave (e.g., Hastelloy), charge p-toluic acid.

    • Introduce a molar excess of sulfur tetrafluoride. A 50% molar excess has been used.[5]

    • Heat the reactor to 160 °C, leading to a pressure of approximately 1600 psig.[5]

    • Maintain these conditions for a reaction time of 16 hours.[5]

    • After the reaction, cool the autoclave and vent the excess SF₄.

    • The crude product contains this compound and p-toluoyl fluoride as a major byproduct.

    • Purify the crude product by distillation to obtain this compound with a purity of >99%.[5]

    • The p-toluoyl fluoride can be recycled in subsequent batches to increase the overall yield to over 95%.[5]

Purification of this compound

For industrial applications, achieving high purity is critical. The primary method for purifying this compound is distillation .[3][5]

  • Fractional Distillation: Due to the close boiling points of potential isomers and impurities, fractional distillation is employed to separate this compound from byproducts.[3]

  • Vacuum Distillation: For the final purification step, vacuum distillation is often used to reduce the boiling point and prevent thermal decomposition of the product, ensuring high purity.[3]

Visualization of Synthesis Workflows

Synthesis_Workflows cluster_0 Route 1: From 2,5-Dichlorotoluene cluster_1 Route 2: From p-Toluic Acid A1 2,5-Dichlorotoluene B1 Friedel-Crafts Reaction (CCl4, Lewis Acid) A1->B1 C1 2,5-dichloro-4-(trichloromethyl)toluene B1->C1 D1 Fluorination (HF) C1->D1 E1 2,5-dichloro-4-(trifluoromethyl)toluene D1->E1 F1 Hydrodechlorination (H2, Pd/C) E1->F1 G1 This compound (Purity >99%) F1->G1 A2 p-Toluic Acid B2 Fluorination (SF4, 160°C, 1600 psig) A2->B2 C2 Crude Product (this compound & p-toluoyl fluoride) B2->C2 D2 Distillation C2->D2 E2 This compound (Purity >99%) D2->E2 F2 p-Toluoyl Fluoride (Recycled) D2->F2

Caption: Comparative workflow of two industrial synthesis routes for this compound.

Purification_Workflow A Crude this compound B Fractional Distillation A->B C Separation of Isomers and Low-Boiling Impurities B->C D Partially Purified Product B->D E Vacuum Distillation D->E F High-Purity this compound (>99%) E->F G High-Boiling Impurities E->G

Caption: General purification workflow for industrial-grade this compound.

References

Application of 4-Methylbenzotrifluoride in the Synthesis of Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The introduction of fluorine-containing groups into polymers is a well-established strategy for imparting unique and desirable properties, including enhanced thermal stability, chemical resistance, and hydrophobicity. 4-Methylbenzotrifluoride serves as a versatile precursor for the synthesis of fluorinated monomers, which can then be polymerized to create high-performance fluorinated polymers. The trifluoromethyl (-CF3) group, in particular, is a key functional moiety that significantly influences the final properties of the polymer.

One of the most direct routes to a polymerizable monomer from this compound is its conversion to 4-(trifluoromethyl)styrene. This monomer can then undergo polymerization, either as a homopolymer or as a copolymer with other vinyl monomers, to produce a range of fluorinated polymers with tailored characteristics. The presence of the -CF3 group on the phenyl ring of the styrene monomer enhances the thermal stability and raises the glass transition temperature (Tg) of the resulting polymer compared to conventional polystyrene. These characteristics make such polymers attractive for applications requiring robust materials that can withstand harsh conditions.

The synthesis of these fluorinated polymers is typically achieved through controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), or through conventional free-radical polymerization. The choice of polymerization method allows for control over the polymer's molecular weight and polydispersity, which in turn dictates its mechanical and processing properties.

Copolymers incorporating trifluoromethyl-substituted styrenes exhibit properties that are intermediate between their respective homopolymers, allowing for the fine-tuning of characteristics like thermal stability and solubility. For instance, copolymerizing a trifluoromethyl-styrene with a non-fluorinated monomer can balance enhanced thermal performance with cost-effectiveness and processability.

Quantitative Data Summary

The following table summarizes the thermal properties of various trifluoromethyl-substituted polystyrene derivatives. This data provides a comparative overview of the impact of the trifluoromethyl group's position and number on the polymer's glass transition temperature (Tg) and thermal decomposition temperature (T10%, temperature at 10% weight loss).

PolymerMonomer StructureGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10%) (°C)
Poly(styrene)Styrene~100~350
Poly(3-(trifluoromethyl)styrene-co-styrene)3-(Trifluoromethyl)styrene / StyreneNot Specified356-376[1]
Poly(3,5-bis(trifluoromethyl)styrene-co-styrene)3,5-bis(Trifluoromethyl)styrene / StyreneNot SpecifiedNot Specified
Poly(2-(trifluoromethyl)styrene)2-(Trifluoromethyl)styreneMuch higher than meta and para substitutedNot Specified
Poly(2,5-bis(trifluoromethyl)styrene)2,5-bis(Trifluoromethyl)styreneMuch higher than meta and para substitutedNot Specified
Poly(3,5-bis(trifluoromethyl)styrene)3,5-bis(Trifluoromethyl)styreneNot SpecifiedNot Specified

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)styrene from this compound (Illustrative Pathway)

A common synthetic route to produce vinylarenes from toluenes involves bromination of the methyl group followed by conversion to a phosphonium salt, a Wittig reaction to form the double bond, or other elimination reactions.

Step 1: Radical Bromination of this compound

  • To a solution of this compound in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture under illumination with a UV lamp for several hours until the reaction is complete (monitored by GC or TLC).

  • Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to obtain 4-(bromomethyl)benzotrifluoride.

Step 2: Wittig Reaction

  • Prepare the Wittig reagent by reacting 4-(bromomethyl)benzotrifluoride with triphenylphosphine in a suitable solvent to form the corresponding phosphonium salt.

  • Treat the phosphonium salt with a strong base (e.g., n-butyllithium) to generate the ylide.

  • React the ylide with formaldehyde to produce 4-(trifluoromethyl)styrene.

  • Purify the resulting monomer by distillation or column chromatography.

Free Radical Polymerization of 4-(Trifluoromethyl)styrene

This protocol describes a general procedure for the free-radical polymerization of a trifluoromethyl-substituted styrene monomer using AIBN as the initiator.[2]

Materials:

  • Trifluoromethyl-substituted styrene monomer (e.g., 4-(trifluoromethyl)styrene)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., benzene or dioxane)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Heating mantle with temperature control

Procedure:

  • Monomer Purification: Remove any inhibitor from the monomer by passing it through a column of basic alumina.

  • Reaction Setup: Place the purified monomer and AIBN (typically 1-2 mol% relative to the monomer) in the Schlenk flask.

  • Solvent Addition: Add the anhydrous solvent to the flask. The monomer concentration is typically in the range of 1-2 M.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) under an inert atmosphere with constant stirring.

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.[2]

  • Termination and Precipitation: After the desired conversion is reached, cool the reaction mixture to room temperature and pour it into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Nitroxide-Mediated Polymerization (NMP) of a Styrenic Monomer (General Protocol)

This protocol provides a general method for the controlled radical polymerization of a styrene derivative.

Materials:

  • Styrenic monomer (e.g., 4-(trifluoromethyl)styrene)

  • NMP initiator (e.g., BlocBuilder-MA)

  • Schlenk flask with a magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Heating mantle with temperature control

  • Methanol or hexane for precipitation

Procedure:

  • Reaction Setup: Add the styrenic monomer and the NMP initiator to the Schlenk flask.

  • Degassing: Degas the mixture by performing three freeze-pump-thaw cycles.

  • Polymerization: After degassing, introduce an inert atmosphere (Ar or N2) and heat the mixture to the specified reaction temperature (e.g., 110 °C) with stirring.

  • Cooling and Precipitation: After the desired reaction time, cool the mixture to room temperature. Dissolve the resulting polymer in a small amount of a suitable solvent (e.g., CH2Cl2) and precipitate it in a cold non-solvent like hexane or methanol.

  • Drying: Dry the obtained polymer under vacuum to a constant weight.

Visualizations

Synthesis_of_Poly_4_trifluoromethylstyrene cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization 4_Methylbenzotrifluoride 4_Methylbenzotrifluoride Bromination Bromination 4_Methylbenzotrifluoride->Bromination NBS, Initiator 4_Bromomethylbenzotrifluoride 4_Bromomethylbenzotrifluoride Bromination->4_Bromomethylbenzotrifluoride Wittig_Reaction Wittig_Reaction 4_Bromomethylbenzotrifluoride->Wittig_Reaction 1. PPh3 2. Base 3. HCHO 4_Trifluoromethylstyrene 4_Trifluoromethylstyrene Wittig_Reaction->4_Trifluoromethylstyrene Polymerization_Step Free Radical Polymerization 4_Trifluoromethylstyrene->Polymerization_Step AIBN, Heat Poly_4_trifluoromethylstyrene Poly_4_trifluoromethylstyrene Polymerization_Step->Poly_4_trifluoromethylstyrene

Caption: Synthesis of Poly(4-trifluoromethylstyrene).

Experimental_Workflow_FRP start Start setup 1. Purify Monomer 2. Add Monomer, Initiator, Solvent to Flask start->setup degas 3. Degas via Freeze-Pump-Thaw Cycles setup->degas polymerize 4. Heat to 60-80°C under Inert Atmosphere degas->polymerize monitor Monitor Conversion? polymerize->monitor monitor->polymerize Continue precipitate 5. Cool and Precipitate in Methanol monitor->precipitate Desired conversion reached purify 6. Filter, Wash, and Dry Polymer precipitate->purify end End purify->end

Caption: Free Radical Polymerization Workflow.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylbenzotrifluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methylbenzotrifluoride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the synthesis from p-Chlorotoluene.

  • Question: My yield of this compound is significantly lower than expected when starting from p-chlorotoluene. What are the potential causes and how can I improve it?

  • Answer: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Chlorination: The first step, the chlorination of the methyl group of p-chlorotoluene to form p-chlorobenzotrichloride, is critical.

      • Moisture: The presence of water can lead to the formation of unwanted byproducts. Ensure all reactants and solvents are anhydrous. A dehydration step for the starting material can reduce side reactions.[1]

      • Catalyst Activity: The efficiency of the catalyst is crucial. For chlorination, adding the catalyst in batches can improve its utilization and reduce the formation of byproducts and exhaust gas.[1]

      • Reaction Conditions: Ensure optimal temperature and reaction time for the chlorination step. Insufficient reaction time will result in incomplete conversion.

    • Inefficient Fluorination: The subsequent fluorination of p-chlorobenzotrichloride is a key step where yield can be lost.

      • Fluorinating Agent: The choice and handling of the fluorinating agent (e.g., anhydrous hydrogen fluoride) are critical. Ensure the correct stoichiometry is used.

      • Temperature and Pressure: This reaction is often carried out under pressure and at elevated temperatures. Precise control of these parameters is essential for high conversion. For example, one method reports reacting p-chlorobenzotrichloride with anhydrous hydrogen fluoride at 80-82°C and 1.7-1.8 MPa.[1]

    • Formation of Isomers: Side reactions on the aromatic ring can lead to the formation of isomers, which are difficult to separate and reduce the yield of the desired product. Using a starting material like 2,5-dichlorotoluene can lead to a mixture of isomers that require careful distillation for separation.[2]

    • Purification Losses: Yield can be lost during the purification process. Distillation is a common method for purifying this compound. Ensure the distillation setup is efficient to minimize losses.

Issue 2: Poor yield and/or violent reaction during the Balz-Schiemann reaction of p-Toluidine.

  • Question: I am attempting to synthesize this compound from p-toluidine using the Balz-Schiemann reaction, but I'm experiencing low yields and hazardous reaction conditions. What can I do?

  • Answer: The Balz-Schiemann reaction, while a classic method, can be challenging. Here are some key areas to focus on for improvement:

    • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state. Whenever possible, it is safer to use them in solution without isolation.

    • Incomplete Diazotization: The initial diazotization of p-toluidine requires careful temperature control (typically 0-5 °C) to prevent the decomposition of the diazonium salt. Ensure the dropwise addition of sodium nitrite solution to a cooled acidic solution of p-toluidine.

    • Inefficient Fluoro-dediazoniation: The thermal decomposition of the diazonium tetrafluoroborate can be inefficient and require high temperatures, leading to product degradation.

      • Alternative Counter-ions: Using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) instead of tetrafluoroborates (BF₄⁻) can sometimes provide improved yields.[3]

      • Milder Conditions: Recent advancements allow for fluoro-dediazoniation under milder conditions. One approach involves using organotrifluoroborates as a fluoride source in an organic solvent.[4][5]

      • In-situ Diazotization: To avoid isolating the potentially hazardous diazonium salt, in-situ diazotization protocols using reagents like tert-butyl nitrite in nonaqueous media can be employed.[6]

    • Side Reactions: The formation of tarry byproducts is a common issue. A greener approach using an ionic liquid as the solvent can help to overcome problems like sudden exotherms and the formation of tarry residues, leading to a purer product.[7] 4-Fluorotoluene has been synthesized from p-toluidine with a reported yield of approximately 89% using the Balz-Schiemann reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two primary industrial synthesis routes are:

  • From p-Chlorotoluene: This multi-step process typically involves the chlorination of the methyl group of p-chlorotoluene to p-chlorobenzotrichloride, followed by a halogen exchange reaction (fluorination) using a fluorinating agent like anhydrous hydrogen fluoride.[1] An alternative, though less selective, route involves the Friedel-Crafts reaction of toluene with carbon tetrachloride, followed by a fluorine-chlorine exchange.[2]

  • From p-Toluidine (Balz-Schiemann Reaction): This method involves the diazotization of p-toluidine, followed by the decomposition of the resulting diazonium salt in the presence of a fluoride source, typically from tetrafluoroboric acid (HBF₄).[3]

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters include:

  • Purity of Reactants: Using pure starting materials is essential to minimize side reactions.

  • Anhydrous Conditions: For many of the reaction steps, particularly those involving reactive intermediates, the absence of water is crucial.[1]

  • Temperature Control: Both low-temperature reactions (like diazotization) and high-temperature reactions (like fluorination) require precise temperature control to maximize product formation and minimize byproduct formation.

  • Stoichiometry of Reagents: The molar ratios of reactants and catalysts must be carefully controlled.

  • Catalyst Selection and Handling: The choice of catalyst and its handling can significantly impact reaction efficiency and selectivity.

Q3: What are the common impurities in this compound synthesis?

A3: Common impurities can include:

  • Isomers: Ortho- and meta-isomers of this compound can be formed, especially in less selective synthesis routes.[2]

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the product mixture.

  • Intermediates: Partially reacted intermediates, such as p-chlorobenzodichloride in the chlorination of p-chlorotoluene, can be present.

  • Byproducts from Side Reactions: These can include tarry polymers, especially in the Balz-Schiemann reaction, or products of hydrolysis if moisture is present.[7]

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is distillation . Due to the potential for closely boiling isomers, fractional distillation is often necessary to achieve high purity.[2]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Starting MaterialMethodKey ReagentsReported YieldPurityReference
2,5-DichlorotolueneMulti-step (Friedel-Crafts, Fluorination, Hydrogenation)CCl₄, HF, Pd/C>60% (total)>99%[2]
p-ChlorotolueneChlorination & FluorinationCl₂, HFHigh (not quantified)High (not quantified)[1]
p-ToluidineBalz-Schiemann ReactionHBF₄~89% (for 4-fluorotoluene)Not specified[3]
3-AminobenzotrifluorideGreener Balz-SchiemannNaNO₂, NaBF₄, Ionic LiquidGood (not quantified)High[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Chlorotoluene (Illustrative)

This protocol is a generalized representation based on patent literature and should be adapted and optimized for specific laboratory conditions.[1]

  • Dehydration: The p-chlorotoluene starting material is thermally dehydrated to remove residual moisture.

  • Chlorination:

    • The dehydrated p-chlorotoluene is charged into a reactor.

    • A chlorination catalyst is added in batches.

    • Chlorine gas is bubbled through the reaction mixture at a controlled temperature until the desired degree of chlorination to p-chlorobenzotrichloride is achieved. The reaction progress should be monitored by a suitable analytical technique (e.g., GC).

  • Fluorination:

    • The crude p-chlorobenzotrichloride is transferred to a pressure reactor.

    • Anhydrous hydrogen fluoride is added in the appropriate stoichiometric amount.

    • The reactor is sealed and heated to the target temperature and pressure (e.g., 80-82 °C, 1.7-1.8 MPa) and held for a specified time (e.g., 30 minutes).

  • Work-up and Purification:

    • The reactor is cooled, and the excess pressure is carefully vented.

    • The crude product is washed to remove acidic residues.

    • The organic layer is separated and purified by fractional distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via Balz-Schiemann Reaction (Greener Approach)

This protocol is adapted from a greener synthesis approach and should be optimized for specific substrates and conditions.[7]

  • Diazotization:

    • p-Toluidine is dissolved in dilute hydrochloric acid in a reaction vessel.

    • The solution is cooled to 0-5 °C in an ice bath.

    • An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

  • Formation of Diazonium Tetrafluoroborate:

    • An aqueous solution of sodium tetrafluoroborate is added to the reaction mixture, leading to the precipitation of the diazonium tetrafluoroborate salt.

    • The precipitate is filtered, washed with cold water, and dried under vacuum.

  • Fluoro-dediazoniation in Ionic Liquid:

    • The dried diazonium tetrafluoroborate salt is added to an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) in a reaction vessel.

    • The mixture is heated to induce thermal decomposition of the diazonium salt. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Product Isolation:

    • Upon completion of the reaction, the product is isolated from the ionic liquid, typically by extraction or distillation. The ionic liquid can often be recovered and reused.

Visualizations

experimental_workflow_p_chlorotoluene start Start: p-Chlorotoluene dehydration Dehydration start->dehydration chlorination Chlorination (Batchwise Catalyst Addition) dehydration->chlorination fluorination Fluorination (Anhydrous HF, High P/T) chlorination->fluorination workup Work-up (Washing) fluorination->workup purification Purification (Fractional Distillation) workup->purification end End: this compound purification->end

Caption: Workflow for the synthesis of this compound from p-Chlorotoluene.

experimental_workflow_balz_schiemann start Start: p-Toluidine diazotization Diazotization (0-5 °C) start->diazotization salt_formation Diazonium Salt Formation (with NaBF4) diazotization->salt_formation fluoro_dediazoniation Fluoro-dediazoniation (Thermal Decomposition) salt_formation->fluoro_dediazoniation isolation Product Isolation (Extraction/Distillation) fluoro_dediazoniation->isolation end End: this compound isolation->end troubleshooting_low_yield low_yield Low Yield Observed check_purity Assess Starting Material Purity low_yield->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions check_side_reactions Investigate Potential Side Reactions low_yield->check_side_reactions check_purification Evaluate Purification Process for Losses low_yield->check_purification sub_purity Impure Reactants? check_purity->sub_purity sub_conditions Suboptimal Conditions? check_conditions->sub_conditions sub_side_reactions Byproducts Detected? check_side_reactions->sub_side_reactions sub_purification Significant Loss? check_purification->sub_purification purify_reactants Purify/Replace Starting Materials sub_purity->purify_reactants Yes optimize_conditions Optimize Parameters sub_conditions->optimize_conditions Yes modify_protocol Modify Protocol to Minimize Side Reactions sub_side_reactions->modify_protocol Yes refine_purification Refine Purification Technique sub_purification->refine_purification Yes

References

common side reactions in the trifluoromethylation of toluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoromethylation of toluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the trifluoromethylation of toluene?

A1: The most prevalent side reactions in the trifluoromethylation of toluene are the formation of regioisomers and poly-trifluoromethylated products. In radical-mediated reactions, which are common for toluene, a mixture of ortho-, meta-, and para-trifluoromethyltoluene is typically formed due to the statistical nature of radical attack on the aromatic ring. Additionally, over-reaction can lead to the formation of various isomers of bis(trifluoromethyl)benzene.[1] Other potential side reactions can include the formation of byproducts from the decomposition of the trifluoromethylating agent and reactions with the solvent.

Q2: What is the expected regioselectivity for the trifluoromethylation of toluene?

A2: The regioselectivity of toluene trifluoromethylation is highly dependent on the reaction mechanism.

  • Radical Trifluoromethylation: This is the most common pathway for unactivated arenes like toluene. The trifluoromethyl radical is a highly reactive and unselective species. The substitution pattern is primarily governed by statistical factors and the relative stability of the intermediate cyclohexadienyl radicals. This typically results in a mixture of ortho, meta, and para isomers. The ortho and para positions are slightly favored due to the electron-donating nature of the methyl group, but a significant amount of the meta isomer is also expected. The typical isomer distribution is often in the range of 40-60% ortho, 20-30% meta, and 20-30% para, though this can vary with reaction conditions.

  • Electrophilic Trifluoromethylation: While less common for toluene due to its moderate nucleophilicity, electrophilic trifluoromethylation would be expected to show a higher preference for the ortho and para isomers, similar to other electrophilic aromatic substitution reactions like nitration.[2][3][4][5][6][7][8] However, achieving efficient electrophilic trifluoromethylation of toluene can be challenging.

Q3: How can I minimize the formation of regioisomers?

A3: Minimizing regioisomer formation in the radical trifluoromethylation of toluene is challenging. However, some strategies can be employed to influence the product distribution:

  • Use of Directing Groups: While not applicable to toluene itself, for toluene derivatives, the presence of strongly directing functional groups can improve regioselectivity.

  • Catalyst and Ligand Selection: In metal-catalyzed trifluoromethylation reactions, the choice of catalyst and ligands can influence the regioselectivity by altering the steric and electronic environment of the reaction center.

  • Reaction Conditions: Optimization of reaction temperature, solvent, and concentration can sometimes subtly influence the isomer ratios. Lower temperatures may slightly increase selectivity.

For applications requiring a single isomer, purification by chromatography (e.g., HPLC or preparative GC) is typically necessary.

Q4: What causes the formation of bis(trifluoromethyl)benzene, and how can it be controlled?

A4: The formation of bis(trifluoromethyl)benzene is a result of a second trifluoromethylation event on the initially formed trifluoromethyltoluene product. This is more likely to occur under forcing reaction conditions or when an excess of the trifluoromethylating agent is used. To control this side reaction:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of toluene relative to the trifluoromethylating agent.

  • Monitor Reaction Progress: Carefully monitor the reaction progress by GC-MS or other analytical techniques to stop the reaction once the desired level of conversion of toluene is reached and before significant formation of the di-substituted product occurs.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second trifluoromethylation, which typically has a higher activation energy.

Troubleshooting Guides

Issue 1: Low Yield of Trifluoromethylated Products

Possible Cause Troubleshooting Steps
Inefficient Generation of CF3 Radicals - Ensure the trifluoromethylating agent (e.g., CF3SO2Na) is of high purity and handled under appropriate conditions (e.g., anhydrous if required).- Check the activity of the initiator or catalyst (e.g., oxidant, photocatalyst).- Optimize the reaction temperature and time to ensure efficient radical generation.
Decomposition of Reagents or Products - Verify the stability of the trifluoromethylating agent and any additives under the reaction conditions.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.- Check for potential degradation of the product under the workup conditions.
Poor Reactivity of Toluene - While toluene is generally reactive towards radical attack, ensure the reaction conditions are sufficiently energetic for the C-H activation to occur.- Consider using a more potent trifluoromethylating system if yields remain low.

Issue 2: Poor Regioselectivity (High Proportion of Undesired Isomers)

Possible Cause Troubleshooting Steps
Inherent Nature of Radical Reaction - Acknowledge that radical trifluoromethylation of toluene will inherently produce a mixture of isomers.- Focus on developing an efficient purification strategy to isolate the desired isomer.
Reaction Conditions Favoring Undesired Isomers - Systematically vary the reaction temperature, solvent, and concentration to determine their effect on the isomer ratio.- For photoredox catalysis, screen different photocatalysts and light sources.

Issue 3: Significant Formation of Bis(trifluoromethyl)benzene

Possible Cause Troubleshooting Steps
Excess Trifluoromethylating Agent - Carefully control the stoichiometry, using toluene as the limiting reagent if necessary to avoid over-reaction.
Prolonged Reaction Time - Monitor the reaction closely and quench it once the optimal conversion of the starting material is achieved.
High Reaction Temperature - Lower the reaction temperature to disfavor the second trifluoromethylation reaction.

Data Presentation

Table 1: Representative Isomer Distribution in the Nitration of Toluene (as an example of electrophilic aromatic substitution)

IsomerPercentage
ortho-Nitrotoluene~57-60%
meta-Nitrotoluene~4-5%
para-Nitrotoluene~37-40%

Note: This table is for illustrative purposes of electrophilic substitution and the isomer distribution for radical trifluoromethylation will differ significantly, with a higher proportion of the meta isomer.

Experimental Protocols

Protocol 1: Radical Trifluoromethylation of Toluene using Sodium Trifluoromethanesulfinate (Langlois Reagent)

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Toluene

  • Sodium trifluoromethanesulfinate (CF3SO2Na)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in water)

  • Acetonitrile (CH3CN)

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add toluene (1.0 equiv), sodium trifluoromethanesulfinate (1.5 equiv), and a 1:1 mixture of acetonitrile and water.

  • Stir the mixture vigorously at room temperature.

  • Slowly add tert-butyl hydroperoxide (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by GC-MS.

  • Upon completion (typically after 2-4 hours, or when consumption of toluene plateaus), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the isomer distribution and the presence of any side products.[9][10]

  • Purify the product mixture by column chromatography on silica gel or by preparative GC to isolate the desired isomer.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Purification A Combine Toluene, CF3SO2Na, CH3CN/H2O B Add t-BuOOH A->B Stir at RT C Heat to 60-80 °C B->C D Monitor by GC-MS C->D 2-4 h E Quench with NaHCO3 D->E F Extract with Et2O E->F G Dry & Concentrate F->G H GC-MS Analysis G->H I Purification H->I

Caption: Experimental workflow for the radical trifluoromethylation of toluene.

side_reactions cluster_products Reaction Products cluster_reagents Reagents Toluene Toluene CF3_Radical •CF3 Ortho ortho-CF3-Toluene BisCF3 bis(Trifluoromethyl)benzene Ortho->BisCF3 + •CF3 Meta meta-CF3-Toluene Meta->BisCF3 + •CF3 Para para-CF3-Toluene Para->BisCF3 + •CF3 CF3_Radical->Ortho CF3_Radical->Meta CF3_Radical->Para

Caption: Common side reactions in the trifluoromethylation of toluene.

References

purification techniques for high-purity 4-Methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Methylbenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in synthetically produced this compound can include:

  • Positional Isomers: 2-Methylbenzotrifluoride and 3-Methylbenzotrifluoride are common process-related impurities due to the nature of aromatic substitution reactions.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Solvents: Organic solvents used during the reaction or workup.

  • Byproducts: Side-reaction products, which can vary depending on the synthetic route. For instance, in syntheses involving Grignard reagents or other organometallics, byproducts from undesired coupling reactions may be present.

Q2: Which purification techniques are most effective for achieving high-purity this compound?

The most effective techniques for purifying this compound are fractional distillation and preparative gas chromatography (preparative GC).

  • Fractional Distillation: This is a suitable method for separating liquids with close boiling points, such as the isomers of methylbenzotrifluoride.[1][2] It is a practical choice for larger scale purifications where ultra-high purity is not the primary objective.[1]

  • Preparative Gas Chromatography (pGC): This technique is ideal for achieving very high purity, especially for separating close-boiling isomers on a laboratory scale.[1]

Q3: How can I assess the purity of my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for purity analysis of volatile compounds like this compound.[3][4] It allows for both the separation of components in a mixture and their identification based on their mass spectra. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for identifying non-volatile impurities.[4]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency (too few theoretical plates).

  • Solution:

    • Use a longer fractionating column (e.g., a Vigreux or packed column).[5]

    • Ensure a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[5]

    • Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[5]

Issue 2: Fluctuating temperature at the distillation head.

  • Possible Cause: Uneven boiling ("bumping") or inconsistent heating.

  • Solution:

    • Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

    • Use a heating mantle with a temperature controller for consistent and even heating.

Issue 3: Low recovery of the purified product.

  • Possible Cause: Significant hold-up in the distillation column or premature collection of the main fraction.

  • Solution:

    • Allow the column to become fully equilibrated before collecting the main fraction.

    • Collect a "forerun" fraction containing the most volatile impurities before the temperature stabilizes at the boiling point of this compound.[1]

    • Stop the distillation before the flask runs dry to prevent loss of product and potential hazards.[1]

Preparative Gas Chromatography (pGC)

Issue 1: Co-elution of isomers.

  • Possible Cause: The GC column and/or temperature program are not optimized for the separation.

  • Solution:

    • Column Selection: Utilize a column with a stationary phase that provides good selectivity for aromatic isomers. Phenyl-based or wax-type columns are often effective.

    • Temperature Program: Optimize the temperature ramp rate. A slower ramp rate can improve the resolution between closely eluting peaks.[6]

    • Carrier Gas Flow Rate: Optimize the carrier gas flow rate for the best separation efficiency.

Issue 2: Poor peak shape (tailing).

  • Possible Cause: Active sites in the GC system (injector, column) interacting with the analyte.

  • Solution:

    • Use a deactivated injector liner.

    • Ensure the column is properly conditioned before use.

Issue 3: Low recovery from the collection trap.

  • Possible Cause: Inefficient trapping of the eluting compound.

  • Solution:

    • Ensure the collection trap is sufficiently cold. A dry ice/acetone or liquid nitrogen bath is recommended.[1]

    • Optimize the transfer line temperature to prevent condensation before the trap.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To separate this compound from its positional isomers and other impurities with different boiling points.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux, 30-50 cm)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assembly: Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stir bar, start the stirrer.

  • Distillation: Observe the vapor rising slowly up the fractionating column. A "ring" of condensing vapor should move up the column. If this ring stops rising, slowly increase the heating rate.[5]

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The initial vapor to reach the top will be enriched in the most volatile components. Collect this first fraction (forerun) in a separate receiving flask until the temperature stabilizes.

    • Once the temperature stabilizes at the boiling point of the desired fraction (around 129°C for this compound), switch to a clean receiving flask to collect the main product.[7]

    • If the temperature starts to rise again, it indicates that a higher-boiling impurity is beginning to distill. Stop collecting the main fraction and switch to a new flask to collect this "after-run."

  • Shutdown: Stop the distillation before the distilling flask boils to dryness.

Protocol 2: Purity Analysis by GC-MS

Objective: To determine the purity of the this compound sample and identify any impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms, or similar)

Procedure:

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Method:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 200°C at a rate of 10°C/min.

      • Hold at 200°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI)

      • Mass Range: m/z 40-400

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity based on the relative peak areas.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST) and known standards.

Data Presentation

Table 1: Physical Properties of Methylbenzotrifluoride Isomers

Property2-Methylbenzotrifluoride3-MethylbenzotrifluorideThis compound
Boiling Point (°C) ~128-129~127-128129
Density (g/mL at 25°C) ~1.14~1.141.144
Refractive Index (n20/D) ~1.425~1.4241.426

Note: The boiling points of the isomers are very close, highlighting the need for efficient fractional distillation or chromatographic separation.[7]

Visualizations

experimental_workflow crude_product Crude this compound distillation Fractional Distillation crude_product->distillation gc_analysis1 GC-MS Purity Analysis distillation->gc_analysis1 high_purity High-Purity Product (>99.5%) gc_analysis1->high_purity Purity Meets Specs intermediate_purity Intermediate Purity Product (98-99.5%) gc_analysis1->intermediate_purity Purity Below Specs prep_gc Preparative GC intermediate_purity->prep_gc gc_analysis2 GC-MS Purity Analysis prep_gc->gc_analysis2 final_product Final Purified Product gc_analysis2->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Isomer Separation? check_distillation Fractional Distillation Issue? start->check_distillation Yes check_gc Preparative GC Issue? start->check_gc No increase_column_length Increase Column Length/Efficiency check_distillation->increase_column_length Yes check_distillation->check_gc No optimize_distillation_rate Optimize Distillation Rate (Slower) increase_column_length->optimize_distillation_rate solution Improved Separation optimize_distillation_rate->solution change_gc_column Change GC Column (Stationary Phase) check_gc->change_gc_column Yes optimize_temp_program Optimize Temperature Program change_gc_column->optimize_temp_program optimize_temp_program->solution

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Industrial Production of 4-Methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 4-Methylbenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

The most common industrial synthesis route involves the trifluoromethylation of a toluene derivative. A widely used method is the reaction of 4-chlorotoluene with anhydrous hydrogen fluoride.[1] Another approach involves the reaction of a trichloromethylarene, such as p-chlorobenzotrichloride, with hydrogen fluoride.[2]

Q2: What are the key physical and chemical properties of this compound relevant to its industrial production?

This compound is a colorless, flammable liquid with a distinct aromatic odor.[3][4][5] Its key properties are summarized in the table below, which are critical for process design, safety, and purification.

PropertyValueReference
Molecular FormulaC8H7F3[4][5][6]
Molecular Weight160.14 g/mol [4][5][6]
Boiling Point129 °C[4][5]
Density1.144 g/mL at 25 °C[4][5]
Flash Point27 °C (81 °F)[4][5]
Purity (Typical)≥98.0%[4]

Q3: What are the major applications of this compound?

This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals (such as herbicides and insecticides), and specialty chemicals.[4] The trifluoromethyl group imparts unique properties to the final products, such as enhanced metabolic stability and lipophilicity.[4]

Q4: What are the primary safety hazards associated with the industrial production of this compound?

The primary hazards include flammability and potential health effects. It is a flammable liquid and vapor.[6] Inhalation, ingestion, or skin contact can be harmful, and it may cause irritation to the skin, eyes, and respiratory tract.[3][6] Proper personal protective equipment (PPE) and handling in well-ventilated areas are essential.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Incomplete Reaction - Verify Reactant Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the trifluoromethylating agent may be required. - Optimize Reaction Temperature: The reaction temperature is critical. Temperatures that are too low may lead to a sluggish reaction, while excessively high temperatures can promote side reactions. For the reaction of benzotrichloride with hydrogen fluoride, a temperature range of 85-100°C is suggested.[7] - Check Catalyst Activity: If a catalyst is used, ensure its activity is not compromised. Catalyst deactivation can occur over time or due to impurities.
Side Reactions - Isomer Formation: In electrophilic substitution reactions on the toluene ring, ortho- and meta-isomers can be formed as byproducts. The reaction conditions, including the catalyst and temperature, can influence the regioselectivity. For instance, in the chlorination of benzotrifluoride, the catalyst system can significantly affect the isomer ratio.[8] - Over-reaction/Degradation: Prolonged reaction times or high temperatures can lead to the formation of di-trifluoromethylated or other degradation products. Monitor the reaction progress using techniques like GC or NMR to determine the optimal reaction time.
Losses During Workup and Purification - Inefficient Extraction: Ensure the correct solvent and pH are used during the workup to efficiently extract the product. - Distillation Issues: Optimize distillation conditions (pressure and temperature) to minimize product loss and prevent thermal degradation.
Problem 2: Product Purity Issues - Presence of Impurities

Common Impurities & Mitigation Strategies

Common ImpurityIdentification MethodMitigation Strategy
Isomeric Byproducts (e.g., 2- and 3-Methylbenzotrifluoride) Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) SpectroscopyOptimize reaction conditions to favor the formation of the para-isomer. Purification via fractional distillation is typically required to separate isomers with different boiling points.
Unreacted Starting Materials GC, NMREnsure the reaction goes to completion by optimizing reaction time and temperature. Unreacted starting materials can often be removed by distillation.
Halogenated Impurities (e.g., from starting materials like 4-chlorotoluene) GC-Mass Spectrometry (GC-MS)Use high-purity starting materials. Purification by fractional distillation is the primary method for removal.
Polymerization Products High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography (GPC)Avoid harsh reaction conditions (high temperatures, strong acids/bases) that can induce polymerization. Maintain strict temperature control.[9]

Experimental Protocols

Illustrative Protocol: Nitration of an Alkyl-Substituted Benzotrifluoride (Lab Scale)

This is a generalized protocol based on patent literature and should be adapted and optimized for specific equipment and safety protocols.

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with concentrated nitric acid. The vessel is cooled to the desired temperature (e.g., -20°C to 10°C).[10][11]

  • Reactant Addition: The alkyl-substituted benzotrifluoride (e.g., 3-methylbenzotrifluoride) is added dropwise to the stirred nitric acid, maintaining the reaction temperature within a narrow range.[11]

  • Reaction Monitoring: The reaction is monitored for completion using a suitable analytical technique (e.g., GC or TLC).

  • Quenching: The reaction mixture is carefully poured into ice water to quench the reaction.[10][11]

  • Extraction: The product is extracted with a suitable organic solvent, such as methylene chloride.[10][11]

  • Washing: The organic layer is washed with a dilute base (e.g., sodium carbonate solution) to remove residual acid, followed by washing with water.[10][11]

  • Drying and Concentration: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.

  • Purification: The crude product, which will be a mixture of isomers, is purified by fractional distillation to isolate the desired isomer.[10][11]

Visualizations

industrial_synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Starting Materials (e.g., 4-chlorotoluene, HF) Reactor Reaction Vessel (Controlled T & P) Reactants->Reactor Feed Crude_Product Crude Product Mixture Reactor->Crude_Product Output Workup Aqueous Workup (Quenching, Extraction, Washing) Crude_Product->Workup Distillation Fractional Distillation Workup->Distillation Crude Organic Phase Pure_Product Pure this compound Distillation->Pure_Product Final Product

Caption: General workflow for the industrial synthesis and purification of this compound.

troubleshooting_low_yield Start Low Yield of this compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Excessive Side Reactions? Incomplete_Reaction->Side_Reactions No Check_Stoichiometry Verify Reactant Ratios Incomplete_Reaction->Check_Stoichiometry Yes Losses Losses During Workup/Purification? Side_Reactions->Losses No Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Side_Reactions->Analyze_Byproducts Yes Review_Workup Review Workup Procedure Losses->Review_Workup Yes Optimize_Temp_Time Optimize Temperature & Time Check_Stoichiometry->Optimize_Temp_Time Check_Catalyst Check Catalyst Activity Optimize_Temp_Time->Check_Catalyst Modify_Conditions Modify Reaction Conditions (Temp, Catalyst, Time) Analyze_Byproducts->Modify_Conditions Optimize_Distillation Optimize Distillation Parameters Review_Workup->Optimize_Distillation

Caption: Troubleshooting decision tree for addressing low yields in this compound synthesis.

References

Technical Support Center: Troubleshooting Failed Reactions with 4-(Trifluoromethyl)toluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethyl)toluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chemical synthesis.

Section 1: Benzylic Bromination of 4-(Trifluoromethyl)toluene

The benzylic bromination of 4-(trifluoromethyl)toluene to synthesize 4-(trifluoromethyl)benzyl bromide is a common yet sometimes problematic transformation. Below are troubleshooting tips for common issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My benzylic bromination reaction with NBS and a radical initiator is not starting. What are the possible causes and solutions?

A1: Failure to initiate a radical bromination can be due to several factors:

  • Poor Quality Initiator: The radical initiator (e.g., AIBN, benzoyl peroxide) may have decomposed. Use a fresh batch of the initiator.

  • Insufficient Energy Input: Radical initiation requires an energy source, typically heat or UV light. Ensure your reaction is at the appropriate temperature for the chosen initiator (typically refluxing in a solvent like carbon tetrachloride or acetonitrile) or is being adequately irradiated with a UV lamp.[1]

  • Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities in the solvent or glassware, can inhibit the reaction. Degas the solvent by bubbling an inert gas (argon or nitrogen) through it before adding the reagents. Ensure all glassware is clean and dry.

Q2: I'm observing a significant amount of dibrominated product. How can I improve the selectivity for the monobrominated product?

A2: Over-bromination is a common issue in Wohl-Ziegler reactions.[2] Here are some strategies to enhance selectivity:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of N-bromosuccinimide (NBS).

  • Slow Addition of NBS: Adding NBS portion-wise can help maintain a low concentration of bromine in the reaction mixture, favoring monobromination.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, though it may also slow down the reaction rate.[3]

  • Alternative Brominating Agents: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalytic amount of a Lewis acid like ZrCl₄, which has been shown to prevent aromatic bromination and can offer better control.[2]

Q3: My reaction is producing byproducts from bromination on the aromatic ring. How can I prevent this?

A3: Aromatic bromination is a competing electrophilic substitution reaction that can be minimized by:

  • Avoiding Lewis Acids: Ensure no acidic impurities are present, as they can catalyze ring bromination.

  • Using a Radical-Specific Initiator: Ensure the reaction conditions favor a radical pathway. The use of AIBN or benzoyl peroxide with light or heat is specific for the benzylic position.

  • Solvent Choice: Non-polar solvents like carbon tetrachloride or (trifluoromethyl)benzene are often preferred to minimize ionic side reactions.[1]

Experimental Protocols

Protocol 1: Standard Benzylic Bromination of 4-(Trifluoromethyl)toluene

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(trifluoromethyl)toluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, 0.02 eq).

  • Add a suitable solvent (e.g., carbon tetrachloride or acetonitrile) to achieve a desired concentration (e.g., 0.5 M).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation
ParameterCondition ACondition BCondition C
Solvent CCl₄Acetonitrile(Trifluoromethyl)benzene[1]
Initiator AIBN (heat)Benzoyl Peroxide (heat)AIBN (photochemical)[1]
NBS (eq.) 1.051.11.05
Temperature RefluxRefluxRoom Temperature
Typical Yield (Mono-Br) 70-85%75-90%High-yielding[1]
Selectivity (Mono:Di) GoodModerate to GoodGood

Mandatory Visualization

Benzylic_Bromination_Workflow Start Start: 4-(Trifluoromethyl)toluene Reagents Add NBS, AIBN, and Solvent Start->Reagents Degas Degas with Ar/N2 Reagents->Degas Initiate Initiate Reaction (Heat or UV Light) Degas->Initiate Monitor Monitor by TLC/GC Initiate->Monitor Workup Workup: Filter Succinimide, Concentrate Monitor->Workup Purify Purify Product Workup->Purify End End: 4-(Trifluoromethyl)benzyl bromide Purify->End

Caption: Workflow for the benzylic bromination of 4-(Trifluoromethyl)toluene.

Section 2: Nitration of 4-(Trifluoromethyl)toluene

The nitration of 4-(trifluoromethyl)toluene is challenging due to the deactivating nature of the trifluoromethyl group.[4][5]

Frequently Asked Questions & Troubleshooting Guide

Q1: My nitration reaction is very slow or not proceeding to completion. What can I do?

A1: The electron-withdrawing trifluoromethyl group strongly deactivates the aromatic ring, making electrophilic aromatic substitution difficult.[4] To overcome this:

  • Harsher Conditions: Increase the reaction temperature or use a stronger nitrating agent. However, be cautious as this can increase the risk of side reactions and safety hazards.[5]

  • Acid Ratio: A higher proportion of sulfuric acid in the mixed acid can increase the concentration of the active nitronium ion (NO₂⁺).

  • Alternative Nitrating Agents: Consider using nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) in a non-aqueous solvent.

Q2: What is the expected regioselectivity, and how can I control it?

A2: The trifluoromethyl group is a meta-director. Therefore, the major product of nitration is expected to be 4-methyl-2-nitro-1-(trifluoromethyl)benzene and 4-methyl-3-nitro-1-(trifluoromethyl)benzene. The methyl group is an ortho, para-director. The regiochemical outcome will be a result of the competing directing effects. The strong deactivating nature of the CF₃ group will likely favor nitration at the positions ortho to the methyl group and meta to the CF₃ group.[6]

Experimental Protocols

Protocol 2: Nitration of 4-(Trifluoromethyl)toluene

  • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.

  • While maintaining the low temperature, add 4-(trifluoromethyl)toluene dropwise to the nitrating mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time, monitoring by TLC or GC.

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by distillation or chromatography.

Mandatory Visualization

Nitration_Logic Start 4-(Trifluoromethyl)toluene CF3_effect -CF3 group (Strongly deactivating, meta-directing) Start->CF3_effect CH3_effect -CH3 group (Activating, ortho, para-directing) Start->CH3_effect Outcome Major Product: Nitration ortho to -CH3 and meta to -CF3 CF3_effect->Outcome CH3_effect->Outcome Reaction_Conditions Reaction Conditions (Mixed Acid, Temp.) Reaction_Conditions->Outcome

Caption: Factors influencing the regioselectivity of nitration.

Section 3: Suzuki Coupling with 4-(Trifluoromethyl)phenyl Derivatives

Suzuki coupling is a versatile C-C bond-forming reaction. However, using substrates bearing the electron-withdrawing 4-(trifluoromethyl)phenyl group can present challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a 4-(trifluoromethyl)phenyl halide is giving low to no yield. What are the common failure points?

A1: Low yields in Suzuki couplings with electron-deficient aryl halides can stem from several issues:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[7]

  • Poor Oxidative Addition: The C-X bond of the aryl halide may be difficult to break. Using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can facilitate this step.[8]

  • Protodeboronation: The boronic acid can be cleaved by protons in the reaction mixture, especially if water is present. Using anhydrous conditions or a milder base like K₃PO₄ or CsF can mitigate this.[7]

  • Base Incompatibility: The choice of base is crucial. Strong bases can lead to side reactions. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.

Q2: I am observing significant homocoupling of my boronic acid. How can I suppress this side reaction?

A2: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[9]

  • Rigorous Degassing: As mentioned, meticulous degassing of the solvent and reaction vessel is critical.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial, although in situ reduction of a Pd(II) precatalyst is more common.

  • Controlled Addition: Slow addition of the boronic acid to the reaction mixture can keep its concentration low, disfavoring homocoupling.

Experimental Protocols

Protocol 3: Suzuki Coupling of 4-Bromo-1-(trifluoromethyl)benzene

  • To a Schlenk flask, add the 4-bromo-1-(trifluoromethyl)benzene (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and the degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
Catalyst/LigandBaseSolventTemperature (°C)Typical Yield
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100Moderate
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100Good to Excellent
PdCl₂(dppf)Cs₂CO₃DMF90Good

Mandatory Visualization

Suzuki_Troubleshooting Start Low/No Yield in Suzuki Coupling Check1 Check Catalyst and Ligand (Fresh? Appropriate?) Start->Check1 Check2 Ensure Rigorous Inert Atmosphere (Degassed Solvents) Start->Check2 Check3 Optimize Base (K2CO3, K3PO4, CsF) Start->Check3 Check4 Address Protodeboronation (Anhydrous Conditions?) Start->Check4 Solution1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald type) Check1->Solution1 Solution2 Thoroughly Degas Solvents and Purge with Ar/N2 Check2->Solution2 Solution3 Screen a Panel of Bases Check3->Solution3 Solution4 Use Anhydrous Solvents or Milder Base Check4->Solution4

Caption: Troubleshooting logic for failed Suzuki coupling reactions.

Section 4: Grignard Reagent Formation from 4-(Trifluoromethyl)benzyl Bromide

The preparation of Grignard reagents from benzyl halides can be complicated by the competing Wurtz coupling reaction.[10][11]

Frequently Asked Questions & Troubleshooting Guide

Q1: My Grignard reaction with 4-(trifluoromethyl)benzyl bromide is not initiating. What should I do?

A1: Initiation of Grignard formation can be tricky. Here are some common activation methods:

  • Mechanical Activation: Crush a few pieces of the magnesium turnings in a dry mortar and pestle before adding them to the flask.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The resulting color change indicates activation.

  • Heat: Gently warming the flask can sometimes initiate the reaction. Be prepared to cool it down if the reaction becomes too exothermic.

Q2: My reaction is producing a large amount of the Wurtz coupling byproduct. How can I minimize this?

A2: The Wurtz coupling is a major side reaction for reactive halides like benzyl bromides.[11] To favor Grignard formation:

  • Slow Addition: Add the 4-(trifluoromethyl)benzyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.

  • Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF or diethyl ether.[10]

  • Temperature Control: Keeping the reaction temperature low (e.g., using an ice bath) can sometimes reduce the rate of the coupling reaction.

Q3: The reaction mixture solidified. What happened and can it be salvaged?

A3: Solidification can occur due to several reasons, including the precipitation of the Grignard reagent at high concentrations or the formation of insoluble byproducts.[11]

  • Concentration: If the concentration is too high, the Grignard reagent may precipitate, especially upon cooling. Adding more anhydrous solvent might redissolve the solid.

  • Byproduct Formation: Excessive Wurtz coupling can lead to the formation of the solid 1,2-bis(4-(trifluoromethyl)phenyl)ethane.

Experimental Protocols

Protocol 4: Preparation of 4-(Trifluoromethyl)benzylmagnesium Bromide

  • To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small amount of anhydrous solvent (e.g., THF or 2-MeTHF) to cover the magnesium.

  • Activate the magnesium using one of the methods described above (e.g., a crystal of iodine).

  • Dissolve 4-(trifluoromethyl)benzyl bromide (1.0 eq) in the anhydrous solvent and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until most of the magnesium is consumed.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

Mandatory Visualization

Grignard_Side_Reaction Start 4-(CF3)C6H4CH2Br + Mg Desired_Path Desired Reaction: Grignard Formation Start->Desired_Path Slow Addition, 2-MeTHF Side_Reaction Side Reaction: Wurtz Coupling Start->Side_Reaction High Concentration, THF/Ether Product 4-(CF3)C6H4CH2MgBr Desired_Path->Product Byproduct 4-(CF3)C6H4CH2CH2C6H4(CF3)-4 Side_Reaction->Byproduct

Caption: Competing pathways in the formation of a benzyl Grignard reagent.

References

Technical Support Center: Optimizing Reactions for 4-Methylbenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and derivatization of 4-methylbenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.

Section 1: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during key reactions involving this compound and its derivatives.

Benzylic Bromination of this compound

Issue: Low yield of the desired 4-(bromomethyl)benzotrifluoride.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Initiator: Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and active. - Light Source: If using photochemical initiation, ensure the lamp is of the correct wavelength and intensity. - Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Extend the reaction time if starting material is still present.
Side Reactions - Di-bromination: Over-bromination can occur. Use a controlled amount of N-bromosuccinimide (NBS), typically 1.05-1.2 equivalents.[1] - Aromatic Bromination: This is less common for benzylic bromination but can occur with certain catalysts or high temperatures. Ensure the reaction is performed under radical conditions (light or initiator) and not ionic conditions.
Decomposition of Product - Temperature: Avoid excessive heat, which can lead to product degradation. Refluxing in a suitable solvent like acetonitrile or (trifluoromethyl)benzene is a common practice.[1][2] - Work-up: The product can be sensitive. Perform the work-up promptly and avoid prolonged exposure to aqueous conditions or strong bases.
Reagent Quality - NBS: Use freshly recrystallized NBS for best results. - Solvent: Ensure the solvent is anhydrous and free of impurities that could quench radicals. Acetonitrile and (trifluoromethyl)benzene are effective alternatives to the more hazardous carbon tetrachloride.[1][2]

Issue: Formation of multiple unidentified byproducts.

Potential Cause Troubleshooting Steps
Radical Polymerization - Concentration: Running the reaction at a very high concentration can sometimes lead to polymerization of the starting material or product. Try diluting the reaction mixture.
Impure Starting Material - Purity Check: Verify the purity of the this compound by NMR or GC-MS before starting the reaction.
Reaction with Solvent - Solvent Choice: While acetonitrile is a good solvent, under certain conditions, it could potentially participate in side reactions. If issues persist, consider using a more inert solvent like (trifluoromethyl)benzene.[1]
Suzuki-Miyaura Coupling of 4-(Trifluoromethyl)phenyl Halides/Boronic Acids

Issue: Low conversion of the aryl halide.

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Catalyst Choice: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl halides like 4-bromobenzotrifluoride, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[3] - Catalyst Loading: Increase the catalyst loading (e.g., from 1 mol% to 3 mol%). - Pre-catalyst: Consider using a pre-formed, air-stable palladium pre-catalyst to ensure the active Pd(0) species is generated efficiently.
Base Ineffectiveness - Base Strength: A sufficiently strong base is required to facilitate transmetalation. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] The choice of base can be solvent-dependent. - Base Solubility: Ensure the base is sufficiently soluble in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can improve solubility.[4]
Sub-optimal Temperature - Temperature Screening: The optimal temperature can vary. While reactions are often run at elevated temperatures (e.g., 80-110 °C), sometimes lower temperatures can prevent catalyst decomposition.[3]
Inert Atmosphere - Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[3]

Issue: Significant formation of homocoupled (biaryl) byproduct.

Potential Cause Troubleshooting Steps
Side Reaction of Boronic Acid - Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents).[4] - Oxygen: Traces of oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the reaction mixture is crucial.
Catalyst System - Ligand Choice: Some ligands may favor homocoupling more than others. Screening different ligands can help mitigate this side reaction.
Buchwald-Hartwig Amination of 4-Halobenzotrifluorides

Issue: No or very slow reaction.

Potential Cause Troubleshooting Steps
Incorrect Catalyst/Ligand Combination - Ligand Selection: The choice of ligand is critical and depends on the amine. For primary and secondary amines, bulky biarylphosphine ligands like XPhos or SPhos are often effective.[3][5] - Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources. Using an air-stable precatalyst (e.g., XPhos Pd G3) can improve reproducibility.[3][5]
Inappropriate Base - Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures or longer reaction times.[5]
Reaction Temperature - Optimization: Typical reaction temperatures range from 80-110 °C.[3][5] If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Inert Atmosphere - Oxygen Deactivation: The palladium catalyst is susceptible to deactivation by oxygen. It is crucial to use degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen).[3]

Issue: Formation of hydrodehalogenated byproduct.

Potential Cause Troubleshooting Steps
Side Reaction Pathway - Water: Traces of water can lead to hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried. - Ligand Choice: Certain ligands may promote this side reaction. Screening different ligands can help identify a more selective system.
Grignard Reagent Formation from 4-Bromobenzotrifluoride

Issue: Grignard reaction fails to initiate.

Potential Cause Troubleshooting Steps
Inactive Magnesium Surface - Magnesium Quality: The magnesium turnings may have an oxide layer. Use fresh, shiny magnesium turnings. - Activation: Activate the magnesium by crushing the turnings in the flask (under inert atmosphere) with a dry stirring rod, or by adding a small crystal of iodine. The disappearance of the iodine color indicates activation.[6][7]
Presence of Water - Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere. Anhydrous solvents (typically diethyl ether or THF) are essential.[8][9]
Slow Reaction Rate - Initiation: A small amount of pre-formed Grignard reagent or a few drops of 1,2-dibromoethane can be used to initiate the reaction.

Issue: Low yield of the Grignard reagent, leading to low yields in subsequent reactions.

Potential Cause Troubleshooting Steps
Wurtz Coupling - Slow Addition: Add the 4-bromobenzotrifluoride solution slowly to the magnesium suspension to maintain a gentle reflux and minimize the formation of the biphenyl byproduct.[10]
Reaction with Solvent - Solvent Choice: While THF is a good solvent for Grignard reagent formation, prolonged reflux can sometimes lead to side reactions. Diethyl ether is a common alternative.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for the benzylic bromination of this compound?

A1: A common and effective method is the use of N-bromosuccinimide (NBS) with a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide in a suitable solvent like acetonitrile or (trifluoromethyl)benzene under reflux or photochemical conditions.[1][2] This method offers good selectivity for the benzylic position.

Q2: Which catalyst system is recommended for the Suzuki-Miyaura coupling of 4-bromobenzotrifluoride?

A2: For electron-deficient aryl bromides like 4-bromobenzotrifluoride, a palladium catalyst with a bulky, electron-rich phosphine ligand is generally recommended. Systems like Pd(OAc)₂ with XPhos or SPhos, or the corresponding pre-formed palladium precatalysts, often provide good to excellent yields.[3]

Q3: What are the key parameters to control in a Buchwald-Hartwig amination with 4-chlorobenzotrifluoride?

A3: The key parameters are the choice of catalyst-ligand system, the base, the solvent, and the reaction temperature, all under strictly inert conditions. For the less reactive aryl chlorides, a highly active catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos), and a strong base like NaOtBu are typically necessary.[3][5]

Q4: My Grignard reaction with 4-bromobenzotrifluoride is sluggish. What can I do?

A4: Ensure your magnesium is activated, either by mechanical crushing or with a small crystal of iodine.[6][7] Also, confirm that all your glassware is rigorously dry and you are using an anhydrous ether or THF.[8][9] A small amount of 1,2-dibromoethane can also be used to initiate the reaction.

Q5: Can I use 4-chlorobenzotrifluoride instead of 4-bromobenzotrifluoride for Suzuki or Buchwald-Hartwig reactions?

A5: Yes, but aryl chlorides are generally less reactive than aryl bromides. Therefore, more active catalyst systems, often requiring more specialized and bulky ligands (e.g., Josiphos or Buchwald's biarylphosphine ligands), and potentially higher temperatures or longer reaction times, will be necessary to achieve good conversion.[11]

Section 3: Experimental Protocols

Protocol: Benzylic Bromination of this compound with NBS

To a solution of this compound (1.0 eq) in acetonitrile (or (trifluoromethyl)benzene), add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq). Reflux the mixture with stirring and monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[1][2]

Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride

In a Schlenk flask under an inert atmosphere, combine 4-bromobenzotrifluoride (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq). Add a degassed solvent system (e.g., toluene/ethanol/water). Heat the reaction mixture to reflux and monitor by TLC or GC-MS. After completion, cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[4]

Protocol: Buchwald-Hartwig Amination of 4-Chlorobenzotrifluoride

To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) under an inert atmosphere. Add 4-chlorobenzotrifluoride (1.0 eq) and the amine (1.2 eq), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane). Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction. After completion, cool the mixture, quench with water, and extract with an organic solvent. The product is isolated after drying, concentration, and purification.[3][5][12]

Protocol: Formation of 4-(Trifluoromethyl)phenylmagnesium Bromide

Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.1 eq) to the flask. Add a small amount of anhydrous diethyl ether and a crystal of iodine. From the dropping funnel, add a solution of 4-bromobenzotrifluoride (1.0 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent is used directly in the next step.[6][8]

Section 4: Visualizations

Benzylic_Bromination_Workflow cluster_Reagents Reagents & Setup cluster_Reaction Reaction & Monitoring cluster_Workup Work-up & Purification This compound This compound Reaction Radical Chain Reaction This compound->Reaction NBS_AIBN NBS / AIBN NBS_AIBN->Reaction Solvent Acetonitrile or (CF3)Ph Solvent->Reaction Setup Inert Atmosphere Reflux Setup->Reaction Monitoring TLC / GC-MS Reaction->Monitoring Cooling_Filtering Cool & Filter Monitoring->Cooling_Filtering Reaction Complete Concentration Concentrate Cooling_Filtering->Concentration Purification Distillation or Chromatography Concentration->Purification Product 4-(Bromomethyl)benzotrifluoride Purification->Product

Caption: Workflow for the benzylic bromination of this compound.

Suzuki_Coupling_Troubleshooting Start Low Suzuki Coupling Yield Check_Catalyst Check Catalyst System (Pd Source & Ligand) Start->Check_Catalyst Check_Base Evaluate Base (Strength & Solubility) Start->Check_Base Check_Temp Optimize Temperature Start->Check_Temp Check_Inert Ensure Inert Atmosphere (Degas Solvents) Start->Check_Inert Homocoupling High Homocoupling? Start->Homocoupling Successful_Reaction Improved Yield Check_Catalyst->Successful_Reaction Check_Base->Successful_Reaction Check_Temp->Successful_Reaction Check_Inert->Successful_Reaction Adjust_Stoichiometry Adjust Boronic Acid Stoichiometry (1.1-1.5 eq) Homocoupling->Adjust_Stoichiometry Yes Improve_Degassing Improve Degassing Procedure Homocoupling->Improve_Degassing Yes Homocoupling->Successful_Reaction No Adjust_Stoichiometry->Successful_Reaction Improve_Degassing->Successful_Reaction

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex L-Pd(II)(Ar)X OxAdd->PdII_Complex Ligand_Exchange Ligand Exchange PdII_Complex->Ligand_Exchange HNR'R'', Base Amine_Complex L-Pd(II)(Ar)(NR'R'') Ligand_Exchange->Amine_Complex RedElim Reductive Elimination Amine_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

stability of 4-Methylbenzotrifluoride under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methylbenzotrifluoride Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on the .

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard conditions?

A1: this compound is a colorless to pale yellow liquid that is generally stable under ambient temperature and pressure.[1] Its molecular structure, which features a trifluoromethyl group and a methyl group on a benzene ring, contributes to its chemical stability and hydrophobic nature.[2] However, it is considered a flammable liquid and should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.[1][3]

Q2: How does the trifluoromethyl (-CF3) group affect the stability of the molecule?

A2: The trifluoromethyl group (-CF3) is highly electronegative and is considered a stable substituent.[3] This group's strong electron-withdrawing nature deactivates the benzene ring towards electrophilic substitution. This inherent stability makes this compound a useful intermediate in the synthesis of pharmaceuticals and agrochemicals, where it can enhance properties like lipophilicity and metabolic stability in the final products.[3]

Q3: What are the potential degradation pathways for this compound under strong acidic or basic conditions?

A3: While this compound is relatively stable, the trifluoromethyl group can be susceptible to hydrolysis under harsh acidic or basic conditions, although this typically requires high temperatures and pressures. Under such forced conditions, the C-F bonds can be cleaved.

  • Acidic Hydrolysis: Under strong acidic conditions and elevated temperatures, the -CF3 group could potentially hydrolyze to a carboxylic acid group (-COOH), converting this compound to 4-methylbenzoic acid.

  • Basic Hydrolysis: Strong bases can also promote the hydrolysis of the -CF3 group. The reaction would proceed through a series of nucleophilic substitution steps, ultimately forming the corresponding carboxylate salt.

It is important to note that these are potential pathways under extreme or forced degradation conditions. The compound is generally resistant to hydrolysis under moderate conditions.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active ingredient and detecting any degradation products.[4] High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and commonly used method for this purpose.[5] An appropriate HPLC method should be developed and validated to ensure it can separate this compound from any potential degradants.[4] Gas Chromatography (GC) could also be a suitable technique given the compound's volatility.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under acidic and basic stress conditions.

1. Objective: To identify potential degradation products and understand the stability profile of this compound when exposed to acidic and basic environments.[5]

2. Materials:

  • This compound (≥98.0% purity)[3]

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven or water bath

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Acidic Stress:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a suitable container. Prepare a separate sample with 1 M HCl for harsher conditions.

    • Prepare a control sample with HPLC grade water instead of HCl.

    • Incubate the samples at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent concentration of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Stress:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a suitable container. Prepare a separate sample with 1 M NaOH.

    • Prepare a control sample with HPLC grade water instead of NaOH.

    • Incubate the samples at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent concentration of HCl, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor the chromatograms for any new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation.

4. Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Neutralization cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acidic Stress (0.1M & 1M HCl, 60°C) stock->acid Expose to base Basic Stress (0.1M & 1M NaOH, 60°C) stock->base Expose to control Control (Water, 60°C) stock->control Expose to sampling Withdraw Aliquots at 24, 48, 72 hours acid->sampling base->sampling control->sampling neutralize Neutralize Samples (NaOH for Acid, HCl for Base) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Calculate % Degradation & Identify Degradants hplc->data G cluster_no_degradation No Degradation cluster_control_degradation Control Degradation cluster_new_peaks Unexpected Peaks issue Problem Observed in Stability Study no_degradation No Degradation Observed issue->no_degradation control_degradation Control Sample Degrades issue->control_degradation new_peaks Unexpected Peaks in Chromatogram issue->new_peaks increase_stress Increase Stress: - Higher Temp - Longer Time - Higher [Acid/Base] no_degradation->increase_stress Possible Solution confirm_stability Confirm High Stability (Valid Result) no_degradation->confirm_stability Possible Solution check_solvent Check Solvent Purity & Contamination control_degradation->check_solvent Possible Cause thermal_instability Acknowledge Thermal Instability (Valid Result) control_degradation->thermal_instability Possible Cause use_lcms Use LC-MS for Identification new_peaks->use_lcms Action check_t0 Analyze Time-Zero Sample for Impurities new_peaks->check_t0 Action

References

identifying and removing impurities from 4-Methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 4-Methylbenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound can originate from the synthesis process, handling, and storage. These typically include:

  • Isomeric Impurities: Regioisomers such as 2-Methylbenzotrifluoride and 3-Methylbenzotrifluoride, which have the same molecular formula but different arrangements of the methyl and trifluoromethyl groups on the benzene ring.[1][2]

  • Starting Materials and Reagents: Unreacted precursors from the synthesis process.

  • Byproducts: Compounds formed from side reactions during synthesis, which can include oxidized or halogenated derivatives depending on the synthetic route.

  • Residual Solvents: Solvents used during the synthesis or purification process that have not been completely removed.[3]

Q2: Which analytical techniques are best for identifying impurities in this compound?

A2: The most effective analytical techniques for identifying and quantifying impurities in this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[4][5][6][7] It is highly effective for detecting and quantifying isomeric and other organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for structural elucidation. NMR can distinguish between different isomers by analyzing the chemical shifts and coupling constants of the hydrogen and fluorine atoms in the molecule.[1][2][8][9][10]

Q3: What are the recommended methods for purifying this compound?

A3: The primary methods for removing impurities from this compound are:

  • Fractional Distillation: This technique is particularly useful for separating liquids with close boiling points, making it ideal for removing isomeric impurities.[11][12][13][14] The efficiency of the separation depends on the number of theoretical plates in the distillation column.

  • Preparative Chromatography: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) or flash chromatography can be employed. Using a stationary phase with an affinity for fluorinated compounds can enhance separation.[15][16][17][18]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Potential Cause Troubleshooting Steps
Baseline Instability or Drift Column bleed, contamination, or detector instability.Bake-out the column at a higher temperature, ensure proper sample preparation to avoid contamination, and check the stability of the detector.[4]
Peak Tailing or Fronting Active sites in the column, column degradation, or incompatible solvent.Use a column designed for aromatic or fluorinated compounds, check the column's performance, and ensure the sample is fully dissolved in a compatible solvent.[4]
Ghost Peaks or Carryover Contamination in the injection port or carryover from a previous injection.Clean the injector port and run blank solvent injections between samples to ensure the system is clean.[4][19]
Poor Resolution or Peak Overlap Inadequate column selectivity or efficiency, or non-optimal temperature program.Optimize the temperature program, select a column with a different stationary phase for better selectivity, or adjust the carrier gas flow rate.[4]
Irreproducible Results Inconsistent sample preparation, injection technique, or unstable instrument parameters.Standardize sample preparation, use an autosampler for consistent injections, and regularly calibrate the instrument.[4][20]
Fractional Distillation
Problem Potential Cause Troubleshooting Steps
Poor Separation of Isomers Insufficient number of theoretical plates in the column, or distillation rate is too fast.Use a longer fractionating column or one with a more efficient packing material. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.[11][12]
Temperature Fluctuations at the Condenser Uneven heating, or drafts affecting the column.Use a heating mantle with a stirrer for even boiling. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[11][21]
Flooding of the Column Excessive heating rate causing a high volume of vapor to rise through the column.Reduce the heating rate to decrease the boil-up rate and allow the liquid to flow back down the column without being held up by the rising vapor.[22]
Low Recovery of Purified Product Premature condensation or hold-up in the column.Ensure the column is well-insulated. For high-boiling point compounds, a vacuum distillation setup might be necessary to lower the boiling point and reduce thermal degradation.
No Condensate in the Receiving Flask Thermometer placed incorrectly, or condenser water is not flowing correctly.Ensure the top of the thermometer bulb is level with the side arm of the distillation head. Check that cooling water is flowing from the bottom inlet to the top outlet of the condenser.[11][21]

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

Objective: To identify and quantify impurities in a sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or hexane)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • GC column suitable for aromatic compounds (e.g., Agilent J&W DB-35ms or HP-Innowax)[23]

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen high-purity solvent.

  • GC-MS Instrument Setup (Example Parameters):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze the mass spectra of the smaller peaks to identify potential impurities by comparing them to a spectral library (e.g., NIST).

    • Quantify the impurities based on their peak areas relative to the main component.

Protocol 2: Purification by Fractional Distillation

Objective: To remove isomeric and other volatile impurities from this compound.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the fractionating column.

    • Collect the initial fraction (forerun), which will contain the most volatile impurities, at a lower temperature.

    • As the temperature stabilizes at the boiling point of this compound (~129 °C), switch to a clean receiving flask to collect the main fraction.[24][25]

    • Monitor the temperature closely. A sharp drop in temperature indicates that the main component has distilled over.

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

  • Purity Analysis: Analyze the purified fraction by GC-MS to confirm the removal of impurities.

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Purification cluster_final_product Final Product start Crude this compound prep_sample Prepare Sample (1% in Solvent) start->prep_sample gcms_analysis GC-MS Analysis prep_sample->gcms_analysis nmr_analysis NMR Analysis prep_sample->nmr_analysis identify_impurities Identify & Quantify Impurities gcms_analysis->identify_impurities nmr_analysis->identify_impurities purification_method Choose Purification Method identify_impurities->purification_method Purity < Specification distillation Fractional Distillation purification_method->distillation Volatile Impurities chromatography Preparative Chromatography purification_method->chromatography High Purity Needed collect_fractions Collect Purified Fractions distillation->collect_fractions chromatography->collect_fractions analyze_purity Analyze Purity of Fractions collect_fractions->analyze_purity analyze_purity->purification_method Purity < Specification pure_product Pure this compound analyze_purity->pure_product Purity > Specification gc_troubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions issue GC Analysis Issue symptom1 Baseline Instability issue->symptom1 symptom2 Peak Tailing issue->symptom2 symptom3 Poor Resolution issue->symptom3 symptom4 Irreproducible Results issue->symptom4 cause1 Contamination symptom1->cause1 cause2 Column Degradation symptom2->cause2 cause3 Non-optimal Method symptom3->cause3 cause4 Inconsistent Sample Prep symptom4->cause4 solution1 Clean System / Bake Column cause1->solution1 solution2 Replace Column cause2->solution2 solution3 Optimize Temperature Program cause3->solution3 solution4 Standardize Procedures cause4->solution4

References

managing exothermic reactions in 4-Methylbenzotrifluoride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions during the synthesis of 4-Methylbenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and which are highly exothermic?

A1: The primary industrial synthesis route involves a three-step process starting from 2,5-dichlorotoluene. This process includes a Friedel-Crafts reaction, a fluorination reaction, and a hydrogenation-dechlorination reaction. All three steps have the potential for significant exotherms that require careful management.[1] Alternative routes, such as the Balz-Schiemann reaction starting from p-toluidine, also involve highly exothermic steps, particularly the diazotization and the thermal decomposition of the diazonium salt.[2][3][4][5]

Q2: Why is managing the exothermic nature of these reactions critical?

A2: Failure to control the heat generated in these reactions can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway. This can result in side reactions, decreased yield and purity of the final product, and in severe cases, a violent release of energy, posing a significant safety hazard.

Q3: What are the general principles for managing exotherms in these syntheses?

A3: The key principles for managing exothermic reactions include:

  • Slow and controlled addition of reagents: This is crucial for preventing a rapid buildup of heat.

  • Efficient cooling: Utilizing an appropriate cooling bath (e.g., ice-water, dry ice/acetone) and ensuring good heat transfer is essential.

  • Vigorous stirring: This helps to distribute heat evenly and prevent the formation of localized hot spots.

  • Continuous temperature monitoring: A thermometer or thermocouple should be used to monitor the internal reaction temperature at all times.

  • Proper reactor sizing and material: The reactor should be of an appropriate size to handle the reaction volume and made of a material compatible with the reagents (e.g., Hastelloy for reactions involving hydrogen fluoride).

  • Emergency preparedness: Have a plan in place to quickly cool the reaction in case of a temperature spike, such as a larger cooling bath or a quenching agent.

Q4: What are the specific safety concerns associated with the fluorination step using anhydrous hydrogen fluoride (HF)?

A4: Anhydrous hydrogen fluoride is a highly corrosive and toxic substance.[6] Exposure can cause severe burns that may not be immediately painful or visible.[7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat. An emergency response plan, including access to calcium gluconate gel for skin exposure, should be in place.[8]

Troubleshooting Guides

Primary Synthesis Route: From 2,5-Dichlorotoluene

Step 1: Friedel-Crafts Reaction of 2,5-Dichlorotoluene with Carbon Tetrachloride

Issue Possible Cause Solution
Rapid, uncontrolled temperature rise Reagent addition is too fast.Immediately stop the addition of the 2,5-dichlorotoluene/carbon tetrachloride mixture. Enhance cooling by adding more ice or using a colder bath. Reduce the addition rate once the temperature is under control.
Reaction does not initiate Impure reagents or catalyst.Ensure all reagents and the Lewis acid catalyst (e.g., aluminum chloride) are anhydrous and of high purity.
Low yield of 2,5-dichloro-4-(trichloromethyl)toluene Suboptimal temperature.Maintain the reaction temperature within the recommended range of 50-60°C.[1] Temperatures that are too low may slow down the reaction, while higher temperatures can lead to side product formation.
Formation of multiple byproducts Overheating or prolonged reaction time.Strictly control the reaction temperature and monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Step 2: Fluorination of 2,5-dichloro-4-(trichloromethyl)toluene with Anhydrous Hydrogen Fluoride (HF)

Issue Possible Cause Solution
Pressure buildup in the reactor Rapid heating or uncontrolled exotherm.Ensure a controlled and gradual heating of the reactor. The pressure should be maintained at the recommended level (e.g., 1 MPa).[1] Have a pressure relief system in place.
Incomplete fluorination Insufficient HF or reaction time.Use the appropriate molar equivalent of anhydrous HF. Monitor the reaction progress and adjust the reaction time as needed.
Corrosion of the reactor Incompatible reactor material.Use a reactor made of a material resistant to HF, such as Hastelloy.
Leakage of HF gas Poorly sealed reactor.Ensure all connections and seals on the high-pressure reactor are secure before starting the reaction. Work in a well-ventilated fume hood with an HF detector.

Step 3: Hydrogenation-Dechlorination of 2,5-dichloro-4-(trifluoromethyl)toluene

Issue Possible Cause Solution
Reaction is sluggish or incomplete Inactive catalyst or insufficient hydrogen pressure.Use a fresh, active catalyst (e.g., Pd/C). Ensure the hydrogen pressure is maintained within the recommended range (e.g., 0.8-1.2 MPa).[1]
Dechlorination is incomplete Insufficient reaction time or catalyst loading.Increase the reaction time or the amount of catalyst. Monitor the reaction progress by GC.
Formation of side products High temperature or prolonged reaction time.Maintain the reaction temperature within the optimal range (e.g., 85-95°C) to minimize side reactions.[1]

Experimental Protocols

Primary Synthesis of this compound from 2,5-Dichlorotoluene

This protocol is based on the synthesis method described in patent CN105085158B.[1]

Step 1: Friedel-Crafts Reaction

  • Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a scrubber, add carbon tetrachloride.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred carbon tetrachloride.

  • Heating: Gently heat the mixture to 45-55°C.

  • Reagent Addition: Slowly add a mixture of 2,5-dichlorotoluene and carbon tetrachloride to the flask, maintaining the reaction temperature between 50-60°C.

  • Reaction: After the addition is complete, maintain the temperature at 50-60°C for 1.5-2.5 hours.

  • Workup: Cool the reaction mixture and pour it into an ice-water mixture to hydrolyze the excess aluminum chloride. Separate the organic layer, wash it with a dilute base solution, and then with water. Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and remove the solvent under reduced pressure to obtain the crude 2,5-dichloro-4-(trichloromethyl)toluene.

Step 2: Fluorination Reaction

  • Setup: In a high-pressure autoclave resistant to HF, add the crude 2,5-dichloro-4-(trichloromethyl)toluene and anhydrous hydrogen fluoride.

  • Reaction: Seal the autoclave, stir the mixture, and heat to 72-78°C. Maintain the pressure at approximately 1 MPa. The reaction will release hydrogen chloride gas, which should be scrubbed.

  • Completion: The reaction is considered complete when the pressure in the autoclave no longer increases (typically after 2.8-3.2 hours).

  • Workup: Cool the autoclave, carefully vent any residual pressure, and transfer the reaction mixture. The crude 2,5-dichloro-4-(trifluoromethyl)toluene can be purified by distillation.

Step 3: Hydrogenation-Dechlorination

  • Setup: In a hydrogenation autoclave, add the purified 2,5-dichloro-4-(trifluoromethyl)toluene, a suitable solvent (e.g., methanol), an acid scavenger (e.g., sodium acetate), and a palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen to 0.8-1.2 MPa. Heat the mixture to 85-95°C with stirring.

  • Completion: The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst. Remove the solvent, wash the residue with water, and purify the crude this compound by distillation.

Data Presentation

Table 1: Recommended Temperature and Pressure Ranges for this compound Synthesis

Reaction Step Parameter Recommended Range Reference
Friedel-Crafts ReactionTemperature50 - 60 °C[1]
FluorinationTemperature72 - 78 °C[1]
Pressure~1 MPa[1]
Hydrogenation-DechlorinationTemperature85 - 95 °C[1]
Pressure0.8 - 1.2 MPa[1]

Mandatory Visualization

Exotherm_Management_Friedel_Crafts cluster_prep Preparation cluster_reaction Reaction Control cluster_troubleshooting Troubleshooting A Charge CCl4 and AlCl3 to Reactor C Heat reactor to 45-55°C A->C B Prepare mixture of 2,5-dichlorotoluene and CCl4 D Slowly add 2,5-dichlorotoluene mixture B->D C->D E Monitor Temperature Continuously (50-60°C) D->E G Temperature Spike? E->G F Maintain Temperature for 1.5-2.5h G->F No H Stop Addition & Enhance Cooling G->H Yes I Resume controlled addition H->I I->D Exotherm_Management_Fluorination cluster_prep Preparation cluster_reaction Reaction Control cluster_troubleshooting Troubleshooting A Charge crude trichloromethyl intermediate and anhydrous HF to autoclave B Seal and check for leaks A->B C Gradually heat to 72-78°C B->C D Monitor Temperature and Pressure Continuously (~1 MPa) C->D F Pressure Exceeds 1 MPa? D->F E Maintain for 2.8-3.2h or until pressure stabilizes F->E No G Reduce Heating & Vent to Scrubber if necessary F->G Yes H Re-establish controlled heating G->H H->D Exotherm_Management_Hydrogenation cluster_prep Preparation cluster_reaction Reaction Control cluster_troubleshooting Troubleshooting A Charge trifluoromethyl intermediate, solvent, scavenger, and Pd/C to autoclave B Seal and purge with H2 A->B C Pressurize with H2 (0.8-1.2 MPa) B->C D Heat to 85-95°C with stirring C->D E Monitor Temperature, Pressure, and H2 uptake D->E F Rapid Temperature/Pressure Rise? E->F F->E No, until H2 uptake ceases G Stop Heating & Reduce H2 pressure if necessary F->G Yes H Resume controlled heating and pressurization G->H H->D

References

safe handling and storage of 4-Methylbenzotrifluoride to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 4-Methylbenzotrifluoride to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 6140-17-6), also known as p-trifluoromethyltoluene, is a colorless liquid commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its trifluoromethyl group (-CF3) can enhance the metabolic stability and lipophilicity of target molecules in drug development.[1][3][4] The primary hazards associated with this compound are:

  • Flammability: It is a flammable liquid and vapor.[5][6]

  • Irritation: It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[5][6]

Q2: What are the ideal storage conditions to prevent degradation of this compound?

A2: To maintain its chemical integrity, this compound should be stored with the following precautions:

  • Temperature: Store in a cool, dry, well-ventilated area.[5][7] For fluorinated compounds, a temperature range of -20°C to 25°C is often recommended, depending on the compound's specific reactivity.[8]

  • Atmosphere: To prevent oxidation, it is best to store the compound under an inert atmosphere, such as nitrogen or argon.[8][9]

  • Container: Use a tightly closed, airtight container to prevent exposure to moisture and air.[1][5][8]

  • Light: Protect from light by storing in an opaque or amber glass container in a dark environment, as many fluorinated intermediates are photosensitive.[8]

  • Moisture: Avoid moisture, which can lead to hydrolysis.[8] Using a desiccant like silica gel inside the storage container is a good practice.[8]

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

A3: When handling this chemical, appropriate PPE must be worn to ensure safety. This includes:

  • Hand Protection: Protective gloves.[5]

  • Eye and Face Protection: Chemical goggles or safety glasses. A face shield is also recommended.[5][10]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[5][10]

  • Respiratory Protection: In case of inadequate ventilation or when vapors may be generated, wear respiratory protection.[5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood, and emergency eye wash stations and safety showers should be readily accessible.[5][7][10]

Q4: How should I properly dispose of this compound and its empty containers?

A4: this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain or into the environment.[11] Empty containers should be handled with care as they may contain residual flammable vapors.[5] Dispose of the containers in an approved waste disposal plant.[10]

Troubleshooting Guide: Preventing Degradation

Q: My experiment is yielding unexpected results or impurities. Could the degradation of this compound be the cause?

A: Yes, degradation of your starting material is a common cause of poor yields, side reactions, and unexpected byproducts. The trifluoromethyl group is generally stable, but the compound as a whole is sensitive to environmental conditions.[8][12]

Troubleshooting Steps:

  • Verify Purity: Before use, confirm the purity of your this compound using an appropriate analytical method such as GC-MS or NMR spectroscopy. Compare the results to a reference standard or the certificate of analysis.

  • Inspect Storage Conditions: Review how the material has been stored. Degradation is often caused by exposure to one or more of the following:

    • Air (Oxidation): Was the container properly sealed or blanketed with an inert gas?[8][9]

    • Moisture (Hydrolysis): Was the compound stored in a dry environment with a desiccant?[8]

    • Light (Photodegradation): Was it stored in a light-resistant container and kept in a dark place?[8]

    • Heat (Thermal Degradation): Was it stored away from heat sources and in a temperature-controlled environment?[5][8]

  • Check for Incompatibilities: Ensure the compound has not come into contact with incompatible materials such as strong oxidizing agents or acids during storage or handling.[9]

Corrective Actions:

  • If degradation is suspected, use a fresh, unopened container of the reagent for your experiment.

  • For ongoing use, aliquot the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.

  • Always adhere to the recommended storage conditions outlined in the FAQs and the data tables below.

Data and Protocols

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 6140-17-6[5][6]
Molecular Formula C8H7F3[5][6]
Molecular Weight 160.14 g/mol [2][6]
Appearance Colorless transparent liquid[1]
Boiling Point 129 °C[1]
Density 1.144 g/mL at 25 °C[1]
Flash Point 81 °F (27.2 °C)[1]

Table 2: Recommended Storage and Handling Parameters

ParameterRecommendationRationaleReference
Temperature Cool, dry place (e.g., 2-8 °C)Prevents thermal degradation.[5][8]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation.[8][9]
Light Exposure Store in the dark; use amber/opaque containers.Prevents photodegradation.[8]
Moisture Store in a dry environment; use desiccants.Prevents hydrolysis.[8]
Incompatible Materials Strong oxidizing agents, acids.Avoids hazardous reactions.[9]
Ventilation Use in a chemical fume hood.Prevents inhalation of irritant vapors.[5][10]
Experimental Protocols

Protocol: Accelerated Stability Testing via pH Analysis

This protocol is designed to assess the stability of this compound in aqueous buffered solutions, simulating potential exposure to acidic or basic conditions that could cause hydrolytic degradation.[12]

Objective: To determine the rate of degradation of this compound at various pH values over a set period.

Materials:

  • This compound

  • Aqueous buffers (e.g., pH 4.0, pH 7.4, pH 9.0)

  • Co-solvent (e.g., acetonitrile or DMSO, if solubility is low)

  • Incubator or water bath set to a constant temperature (e.g., 40°C for accelerated testing)

  • HPLC or GC-MS system for analysis

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in the chosen co-solvent.

    • In separate volumetric flasks, dilute the stock solution with each pH buffer to a final, known concentration. Minimize the amount of co-solvent to less than 1% of the total volume if possible.

  • Incubation:

    • Transfer aliquots of each buffered solution into sealed autosampler vials.

    • Place the vials in an incubator set at a constant temperature.

  • Time Points:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial for each pH condition.

    • Immediately quench any further reaction by adding an equal volume of cold acetonitrile or by freezing the sample until analysis. The T=0 sample should be quenched immediately after preparation.

  • Analysis:

    • Analyze the samples using a validated HPLC or GC-MS method to measure the concentration of the parent compound (this compound).

    • Ensure the method can also separate potential degradation products from the parent peak.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH condition.

    • Calculate the degradation rate constant and the half-life (t½) of the compound at each pH to determine its relative stability.

Visual Guides

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling start Start Handling Procedure assess Assess Risks & Review SDS start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe vent Work in a Ventilated Fume Hood ppe->vent ground Ground/Bond Container and Receiving Equipment vent->ground transfer Transfer Chemical Using Non-Sparking Tools ground->transfer seal Tightly Seal Container Under Inert Gas transfer->seal store Return to Cool, Dry, Dark Storage seal->store cleanup Clean Work Area & Dispose of Waste Properly store->cleanup doff Doff PPE cleanup->doff end Procedure Complete doff->end

Caption: Workflow for the safe handling of this compound.

G start Unexpected Experimental Results (e.g., low yield, impurities) check_purity Confirm Purity of This compound (GC-MS, NMR) start->check_purity purity_decision Is Compound Degraded? check_purity->purity_decision outcome_ok Purity is High. Investigate Other Experimental Parameters. purity_decision->outcome_ok No investigate_storage Investigate Storage Conditions purity_decision->investigate_storage Yes cause1 Exposure to Air? (Oxidation) investigate_storage->cause1 cause2 Exposure to Moisture? (Hydrolysis) investigate_storage->cause2 cause3 Exposure to Light? investigate_storage->cause3 cause4 High Temperature? investigate_storage->cause4 solution1 Action: Store under inert gas (N2, Ar) cause1->solution1 solution2 Action: Store in a dry place with desiccant cause2->solution2 solution3 Action: Use amber or opaque containers cause3->solution3 solution4 Action: Store in a refrigerator or cool area cause4->solution4

Caption: Troubleshooting guide for potential compound degradation.

References

Validation & Comparative

comparing 4-Methylbenzotrifluoride with other trifluoromethylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group can be a transformative step in molecular design. This powerful moiety is known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity. However, the selection of an appropriate trifluoromethylating agent is critical for the success of this synthetic endeavor. This guide provides an objective comparison of the performance of key trifluoromethylating agents, supported by experimental data, to aid in this selection process. A notable point of clarification is the role of compounds like 4-Methylbenzotrifluoride, which, despite containing a CF3 group, are generally not used as trifluoromethylating agents due to their high stability.

Understanding the Role of this compound

This compound, also known as p-trifluoromethyltoluene, is a stable organic compound where a trifluoromethyl group is attached to a toluene backbone.[1] Its stability arises from the strong carbon-fluorine bonds and the C-C bond connecting the CF3 group to the aromatic ring. This inherent stability means it does not readily donate its CF3 group under typical reaction conditions. Instead, it serves as a valuable building block or intermediate in organic synthesis where the trifluoromethylated aromatic scaffold is desired.[2] In some contexts, it is also used as a solvent or an internal standard in 19F NMR spectroscopy. In contrast, true trifluoromethylating agents are designed to be reactive sources of either a trifluoromethyl radical (CF3•), cation (CF3+), or anion (CF3-).

Categories of Trifluoromethylating Agents

Trifluoromethylating agents can be broadly classified based on the nature of the trifluoromethyl species they generate:

  • Electrophilic Agents: These reagents deliver a CF3+ equivalent and are effective for the trifluoromethylation of nucleophiles like carbanions, enolates, and heteroatoms. Prominent examples include Togni reagents (hypervalent iodine compounds) and Umemoto reagents (sulfonium salts).[3]

  • Nucleophilic Agents: These reagents provide a CF3- equivalent for reaction with electrophiles such as aldehydes, ketones, and esters. The most common reagent in this class is (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent.[4]

  • Radical Precursors: These compounds generate a trifluoromethyl radical (CF3•) that can participate in a variety of transformations, including additions to unsaturated bonds and C-H functionalization. Langlois' reagent (sodium triflinate, CF3SO2Na) is a well-known example.

Performance Comparison of Key Trifluoromethylating Agents

The choice of a trifluoromethylating agent is highly dependent on the substrate and the desired transformation. The following tables provide a comparative summary of the performance of leading agents in common applications.

Electrophilic Trifluoromethylation of β-Keto Esters

The α-trifluoromethylation of β-keto esters is a fundamental transformation that creates a stereocenter bearing a trifluoromethyl group. The performance of Togni and Umemoto reagents in this context is compared below.

Reagent ClassSpecific ReagentSubstrateYield (%)Reference(s)
Hypervalent IodineTogni ReagentIndanone-derived β-keto estersHigh[5]
Hypervalent IodineTogni Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[6]
Sulfonium SaltUmemoto ReagentIndanone-derived β-keto estersHigh[5]
Sulfonium SaltUmemoto Reagent (cyclopropyl-substituted)β-Ketoesters and dicyanoalkylidenesHigher than Togni or standard Umemoto reagents[3][6]
Sulfonium SaltUmemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate84[6]

Key Observations: For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts (Umemoto reagents) and their derivatives often provide higher yields compared to hypervalent iodine reagents (Togni reagents).[3][6] However, for certain substrates like five-membered ring β-keto esters, Togni's reagent has been reported to give better yields.[5]

Nucleophilic Trifluoromethylation of Aldehydes and Ketones with TMSCF3

TMSCF3 is a versatile reagent for the nucleophilic trifluoromethylation of carbonyl compounds, typically requiring a catalyst.

Substrate (Aldehyde)Catalyst (mol%)Time (h)Yield (%)Reference
4-NitrobenzaldehydeK2CO3 (10)0.598[7]
4-ChlorobenzaldehydeK2CO3 (10)0.596[7]
BenzaldehydeK2CO3 (10)0.595[7]
4-MethoxybenzaldehydeK2CO3 (10)194[7]
CinnamaldehydeK2CO3 (10)192 (1,2-addition)[7]
Substrate (Ketone)Catalyst (mol%)Time (h)Yield (%)Reference
4-NitroacetophenoneK2CO3 (10)1292[7]
AcetophenoneK2CO3 (10)1285[7]
2-AcetonaphthoneK2CO3 (10)1290[7]

Key Observations: TMSCF3 is highly effective for the trifluoromethylation of a wide range of aldehydes and ketones under mild, fluoride-free conditions using a simple catalyst like potassium carbonate.[7] Aldehydes generally react faster than ketones.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results.

Protocol 1: Electrophilic Trifluoromethylation of a β-Keto Ester with an Umemoto Reagent

This protocol is adapted for the phase-transfer catalyzed trifluoromethylation of 1-oxo-indan-2-carboxylic acid methyl ester.[8]

Materials:

  • 1-oxo-indan-2-carboxylic acid methyl ester (0.05 mmol)

  • 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent) (0.05 mmol)

  • Potassium carbonate (0.3 mmol)

  • O-(9)-Benzyl-N-methylanthracenylcinchonidinium bromide (chiral phase-transfer catalyst) (0.005 mmol)

  • Dry Tetrahydrofuran (THF) (1 mL)

Procedure:

  • To a stirred solution of 1-oxo-indan-2-carboxylic acid methyl ester, potassium carbonate, and the phase-transfer catalyst in dry THF, add the Umemoto reagent at room temperature.

  • Stir the reaction mixture for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water (10 mL).

  • Extract the product with diethyl ether (2 x 8 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde with TMSCF3

This protocol describes a general procedure for the trifluoromethylation of aldehydes using TMSCF3 with potassium carbonate as a catalyst.[9]

Materials:

  • Aldehyde (1.0 mmol)

  • (Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 mmol)

  • Potassium Carbonate (K2CO3) (0.1 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add TMSCF3 to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting TMS-protected trifluoromethylated alcohol can be purified by column chromatography.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental procedures can provide a clearer understanding of the processes involved.

Electrophilic Trifluoromethylation Workflow

electrophilic_trifluoromethylation sub Substrate (e.g., β-Keto Ester) enolate Enolate Intermediate sub->enolate Deprotonation base Base (e.g., K2CO3) base->enolate product α-Trifluoromethylated Product enolate->product CF3+ Transfer reagent Electrophilic Reagent (Togni or Umemoto) reagent->product workup Aqueous Workup & Purification product->workup

Caption: General workflow for electrophilic trifluoromethylation of a β-keto ester.

Nucleophilic Trifluoromethylation Catalytic Cycle

nucleophilic_trifluoromethylation TMSCF3 TMSCF3 Intermediate [TMSCF3(Nu)]- TMSCF3->Intermediate Catalyst Nucleophilic Catalyst (e.g., K2CO3) Catalyst->Intermediate Activation Alkoxide Silyl Alkoxide Intermediate Intermediate->Alkoxide CF3- Attack Carbonyl Aldehyde/Ketone Carbonyl->Alkoxide Product TMS-Protected Alcohol Alkoxide->Product Catalyst_regen Catalyst Alkoxide->Catalyst_regen Catalyst Regeneration

Caption: Proposed catalytic cycle for nucleophilic trifluoromethylation with TMSCF3.

Radical Trifluoromethylation via Photoredox Catalysis

radical_trifluoromethylation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_oxidized PC+ PC_excited->PC_oxidized SET CF3_source CF3 Source (e.g., Togni Reagent) CF3_radical CF3• CF3_source->CF3_radical Radical_intermediate Substrate-CF3• CF3_radical->Radical_intermediate Radical Addition Substrate Substrate (e.g., Alkene) Substrate->Radical_intermediate Product Trifluoromethylated Product Radical_intermediate->Product Further Reaction PC_oxidized->PC Regeneration

Caption: Generalized photoredox catalytic cycle for radical trifluoromethylation.

References

A Comparative Guide to 4-Methylbenzotrifluoride and Benzotrifluoride as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. Among the array of available solvents, fluorinated compounds have garnered considerable attention due to their unique properties. This guide provides a detailed comparison of two such solvents: 4-methylbenzotrifluoride and benzotrifluoride (also known as α,α,α-trifluorotoluene). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to aid in solvent selection.

Introduction

Benzotrifluoride and its derivatives are recognized as useful solvents in organic and fluorous synthesis.[1][2][3] They are often considered more environmentally friendly alternatives to other organic solvents.[1][2][4] Both this compound and benzotrifluoride share a trifluoromethyl-substituted benzene ring structure, which imparts unique physical and chemical properties. Benzotrifluoride is a colorless liquid with an aromatic odor and is known for its relative inertness, making it suitable for a wide range of chemical reactions, including ionic, transition-metal catalyzed, and thermal reactions.[1][4][5][6] It is particularly useful in radical reactions, where it can serve as a replacement for benzene.[1][4] this compound, a derivative of benzotrifluoride, also presents as a colorless to slightly yellow liquid and is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[7][8][9]

Physical and Chemical Properties: A Tabulated Comparison

A clear understanding of the physicochemical properties of a solvent is paramount for its effective application. The following table summarizes the key properties of this compound and benzotrifluoride.

PropertyThis compoundBenzotrifluoride
Molecular Formula C8H7F3[7]C7H5F3[10]
Molecular Weight 160.14 g/mol [8][11]146.11 g/mol [6][10]
Boiling Point 129 °C[7][8]102-103.5 °C[10][12]
Melting Point 129-130 °C[7][8]-29 °C[10][12]
Density 1.144 g/mL at 25 °C[7][8]1.18-1.19 g/mL at 20-25 °C[1][5][12][13]
Flash Point 81 °F (27.2 °C)[7][8]54 °F (12.2 °C)[5][6][13]
Refractive Index 1.425-1.427 at 20 °C[7][8][14]~1.414 at 13.3-20 °C[6][10][13]
Solubility in Water Sparingly soluble[9]Insoluble (<1 mg/mL at 70°F)[5][12]
Appearance Colorless to slightly yellow liquid[8][9]Clear, colorless liquid[5][6][12]
Odor Mild aromatic odor[8][9]Aromatic odor[5][6]

Performance as a Reaction Solvent

Both solvents are valued for their stability and ability to dissolve a wide range of organic compounds.[1][4][9] Their fluorinated nature makes them particularly useful in reactions involving highly fluorinated compounds, a key aspect of fluorous synthesis.[1][4]

Benzotrifluoride (BTF) has been extensively studied as a reaction solvent. Its relatively high thermal stability makes it suitable for high-temperature reactions.[15] It is considered a good replacement for dichloromethane in many applications.[15] BTF is relatively inert and can be used in a variety of reaction types, including:

  • Ionic reactions[1][4]

  • Transition-metal catalyzed processes[1][3][4]

  • Radical reactions[1][4]

  • Oxidations and reductions[13]

  • Phase-transfer reactions[13]

  • Lewis acid-promoted reactions (caution is advised with strong Lewis acids like AlCl3)[1][13]

The polarity of benzotrifluoride is intermediate between that of dichloromethane and ethyl acetate.[13]

This compound , while also used as a solvent, is frequently employed as an intermediate in organic synthesis.[7][8] The presence of the methyl group in the para position can influence its solvent properties compared to benzotrifluoride, potentially affecting solute-solvent interactions and the solubility of reagents. The trifluoromethyl group (-CF3) is strongly electronegative and stable, which imparts specific reactivity to the molecule when used as a building block in synthesizing pharmaceuticals and agrochemicals.[7]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for reactions where these solvents could be employed.

General Protocol for a Transition-Metal Catalyzed Cross-Coupling Reaction:

  • Preparation: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and a suitable base (e.g., K2CO3, 2.0 mmol).

  • Solvent Addition: Add 5 mL of either benzotrifluoride or this compound to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Radical Halogenation Reaction:

  • Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substrate (1.0 mmol) in 10 mL of benzotrifluoride or this compound.

  • Initiation: Add a radical initiator (e.g., AIBN, 0.1 mmol) and the halogenating agent (e.g., N-bromosuccinimide, 1.1 mmol).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction's progress.

  • Work-up: Once the reaction is complete, cool the mixture and filter off any solid byproducts.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product, which can be further purified.

Logical Workflow for Solvent Selection

The choice between this compound and benzotrifluoride can depend on several factors, including the specific reaction type, the required reaction temperature, and the solubility of the reactants. The following diagram illustrates a decision-making workflow.

Solvent_Selection Solvent Selection: this compound vs. Benzotrifluoride Start Reaction to be performed Reaction_Type What is the nature of the reaction? Start->Reaction_Type Radical_Ionic Radical, Ionic, or Transition-Metal Catalyzed? Reaction_Type->Radical_Ionic Temperature What is the required reaction temperature? High_Temp High Temperature (>110°C)? Temperature->High_Temp Solubility Are reactants highly fluorinated? Fluorous Fluorous Synthesis? Solubility->Fluorous BTF Consider Benzotrifluoride (BTF) BTF->Solubility Me_BTF Consider this compound Me_BTF->Solubility Evaluate_Both Evaluate both solvents experimentally Radical_Ionic->Temperature Yes Radical_Ionic->Evaluate_Both Other High_Temp->BTF No High_Temp->Me_BTF Yes (Higher BP) Fluorous->Evaluate_Both Yes Fluorous->Evaluate_Both No Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents & Catalyst Mixing Combine Reagents & Solvent Reagents->Mixing Solvent Select Solvent (BTF or 4-MeBTF) Solvent->Mixing Setup Assemble Glassware under Inert Atmosphere Setup->Mixing Heating Heat to Desired Temperature Mixing->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

References

A Comparative Guide to the Validation of 4-Methylbenzotrifluoride Purity for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final drug product. 4-Methylbenzotrifluoride, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity validation to control potential impurities that could impact downstream processes and patient health.[1] This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound purity, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and regulatory context.

The Critical Role of Purity in Pharmaceutical Intermediates

As a non-compendial intermediate, the purity specifications for this compound are established based on a scientific understanding of the manufacturing process and risk management principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q11.[2][3][4] A robust control strategy is essential to ensure that impurities arising from the synthesis are adequately controlled.[5] Common synthetic routes to this compound, such as the trifluoromethylation of toluene derivatives, can introduce various impurities.[6][7]

Potential Impurities in this compound Synthesis:

The manufacturing process of this compound can introduce several potential impurities. For instance, the reaction of 2,5-dichlorotoluene with carbon tetrachloride followed by fluorination and hydrodechlorination can be a synthetic route.[8] Nitration of 3-methyl benzotrifluoride is another process that can lead to nitro-substituted impurities.[9]

A critical aspect of the control strategy is the identification and management of impurities that may impact the quality of the drug substance.[5] This includes understanding how impurities are formed and how they might be affected by changes in the manufacturing process.[2]

Analytical Methodologies for Purity Validation: GC vs. HPLC

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for purity analysis depends on the physicochemical properties of this compound and its potential impurities.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Analyte Suitability Ideal for volatile and thermally stable compounds. This compound is a volatile liquid, making it well-suited for GC analysis.Suitable for a wide range of compounds, including non-volatile and thermally labile substances.
Typical Detector Flame Ionization Detector (FID) for quantitative analysis of organic compounds. Mass Spectrometry (MS) for identification.Ultraviolet (UV) detector is common for aromatic compounds. Mass Spectrometry (MS) can also be used.
Sensitivity Generally offers high sensitivity, especially with an FID.Sensitivity is dependent on the detector and the chromophoric properties of the analyte and impurities.
Resolution Can provide high-resolution separation of volatile isomers and closely related compounds.Excellent for separating a wide range of polar and non-polar compounds, including positional isomers.
Sample Preparation Typically involves simple dilution in a suitable solvent.May require dissolution in a mobile phase-compatible solvent.

Experimental Protocols

Gas Chromatography (GC-FID) Method for Purity Determination

This protocol is designed for the quantitative determination of the purity of this compound and the detection of volatile impurities.

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Detector Flame Ionization Detector (FID)
Column Agilent DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program Initial: 60°C (hold for 2 min), Ramp: 10°C/min to 280°C (hold for 5 min)
Detector Temperature 300°C
Data Acquisition Chromatographic data system

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as acetone or dichloromethane.

  • Vortex to ensure homogeneity.

Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the prepared sample solution into the gas chromatograph.

  • Record the chromatogram and integrate the peaks.

  • Calculate the purity of this compound by area percent normalization.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination

This protocol is suitable for the analysis of this compound and its non-volatile or less volatile impurities.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (60:40, v/v). For some benzene derivatives, a mobile phase of acetonitrile and 0.1% trifluoroacetic acid in water (55:45 or 50:50) has been used.[10][11]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm[10][11]
Data Acquisition Chromatographic data system

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution into the liquid chromatograph.

  • Record the chromatogram and integrate the peaks.

  • Calculate the purity of this compound by area percent normalization.

Visualization of Workflows

The following diagrams illustrate the typical workflows for GC and HPLC analysis and the logical relationship in the quality control of pharmaceutical intermediates.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Dilute to Volume Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Figure 1: Gas Chromatography (GC) analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Mobile Phase Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Figure 2: High-Performance Liquid Chromatography (HPLC) analysis workflow.

QC_Logic Start Incoming Batch of This compound Sampling Representative Sampling Start->Sampling Analysis Purity Analysis (GC or HPLC) Sampling->Analysis Specification Compare with Specification Analysis->Specification Pass Release for Manufacturing Specification->Pass Meets Criteria Fail Reject Batch / Investigate Specification->Fail Fails Criteria

Figure 3: Quality control decision workflow for pharmaceutical intermediates.

Conclusion

Both GC and HPLC are powerful analytical techniques for the purity validation of this compound. The choice of method should be based on a risk assessment that considers the potential impurities and the intended use of the intermediate. For routine quality control of this volatile compound, a validated GC-FID method is often sufficient and efficient. However, HPLC-UV can be a valuable complementary technique, particularly for the analysis of less volatile or thermally labile impurities. Regardless of the method chosen, it is crucial to adhere to the principles of analytical method validation to ensure the reliability of the purity data and compliance with regulatory expectations for pharmaceutical intermediates.

References

comparative analysis of different synthetic routes to 4-Methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 4-Methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as p-trifluoromethyltoluene, is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The introduction of the trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of drug candidates. This guide provides a comparative analysis of various synthetic routes to this compound, presenting experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their application.

Executive Summary of Synthetic Routes

Several distinct strategies have been developed for the synthesis of this compound. These can be broadly categorized as:

  • Multi-step Industrial Synthesis from Substituted Toluenes: A robust and high-yielding approach suitable for large-scale production, typically involving the introduction of a trichloromethyl group followed by halogen exchange.

  • Fluorination of Carboxylic Acids: A laboratory-scale method that directly converts a carboxylic acid functional group into a trifluoromethyl group.

  • Direct C-H Trifluoromethylation of Toluene: A more direct approach that avoids pre-functionalization but often suffers from a lack of regioselectivity.

  • Halogen Exchange (Swarts-type) Reaction: A classic method involving the exchange of halogens for fluorine.

  • Modern Catalytic Methods: Including photoredox and decarboxylative trifluoromethylation, offering milder reaction conditions.

The selection of an optimal route depends on factors such as the desired scale of production, cost of starting materials and reagents, required purity of the final product, and environmental considerations.

Data Presentation: Quantitative Comparison of Key Synthetic Routes

The following table summarizes the key quantitative data for the most well-documented synthetic routes to this compound.

Synthetic RouteStarting MaterialKey ReagentsReaction StepsOverall YieldFinal PurityReference
Industrial Synthesis 2,5-DichlorotolueneCCl₄, AlCl₃, HF, Pd/C, H₂3>60%>99%[2]
Fluorination of p-Toluic Acid p-Toluic AcidSF₄1~87% (with recycle)>99%N/A
Direct Trifluoromethylation TolueneCF₃ source, catalyst1Variable (isomer mixture)N/A[2]
Halogen Exchange 4-(Trichloromethyl)tolueneHF, SbCl₅ (catalyst)1~98%N/A[3]

Detailed Experimental Protocols

Route 1: Multi-step Industrial Synthesis from 2,5-Dichlorotoluene

This method is a three-step process designed for large-scale industrial production, prioritizing high purity and yield.[2]

Step 1: Friedel-Crafts Reaction of 2,5-Dichlorotoluene

  • Procedure: Anhydrous aluminum chloride is slowly added to carbon tetrachloride with stirring. The mixture is heated to 50-60°C, and a mixture of 2,5-dichlorotoluene and carbon tetrachloride is slowly added. The reaction is maintained at 50-60°C for 2 hours. After completion, the reaction mixture is poured into an ice-water mixture to hydrolyze and remove the excess aluminum chloride. The organic layer is separated, washed with a 5% sodium hydroxide solution, dried with anhydrous calcium chloride, and the solvent is removed under reduced pressure to yield crude 2,5-dichloro-4-(trichloromethyl)toluene.[2]

  • Yield: The crude product contains 77-85% of the desired compound as determined by GC analysis.[2]

Step 2: Fluorination of 2,5-Dichloro-4-(trichloromethyl)toluene

  • Procedure: The crude 2,5-dichloro-4-(trichloromethyl)toluene and anhydrous hydrogen fluoride are charged into a high-pressure reactor. The mixture is stirred and heated to 70-80°C, maintaining a pressure of 0.8-1.2 MPa. The generated hydrogen chloride gas is vented through a pressure-regulating valve. The reaction is complete when the pressure no longer increases. The crude product is then washed with an 8-12% sodium hydroxide solution to remove excess hydrogen fluoride, followed by reduced pressure distillation to obtain crude 2,5-dichloro-4-(trifluoromethyl)toluene. This crude product is further purified by fractional distillation to separate isomers, yielding the desired product with high purity.[2]

  • Yield: 94-98% for the fluorination step.[2]

Step 3: Hydrogenation-Dechlorination of 2,5-Dichloro-4-(trifluoromethyl)toluene

  • Procedure: 2,5-dichloro-4-(trifluoromethyl)toluene, methanol (as solvent), sodium acetate (as an acid scavenger), and a 10% Pd/C catalyst are added to a hydrogenation autoclave. The autoclave is purged with hydrogen three times. The reaction is carried out at 90°C under a hydrogen pressure of 1.0 MPa. The reaction is considered complete when hydrogen uptake ceases. The reaction mixture is then filtered, the methanol is removed, and the residue is washed with water. The final product, this compound, is obtained by vacuum distillation.[2]

  • Yield: 98%[2]

  • Purity: 99.5%[2]

Route 2: Fluorination of p-Toluic Acid with Sulfur Tetrafluoride

This method provides a direct conversion of a carboxylic acid to a trifluoromethyl group and is suitable for laboratory-scale synthesis.

  • Procedure: p-Toluic acid and a 50% molar excess of sulfur tetrafluoride (SF₄) are heated in a Hastelloy autoclave at 160°C for 16 hours, reaching a pressure of 1600 psig. After the reaction, the autoclave is cooled and vented. The crude product is purified by distillation.

  • Conversion: 78%

  • Yield: Over 95% (including the recycling of p-toluoyl fluoride intermediate).

Route 3: Direct C-H Trifluoromethylation of Toluene

Direct trifluoromethylation of toluene offers a more atom-economical approach but typically results in a mixture of isomers.

  • General Considerations: The trifluoromethyl group is a meta-director in electrophilic aromatic substitution, while the methyl group is an ortho/para director. Radical trifluoromethylation reactions can lead to a mixture of ortho, meta, and para isomers. The separation of these isomers is challenging due to their very close boiling points.[2] For instance, one patented process involving a Friedel-Crafts reaction of toluene with carbon tetrachloride followed by fluorination with hydrogen fluoride yields a mixture of o-, m-, and p-methylbenzotrifluoride in a roughly 1:3:3 ratio.[2]

  • Photocatalytic Approach: Modern photocatalytic methods can achieve the trifluoromethylation of toluene derivatives under mild conditions using a photocatalyst and a trifluoromethyl source. However, achieving high regioselectivity for the para position remains a significant challenge.

Route 4: Halogen Exchange (Swarts-type) Reaction

This route involves the fluorination of a pre-formed trichloromethyl group on the toluene ring.

  • Starting Material: 4-(Trichloromethyl)toluene.

  • General Procedure: The Swarts reaction is a halogen exchange reaction where alkyl chlorides or bromides are converted to alkyl fluorides using heavy metal fluorides (e.g., AgF, SbF₃, Hg₂F₂) or by heating with anhydrous hydrogen fluoride, often in the presence of a catalyst like antimony pentachloride.[3][4] For the synthesis of this compound, 4-(trichloromethyl)toluene would be reacted with a suitable fluorinating agent.

  • Example Conditions (by analogy): The conversion of aromatic trichloromethyl compounds to trifluoromethyl compounds can be achieved with high efficiency using hydrogen fluoride in the presence of a catalytic amount of antimony pentachloride at elevated temperature and pressure. Yields of around 98% have been reported for similar transformations.[3]

Mandatory Visualizations

Industrial_Synthesis A 2,5-Dichlorotoluene B Friedel-Crafts Reaction (CCl4, AlCl3) A->B C 2,5-Dichloro-4-(trichloromethyl)toluene B->C D Fluorination (HF) C->D E 2,5-Dichloro-4-(trifluoromethyl)toluene D->E F Hydrogenation-Dechlorination (H2, Pd/C) E->F G This compound F->G

Caption: Industrial synthesis of this compound.

Fluorination_of_Carboxylic_Acid A p-Toluic Acid B Fluorination (SF4) A->B C This compound B->C

Caption: Synthesis from p-Toluic Acid.

Direct_Trifluoromethylation A Toluene B Direct C-H Trifluoromethylation A->B C Isomer Mixture (o-, m-, p-Methylbenzotrifluoride) B->C

Caption: Direct Trifluoromethylation of Toluene.

Halogen_Exchange A 4-(Trichloromethyl)toluene B Halogen Exchange (HF, SbCl5 catalyst) A->B C This compound B->C

Caption: Synthesis via Halogen Exchange (Swarts-type reaction).

Comparative Analysis and Conclusion

  • Industrial Viability: The multi-step synthesis starting from 2,5-dichlorotoluene is the most suitable for industrial-scale production.[2] It utilizes relatively inexpensive starting materials and reagents, and the process is well-defined, leading to a high yield of a very pure product.[2] The main drawback is the multi-step nature of the synthesis.

  • Laboratory Scale and Directness: For laboratory-scale synthesis, the fluorination of p-toluic acid with SF₄ offers a more direct route with a good yield. However, the use of sulfur tetrafluoride, a toxic and corrosive gas, requires specialized equipment and handling procedures.

  • Atom Economy and Selectivity: Direct C-H trifluoromethylation of toluene is the most atom-economical approach in principle. However, the lack of regioselectivity is a major disadvantage, leading to the formation of a mixture of isomers that are difficult to separate due to their similar boiling points.[2] This makes it generally unsuitable for the production of high-purity this compound.

  • Classical Approach: The halogen exchange (Swarts-type) reaction is a classic and effective method for introducing fluorine. This route is viable if the starting material, 4-(trichloromethyl)toluene, is readily available. It can provide high yields under appropriate conditions.[3]

  • Modern Methods: Newer methods like photocatalytic decarboxylative trifluoromethylation are emerging as powerful tools in organic synthesis, often proceeding under mild conditions.[5] While a direct, high-yielding photocatalytic synthesis of this compound from a readily available precursor has yet to be fully established for industrial scale, these methods hold promise for future developments, particularly for the synthesis of complex molecules in a late-stage functionalization approach.

References

4-Methylbenzotrifluoride in Agrochemical Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate solvents and adjuvants is a critical determinant of an agrochemical formulation's stability, efficacy, and environmental profile. Among the diverse array of available options, 4-Methylbenzotrifluoride (p-Tolyl trifluoride) emerges as a noteworthy candidate, primarily due to the unique properties imparted by its trifluoromethyl group. This guide provides a comparative analysis of this compound against common alternatives used in agrochemical formulations, supported by available data and standardized experimental protocols.

Executive Summary

This compound is a colorless liquid with a mild aromatic odor, characterized by its high density and stability under ambient conditions.[1] While it is primarily recognized as a key intermediate in the synthesis of various active ingredients, its properties suggest potential as a specialized solvent or co-solvent in formulations. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of agrochemicals, contributing to improved efficacy.[2] However, a direct comparative analysis of its performance as a formulation component against traditional aromatic solvents, such as xylene, or greener alternatives like methyl esters and cyclohexanone, is not extensively documented in publicly available literature. This guide aims to bridge this gap by juxtaposing the known characteristics of this compound with those of its counterparts and outlining the experimental frameworks necessary for a comprehensive evaluation.

Physicochemical Properties: A Comparative Overview

A solvent's performance in an agrochemical formulation is intrinsically linked to its physical and chemical properties. The following table summarizes the key properties of this compound and several common alternative solvents.

PropertyThis compoundXylene (mixed isomers)CyclohexanoneMethyl Oleate
CAS Number 6140-17-61330-20-7108-94-1112-62-9
Molecular Formula C₈H₇F₃C₈H₁₀C₆H₁₀OC₁₉H₃₆O₂
Molecular Weight 160.14 g/mol 106.16 g/mol 98.14 g/mol 296.50 g/mol
Boiling Point 129 °C138-144 °C155.6 °C>250 °C
Density (at 25°C) 1.144 g/mL~0.86 g/mL0.947 g/mL~0.87 g/mL
Flash Point 27 °C (81 °F)[2]27-32 °C44 °C>110 °C
Water Solubility Sparingly soluble[1]Insoluble8.6 g/100 mLInsoluble

Performance in Emulsifiable Concentrate (EC) Formulations

Emulsifiable concentrates are a prevalent type of agrochemical formulation where the active ingredient is dissolved in a solvent along with emulsifiers.[3][4] The choice of solvent is critical for the stability of the concentrate and the resulting emulsion upon dilution with water.

Solvency Power
Adjuvant Properties

The trifluoromethyl group in molecules can increase their lipophilicity, which may enhance the penetration of the active ingredient through the waxy cuticle of plant leaves or the exoskeleton of insects.[2] This suggests that this compound could exhibit adjuvant-like properties, potentially improving the bioefficacy of the formulated pesticide. However, dedicated studies are required to quantify this effect and compare it with established adjuvants.

Experimental Protocols for Performance Evaluation

To generate the necessary comparative data, a series of standardized experiments should be conducted. The following protocols, based on internationally recognized methods such as those from the Collaborative International Pesticides Analytical Council (CIPAC), provide a framework for this evaluation.

Solubility Determination

Objective: To quantify the solubility of a specific pesticide active ingredient in this compound and compare it with other solvents.

Methodology:

  • Prepare saturated solutions of the pesticide in each solvent at a controlled temperature (e.g., 25°C).

  • Equilibrate the solutions for a set period (e.g., 24 hours) with continuous agitation.

  • Centrifuge the solutions to separate the undissolved solid.

  • Analyze the concentration of the pesticide in the supernatant using a validated analytical method (e.g., HPLC or GC).

  • Express the solubility in g/L or other appropriate units.

G cluster_0 Solubility Testing Workflow Pesticide Pesticide Active Ingredient Saturated_Solution Prepare Saturated Solution (Constant Temperature) Pesticide->Saturated_Solution Solvent Test Solvent (e.g., this compound) Solvent->Saturated_Solution Equilibration Equilibrate (e.g., 24h with agitation) Saturated_Solution->Equilibration Centrifugation Centrifuge Equilibration->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Analyze Concentration (HPLC/GC) Supernatant->Analysis Result Determine Solubility (g/L) Analysis->Result

Caption: Workflow for determining pesticide solubility.

Emulsion Stability Test (CIPAC MT 36.3)

Objective: To assess the stability of an emulsifiable concentrate formulation prepared with this compound upon dilution in water.

Methodology:

  • Prepare an EC formulation containing the active ingredient, this compound (or a comparison solvent), and a suitable emulsifier system.

  • Dilute a measured volume of the EC in a standard hard water (as defined by CIPAC) in a graduated cylinder to form an emulsion.

  • Invert the cylinder a specified number of times to ensure thorough mixing.

  • Allow the emulsion to stand undisturbed for a defined period (e.g., 30 minutes, 1 hour, 2 hours).

  • Visually inspect and quantify any separation of cream or oil at specified time intervals.

G cluster_1 Emulsion Stability Testing (CIPAC MT 36.3) EC_Formulation EC Formulation (with test solvent) Dilution Dilute EC in Water EC_Formulation->Dilution Standard_Water CIPAC Standard Water Standard_Water->Dilution Mixing Invert Cylinder Dilution->Mixing Standing Allow to Stand Mixing->Standing Observation Observe Separation (Cream/Oil) at intervals Standing->Observation

Caption: Emulsion stability testing workflow.

Accelerated Storage Stability Test (CIPAC MT 46.3)

Objective: To evaluate the chemical and physical stability of the EC formulation under accelerated storage conditions.

Methodology:

  • Store the EC formulation in a sealed container at an elevated temperature (e.g., 54°C) for a specified period (e.g., 14 days).

  • After storage, allow the sample to return to ambient temperature.

  • Analyze the active ingredient content to determine any degradation.

  • Visually inspect for any physical changes such as crystallization, phase separation, or sedimentation.

  • Conduct performance tests, such as the emulsion stability test, to ensure the formulation still meets specifications.

Logical Relationship for Solvent Selection

The selection of a solvent for an agrochemical formulation is a multi-faceted process involving a balance of performance, safety, and cost.

G cluster_2 Solvent Selection Criteria Performance Performance Solvency High Solvency Power Performance->Solvency Stability Formulation Stability Performance->Stability Efficacy Enhanced Bio-efficacy Performance->Efficacy Safety Safety & Environment Toxicity Low Toxicity Safety->Toxicity Environmental_Impact Low Environmental Impact Safety->Environmental_Impact Regulatory_Compliance Regulatory Compliance Safety->Regulatory_Compliance Cost Cost Raw_Material_Cost Raw Material Cost Cost->Raw_Material_Cost Manufacturing_Process Manufacturing Process Cost Cost->Manufacturing_Process Optimal_Solvent Optimal Solvent Choice Solvency->Optimal_Solvent Stability->Optimal_Solvent Efficacy->Optimal_Solvent Toxicity->Optimal_Solvent Environmental_Impact->Optimal_Solvent Regulatory_Compliance->Optimal_Solvent Raw_Material_Cost->Optimal_Solvent Manufacturing_Process->Optimal_Solvent

Caption: Key factors influencing solvent selection.

Conclusion

This compound presents a compelling profile for use in agrochemical formulations, largely due to the advantageous properties of the trifluoromethyl group. Its physical properties suggest it could be a suitable replacement for some conventional aromatic solvents. However, the current lack of direct, quantitative comparative performance data necessitates further experimental investigation. By employing standardized protocols for solubility, emulsion stability, and storage stability, researchers can generate the data required to make informed decisions about the suitability of this compound as a high-performance solvent or adjuvant in next-generation agrochemical products.

References

spectroscopic comparison of 4-Methylbenzotrifluoride and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 4-Methylbenzotrifluoride and Its Isomers for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of this compound and its structural isomers, 2-Methylbenzotrifluoride and 3-Methylbenzotrifluoride. The differentiation of these isomers is critical in various research and development applications, including pharmaceutical and agrochemical synthesis, where precise structural confirmation is paramount. This document presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, 2-Methylbenzotrifluoride, and 3-Methylbenzotrifluoride, facilitating a clear comparison of their characteristic spectral features.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
This compound Aromatic H: 7.20-7.55 (m, 4H)Methyl H: 2.41 (s, 3H)Aromatic C: 138.4, 132.1 (q, J=32.6 Hz), 129.5, 125.4 (q, J=3.7 Hz)CF₃: 124.2 (q, J=272 Hz)Methyl C: 21.3-63.2[1]
2-Methylbenzotrifluoride Aromatic H: 7.25-7.60 (m, 4H)Methyl H: 2.48 (s, 3H)[2]Aromatic C: 135.2, 132.0, 130.9, 128.8 (q, J=32.0 Hz), 126.7 (q, J=5.0 Hz)CF₃: 123.5 (q, J=271.0 Hz)Methyl C: 19.8-59.79[1]
3-Methylbenzotrifluoride Aromatic H: 7.20-7.50 (m, 4H)Methyl H: 2.40 (s, 3H)Aromatic C: 138.5, 131.8 (q, J=33.6 Hz), 130.8, 129.8, 126.4 (q, J=3.7 Hz), 123.5 (q, J=273.5 Hz)CF₃: 123.5 (q, J=273.5 Hz)Methyl C: 21.3-63.0[3]

Table 2: Infrared (IR) Spectroscopy Data

Compound Key IR Absorptions (cm⁻¹)
This compound C-H (aromatic): ~3050C-H (aliphatic): ~2930C=C (aromatic): ~1620, 1460C-F: ~1325, 1165, 1125C-H (out-of-plane bend): ~820
2-Methylbenzotrifluoride C-H (aromatic): ~3060C-H (aliphatic): ~2940C=C (aromatic): ~1610, 1470C-F: ~1315, 1160, 1120C-H (out-of-plane bend): ~770
3-Methylbenzotrifluoride C-H (aromatic): ~3070C-H (aliphatic): ~2935C=C (aromatic): ~1615, 1480C-F: ~1320, 1170, 1130C-H (out-of-plane bend): ~790, 700

Table 3: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 160[2]141 ([M-F]⁺), 111 ([M-CF₃]⁺), 91 ([C₇H₇]⁺)
2-Methylbenzotrifluoride 160[2]141 ([M-F]⁺), 111 ([M-CF₃]⁺), 91 ([C₇H₇]⁺)[2]
3-Methylbenzotrifluoride 160141 ([M-F]⁺), 111 ([M-CF₃]⁺), 91 ([C₇H₇]⁺)

Experimental Workflow

The following diagram illustrates the logical workflow for the .

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Methylbenzotrifluoride Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Isomers This compound 2-Methylbenzotrifluoride 3-Methylbenzotrifluoride NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomers->NMR IR IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS Process_NMR Process NMR Spectra (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Spectra (Vibrational Frequencies) IR->Process_IR Process_MS Process MS Data (Molecular Ion, Fragmentation) MS->Process_MS Compare Comparative Analysis Process_NMR->Compare Process_IR->Compare Process_MS->Compare

Caption: Workflow for Spectroscopic Comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-25 mg of the analyte (this compound or its isomer) was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

  • Instrumentation : NMR spectra were acquired on a 400 MHz spectrometer.[1]

  • Data Acquisition :

    • ¹H NMR : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

    • ¹³C NMR : Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 transients. Proton decoupling was applied during acquisition.

    • ¹⁹F NMR : Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1.0 s, and 64 transients. CFCl₃ was used as an external standard.[1]

  • Data Processing : The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (for ¹H and ¹³C) or CFCl₃ (for ¹⁹F).

Infrared (IR) Spectroscopy
  • Sample Preparation : A thin film of the neat liquid sample was prepared by placing one drop of the compound between two polished sodium chloride (NaCl) salt plates.[2]

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer was used for analysis.

  • Data Acquisition : The spectrum was recorded from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum was analyzed for characteristic absorption bands, reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the analyte (approximately 100 ppm) was prepared in dichloromethane.

  • Instrumentation : An Agilent 5975C GC-MS system or equivalent was used.[1] The GC was equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Data Acquisition :

    • GC Conditions : The injector temperature was set to 250°C. The oven temperature program was initiated at 50°C (hold for 2 min), then ramped to 280°C at 10°C/min (hold for 5 min). Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

    • MS Conditions : The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The scan range was set from m/z 40 to 400.

  • Data Processing : The total ion chromatogram (TIC) was used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak was extracted, and the molecular ion and major fragment ions were identified.

References

Economic Analysis of 4-Methylbenzotrifluoride Synthesis: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the primary synthesis routes for 4-Methylbenzotrifluoride reveals that the multi-step process starting from 2,5-dichlorotoluene offers the most economically viable and efficient pathway for industrial-scale production, boasting high purity and yield. While direct trifluoromethylation of toluene presents a shorter route, it is significantly hampered by the formation of close-boiling isomers, leading to costly and complex purification processes.

This compound (p-TFMe), a key building block in the synthesis of pharmaceuticals and agrochemicals, can be produced through several distinct chemical pathways. This guide provides a comparative analysis of the most prominent methods, focusing on experimental data, reaction protocols, and an economic assessment to inform researchers and chemical process developers.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route for this compound is a critical decision influenced by factors such as raw material cost, reaction yield and purity, energy consumption, and waste generation. Here, we compare three primary methods: synthesis from 2,5-dichlorotoluene, direct trifluoromethylation of toluene, and a lesser-known route from p-toluic acid.

Table 1: Quantitative Comparison of this compound Synthesis Methods
ParameterSynthesis from 2,5-DichlorotolueneDirect Trifluoromethylation of TolueneSynthesis from p-Toluic Acid
Overall Yield > 60%[1]Variable (separation losses)~87% (including recycle)[2]
Product Purity > 99.5%[1]Low (isomer mixture)> 99%[2]
Number of Steps 321
Key Raw Materials 2,5-Dichlorotoluene, CCl₄, HFToluene, CCl₄, HFp-Toluic Acid, SF₄
Separation Difficulty LowVery HighModerate
Industrial Viability HighLow (due to separation)Moderate (SF₄ handling)

Synthesis Route 1: From 2,5-Dichlorotoluene

This method is a robust and industrially mature three-step process that consistently delivers high-purity this compound. The starting materials, 2,5-dichlorotoluene and carbon tetrachloride, are readily available and relatively inexpensive.

Experimental Protocol

Step 1: Friedel-Crafts Reaction In a four-neck flask equipped with a stirrer, thermometer, and gas absorption device, carbon tetrachloride is charged, and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added slowly. The mixture is heated to 45-55°C. A mixture of 2,5-dichlorotoluene and carbon tetrachloride is then added slowly, maintaining the reaction temperature at 50-60°C. The reaction is held at this temperature for 1.5-2.5 hours. After completion, the reaction mixture is hydrolyzed with an ice-water mixture to remove the catalyst. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude 2,5-dichloro-4-(trichloromethyl)toluene.[1]

Step 2: Fluorination The crude product from the previous step is subjected to a fluorine-chlorine exchange reaction with hydrogen fluoride (HF). This step is typically carried out in an autoclave under pressure. The reaction converts the trichloromethyl group into a trifluoromethyl group, yielding 2,5-dichloro-4-(trifluoromethyl)toluene.

Step 3: Hydrogenation-Dechlorination The 2,5-dichloro-4-(trifluoromethyl)toluene, a solvent such as methanol, sodium acetate, and a 10% Palladium on Carbon (Pd/C) catalyst are charged into a hydrogenation autoclave. The vessel is purged with hydrogen, and the reaction proceeds at a temperature of 90°C and a hydrogen pressure of 1.0 MPa. Upon completion, the catalyst is filtered, the solvent is removed, and the product is washed and purified by vacuum distillation to yield this compound with a purity exceeding 99.5% and a yield of approximately 98% for this final step.[1]

Synthesis_from_2_5_Dichlorotoluene cluster_0 Step 1: Friedel-Crafts Reaction cluster_1 Step 2: Fluorination cluster_2 Step 3: Hydrogenation-Dechlorination 2,5-Dichlorotoluene 2,5-Dichlorotoluene Friedel_Crafts Friedel-Crafts Reaction 2,5-Dichlorotoluene->Friedel_Crafts CCl4 CCl4 CCl4->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts Intermediate_1 2,5-dichloro-4- (trichloromethyl)toluene Friedel_Crafts->Intermediate_1 Fluorination Fluorination Intermediate_1->Fluorination HF HF HF->Fluorination Intermediate_2 2,5-dichloro-4- (trifluoromethyl)toluene Fluorination->Intermediate_2 Hydrogenation Hydrogenation- Dechlorination Intermediate_2->Hydrogenation H2_PdC H2, Pd/C H2_PdC->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Synthesis of this compound from 2,5-Dichlorotoluene.

Synthesis Route 2: Direct Trifluoromethylation of Toluene

This approach involves the direct conversion of toluene to a mixture of methylbenzotrifluoride isomers. While seemingly more direct, the primary drawback is the formation of ortho-, meta-, and para-isomers with very close boiling points, making their separation a significant industrial challenge.

Reaction Principle

Toluene undergoes a Friedel-Crafts reaction with carbon tetrachloride, followed by a fluorine-chlorine exchange with hydrogen fluoride. The reaction produces a mixture of o-methylbenzotrifluoride (b.p. 131.2°C), m-methylbenzotrifluoride (b.p. 130.5°C), and p-methylbenzotrifluoride (this compound, b.p. 129°C), with a selectivity of approximately 1:3:3.[1] The small differences in boiling points make separation by conventional distillation energy-intensive and costly, often requiring specialized and expensive techniques like simulated moving bed (SMB) chromatography for commercial applications.

Direct_Trifluoromethylation Toluene Toluene Reaction Direct Trifluoromethylation Toluene->Reaction Reagents 1. CCl4, AlCl3 2. HF Reagents->Reaction Isomer_Mixture Isomer Mixture (o, m, p) Reaction->Isomer_Mixture Separation Difficult Separation Isomer_Mixture->Separation Final_Product This compound Separation->Final_Product

Direct Trifluoromethylation of Toluene and Subsequent Separation.

Synthesis Route 3: From p-Toluic Acid

An alternative laboratory-scale synthesis involves the reaction of p-toluic acid with sulfur tetrafluoride (SF₄). This method can produce high-purity this compound with good yields.

Experimental Protocol

The reaction is typically carried out in a high-pressure autoclave. p-Toluic acid is reacted with a molar excess of sulfur tetrafluoride at elevated temperatures (e.g., 160°C) and pressures (e.g., 1600 psig) for several hours. The crude product is then purified by distillation to yield this compound with a purity of over 99%. Including the recycling of the intermediate p-toluoyl fluoride, the yield can exceed 95%.[2] While effective, the use of highly toxic and corrosive sulfur tetrafluoride presents significant handling challenges, which may limit its industrial-scale applicability.

Synthesis_from_pToluic_Acid p-Toluic_Acid p-Toluic_Acid Reaction Reaction with SF4 (High T, High P) p-Toluic_Acid->Reaction SF4 SF4 SF4->Reaction Purification Distillation Reaction->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound from p-Toluic Acid.

Economic Analysis

An economic comparison of these synthesis routes hinges on the cost of raw materials, energy consumption, and capital expenditure for equipment, particularly for purification.

Table 2: Estimated Raw Material Costs
Raw MaterialEstimated Price (USD/kg)
2,5-DichlorotolueneVaries
Toluene~0.70 - 0.85
Carbon Tetrachloride~1.00 - 3.00
Anhydrous Aluminum Chloride~0.85 - 1.05
Hydrogen Fluoride~1.80 - 2.60
p-Toluic Acid~3.00 - 15.00
Sulfur TetrafluorideHigh (specialty gas)
10% Pd/C CatalystHigh (precious metal)

Note: Prices are estimates and subject to market fluctuations.

The synthesis from 2,5-dichlorotoluene is favored economically for large-scale production due to the relatively low cost of starting materials and the high yield and purity of the final product, which minimizes purification costs.

The direct trifluoromethylation of toluene , despite using inexpensive toluene, becomes economically challenging due to the high costs associated with the separation of the resulting isomers. The capital and operational costs of specialized separation units can outweigh the initial raw material cost advantage.

The synthesis from p-toluic acid is generally not considered for large-scale industrial production due to the high cost and hazardous nature of sulfur tetrafluoride, as well as the high-pressure reaction conditions requiring specialized equipment.

Conclusion

For researchers, scientists, and drug development professionals requiring high-purity this compound, understanding the underlying synthesis routes is crucial for sourcing and cost-effective process development. The synthesis pathway commencing with 2,5-dichlorotoluene stands out as the most industrially mature and economically sound method, delivering a high-quality product suitable for demanding applications in the pharmaceutical and agrochemical industries. While alternative routes exist, they present significant challenges in terms of purification or reagent handling and cost, making them less attractive for commercial-scale production.

References

Evaluating the Environmental Impact of 4-Methylbenzotrifluoride Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chemical reagents and solvents is a critical decision in modern research and development, with significant implications for both experimental outcomes and environmental sustainability. 4-Methylbenzotrifluoride (also known as p-trifluoromethyltoluene) is a versatile compound widely used as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals. However, the presence of the trifluoromethyl group, while imparting desirable chemical properties, also raises questions about its environmental fate and potential toxicity.

This guide provides a comparative evaluation of the environmental impact of this compound production, drawing upon available data for the compound and its structural analogs. It also outlines standardized experimental protocols for assessing key environmental parameters, enabling researchers to make more informed decisions and to design greener, more sustainable chemical processes.

Comparative Environmental Data

Due to a lack of comprehensive life cycle assessment (LCA) and ecotoxicity data specifically for this compound in publicly available literature, this section presents a comparative overview using data from related compounds and general principles of environmental science. The data presented here should be considered indicative and highlights the need for further research into the specific environmental footprint of this compound.

Table 1: Comparative Physicochemical and Ecotoxicity Data

ParameterThis compoundToluene (Common Alternative Solvent)4-Chlorobenzotrifluoride (Structural Analog)Data Source/Reference
Molecular Formula C8H7F3C7H8C7H4ClF3[1]
Boiling Point (°C) 129-130110.6139.2[2]
Water Solubility Data not available530 mg/L (25°C)29 mg/L (23°C)[3]
Log Kow (Octanol-Water Partition Coefficient) Data not available2.733.7[3]
Aquatic Toxicity (LC50/EC50) Data not availableLC50 (Fish, 96h): 5.5 mg/LLC50 (Fish, 96h): 2.8 mg/L[4],[5]
Biodegradation Expected to be slow due to the C-F bondReadily biodegradableExpected to be persistentGeneral principle

Table 2: Qualitative Comparison of Environmental Impact Aspects

Environmental AspectThis compound ProductionConventional Toluene ProductionKey Considerations
Feedstock Toluene and a trifluoromethylating agentCrude oilReliance on fossil fuels for both. The environmental impact of the trifluoromethylating agent is a key differentiator.
Energy Consumption Likely higher due to the energy-intensive nature of fluorination reactions.Established and optimized process, but still energy-intensive.Fluorination processes often require harsh conditions and specialized equipment.
Waste Generation Potential for hazardous waste streams containing residual fluorinating agents and byproducts.Generates waste streams typical of petrochemical processes.The nature and treatability of fluorinated waste are significant concerns.
Greenhouse Gas Emissions Potential for emissions of potent greenhouse gases depending on the fluorination technology used.Primarily CO2 emissions from energy consumption.Some fluorinating agents or their byproducts can have high global warming potential.
Persistence and Bioaccumulation The C-F bond is highly stable, suggesting persistence. Bioaccumulation potential is unknown but a concern for halogenated compounds.Toluene is volatile and biodegradable, with low bioaccumulation potential.The long-term environmental fate of organofluorine compounds is a key area of research.

Experimental Protocols

To facilitate a more rigorous and standardized evaluation of the environmental impact of this compound and its alternatives, the following section details key experimental methodologies based on internationally recognized guidelines.

Life Cycle Assessment (LCA)

A comprehensive LCA provides a "cradle-to-grave" analysis of the environmental impacts associated with a product. The methodology is standardized by the International Organization for Standardization (ISO) in the ISO 14040 and 14044 standards.[6][7][8][9][10]

Experimental Workflow for a Comparative LCA:

cluster_0 Goal and Scope Definition cluster_1 Life Cycle Inventory (LCI) cluster_2 Life Cycle Impact Assessment (LCIA) cluster_3 Interpretation A Define Functional Unit (e.g., 1 kg of solvent) C Collect Data on: - Raw Material Inputs - Energy Consumption - Emissions to Air, Water, Soil A->C B Define System Boundaries (e.g., cradle-to-gate) B->C D Select Impact Categories (e.g., GWP, ODP, Ecotoxicity) C->D E Characterize and Normalize Results D->E F Identify Hotspots and Compare Alternatives E->F

Caption: ISO 14040/14044 Life Cycle Assessment Workflow.

  • Goal and Scope Definition:

    • Functional Unit: Define the unit of comparison, for example, the environmental impact per kilogram of this compound produced.

    • System Boundaries: Define the stages of the life cycle to be included, such as "cradle-to-gate" (from raw material extraction to the factory gate) or "cradle-to-grave" (including use and disposal).

  • Life Cycle Inventory (LCI):

    • Collect detailed data on all inputs and outputs for each stage within the system boundaries. This includes raw materials, energy, water, and all emissions and waste products.[11][12]

  • Life Cycle Impact Assessment (LCIA):

    • Translate the LCI data into potential environmental impacts. This involves selecting relevant impact categories (e.g., global warming potential, ozone depletion potential, acidification potential, ecotoxicity) and using characterization factors to quantify the contribution of each emission to these impacts.[13][14]

  • Interpretation:

    • Analyze the results to identify the major contributors ("hotspots") to the environmental impact and compare the performance of this compound with its alternatives.

Aquatic Toxicity Testing

Assessing the potential harm to aquatic ecosystems is a crucial component of environmental impact evaluation. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for testing the effects of chemicals on biotic systems.[15][16][17][18]

Experimental Workflow for Acute Aquatic Toxicity Testing (e.g., Fish, Daphnia):

cluster_0 Test Preparation cluster_1 Exposure cluster_2 Observation and Data Collection cluster_3 Data Analysis A Prepare a series of test concentrations of the chemical C Expose organisms to test concentrations for a defined period (e.g., 96h for fish, 48h for daphnia) A->C B Acclimate test organisms (e.g., fish, daphnia) B->C D Record mortality and other adverse effects at regular intervals C->D E Calculate the LC50 or EC50 (concentration causing 50% mortality or effect) D->E

Caption: OECD Guideline for Acute Aquatic Toxicity Testing.

  • Test Substance Preparation: Prepare a geometric series of concentrations of this compound in a suitable aqueous medium. A control group with no test substance is essential.

  • Test Organisms: Use a standardized species, such as zebrafish (Danio rerio) for fish acute toxicity (OECD TG 203) or Daphnia magna for invertebrate acute immobilisation (OECD TG 202).

  • Exposure: Expose the test organisms to the different concentrations of the test substance under controlled conditions (temperature, light, pH). The duration is typically 96 hours for fish and 48 hours for daphnia.

  • Observation: Record the number of dead or immobilized organisms at regular intervals.

  • Data Analysis: Use statistical methods to determine the median lethal concentration (LC50) or median effective concentration (EC50), which is the concentration estimated to cause mortality or a defined effect in 50% of the test organisms.

Biodegradation Testing

Determining the persistence of a chemical in the environment is critical. Biodegradation studies assess the potential for microorganisms to break down the substance.

Experimental Protocol for Ready Biodegradability (e.g., OECD TG 301):

  • Inoculum: Use an inoculum from a source rich in diverse microorganisms, such as activated sludge from a wastewater treatment plant.

  • Test System: Add a known concentration of this compound as the sole source of organic carbon to a mineral medium containing the inoculum.

  • Incubation: Incubate the test system in the dark at a constant temperature for 28 days.

  • Measurement: Monitor the degradation of the test substance over time by measuring parameters such as dissolved organic carbon (DOC) removal, oxygen consumption, or carbon dioxide production.

  • Assessment: Compare the extent of degradation to that of a readily biodegradable reference substance (e.g., sodium benzoate). A substance is considered readily biodegradable if it meets a certain degradation threshold (e.g., >60% of theoretical CO2 production) within the 28-day window.

Alternatives to this compound

The principles of green chemistry encourage the use of safer and more environmentally benign alternatives.[19][20][21] For applications where this compound is used as a solvent, several greener alternatives could be considered, depending on the specific reaction requirements.

Table 3: Potential Greener Solvent Alternatives

Alternative SolventKey Environmental AdvantagesPotential Disadvantages
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources (e.g., corncobs), lower toxicity than THF.[21]Can form peroxides, may have different solvency properties.
Cyclopentyl methyl ether (CPME) High boiling point, low peroxide formation, relatively low toxicity.[21]Higher cost, less established in some applications.
Water Non-toxic, non-flammable, abundant, and inexpensive.[20]Limited solubility for many organic compounds, can interfere with certain reactions.
Supercritical Carbon Dioxide (scCO2) Non-toxic, non-flammable, readily available, leaves no solvent residue.Requires high-pressure equipment, may not be suitable for all solutes.

For its use as a synthetic intermediate, the identification of alternatives is more complex and depends on the specific target molecule. Strategies could include developing alternative synthetic routes that avoid the use of trifluoromethylated building blocks or employing more environmentally friendly trifluoromethylation reagents.

Conclusion

While this compound offers valuable properties for chemical synthesis, a comprehensive understanding of its environmental impact is currently limited by the lack of specific data. The information available for structurally similar compounds suggests potential concerns regarding persistence and aquatic toxicity. Researchers and drug development professionals are encouraged to consider these potential impacts and to explore greener alternatives where feasible. The adoption of standardized testing protocols, such as those outlined in this guide, is essential for generating the necessary data to perform robust risk assessments and to drive the transition towards more sustainable chemical practices. Further research into the life cycle assessment, ecotoxicity, and biodegradability of this compound is crucial for a complete environmental evaluation.

References

A Comparative Analysis of 4-Methylbenzotrifluoride Derivatives in Foundational Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthesis

The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity. 4-Methylbenzotrifluoride and its halogenated derivatives are key building blocks for introducing this critical moiety. This guide provides a comparative overview of the performance of 4-(trifluoromethyl)phenyl derivatives in five seminal cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to empower researchers to make informed decisions in the strategic design of synthetic routes.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The reactivity of the boronic acid or ester is influenced by the electronic nature of its substituents. Generally, electron-withdrawing groups can impact the transmetalation step of the catalytic cycle.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Boronic Acid/Ester DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-(Trifluoromethyl)phenylboronic acid 4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
Phenylboronic acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Methoxyphenylboronic acid (electron-donating)4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Chlorobenzoyl chloridePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (1.5 M)Not SpecifiedNot Specified398[1]
4-BromobenzonitrilePhenylboronic acidLaF₃·Pd nanocatalystK₂CO₃Aqueous70Not Specifiedup to 97[2]

Note: The data presented is compiled from various sources and direct comparison should be made with caution as reaction conditions are not identical.

Performance in Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Aryl iodides are generally more reactive than bromides or chlorides.

Table 2: Performance in Heck Coupling

Aryl HalideAlkene PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodobenzotrifluoride StyrenePd(OAc)₂ / PPh₃NaOAcNot SpecifiedNot SpecifiedNot SpecifiedData not readily available
IodobenzeneStyrenePdCl₂ (1.5 mol%) / TDTATNot SpecifiedWaterNot Specified696[3]
C₆F₅BrStyreneComplex 145 (1 mol%)CaCO₃NMP130Not Specified~100[4]

Performance in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Table 3: Performance in Sonogashira Coupling

Aryl HalideAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromobenzotrifluoride PhenylacetyleneData not readily availableData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
IodobenzenePhenylacetylenePd/CuFe₂O₄ (3 mol%)K₂CO₃EtOH70390[5]
4-IodotoluenePhenylacetylene5% Pd on alumina / 0.1% Cu₂O on aluminaNot SpecifiedTHF-DMA 9:17572<2 (batch)
4-IodotoluenePhenylacetyleneFlow reactor with catalystNot SpecifiedNot SpecifiedNot SpecifiedNot Specified60 (flow)[6]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.

Table 4: Performance in Buchwald-Hartwig Amination

Aryl HalideAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Chlorobenzotrifluoride AnilineData not readily availableData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
ChlorobenzeneAnilinePd-melamine dendrimer (0.07 mol%)t-BuONaNot Specified80Not SpecifiedHigh[7]
2-HaloestroneNitroanilinesPd(OAc)₂ / X-PhosKOt-BuNot SpecifiedNot SpecifiedNot SpecifiedHigh[8]

Performance in Stille Coupling

The Stille reaction couples an organotin compound with an organic halide. A major drawback is the toxicity of the tin reagents.

Table 5: Performance in Stille Coupling

Aryl HalideOrganostannane PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)
4-Iodobenzotrifluoride Tributyl(phenyl)stannaneData not readily availableData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Aryl TriflateTributyl(vinyl)stannanePd(PPh₃)₄ (5 mol%)LiCl (3 equiv)NMP250.595
Aryl TriflateTributyl(phenyl)stannanePd₂(dba)₃ (2.5 mol%) / P(2-furyl)₃CuI (10 mol%)NMP25189

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are generalized methodologies for the key cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

General Procedure: To a reaction vessel, add the aryl halide (1.0 mmol), the 4-(trifluoromethyl)phenylboronic acid (1.2-1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) and a base (e.g., K₂CO₃, 2.0 mmol) are added. The reaction mixture is heated to the desired temperature (typically 60-100 °C) and stirred for the specified time. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[9][10]

Protocol 2: Heck Reaction

General Procedure: In a sealed tube, combine the aryl iodide (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a suitable ligand (e.g., P(o-tol)₃, 0.04 mmol). The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., acetonitrile) and a base (e.g., Et₃N, 1.5 mmol) are added. The tube is sealed and heated to the appropriate temperature (typically 100 °C) for 18-24 hours. The reaction progress is monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by dilution with an organic solvent and washing with water. The organic layer is dried, concentrated, and the product is purified by chromatography.

Protocol 3: Sonogashira Coupling

General Procedure: A mixture of the aryl halide (1 mmol), terminal alkyne (1 mmol), palladium catalyst (e.g., Pd/CuFe₂O₄, 3 mol%), and a base (e.g., K₂CO₃, 4 mmol) in a suitable solvent (e.g., EtOH, 4 ml) is stirred under aerobic conditions. The mixture is then refluxed at the appropriate temperature (e.g., 70°C) for the required time. The reaction progress is monitored by TLC. After completion, the reaction mixture is extracted with an organic solvent (e.g., EtOAc) and deionized water, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography.[5]

Protocol 4: Buchwald-Hartwig Amination

General Procedure: An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents). The tube is evacuated and backfilled with an inert gas. The aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents) are then added, followed by an anhydrous solvent (e.g., toluene). The reaction mixture is heated (typically 80-110 °C) and stirred vigorously for 2-24 hours. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by flash column chromatography.[11]

Visualizing the Chemistry: Diagrams of Pathways and Processes

To further aid in the conceptualization of these critical reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2 + Base) PdII->Transmetal RPdII R-Pd(II)-R' L2 Transmetal->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII Coord Alkene Coordination PdII->Coord Insert Migratory Insertion Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim Product Substituted Alkene BetaElim->Product BaseRegen Base-mediated Regeneration BetaElim->BaseRegen BaseRegen->Pd0

Caption: Catalytic cycle for the Heck reaction.

Experimental_Workflow General Cross-Coupling Experimental Workflow start Start setup Reaction Setup - Oven-dried glassware - Inert atmosphere (Ar/N2) start->setup reagents Addition of Reagents - Aryl halide - Coupling partner - Catalyst & Ligand - Base - Anhydrous, degassed solvent setup->reagents reaction Reaction - Heating to specified temp. - Stirring for specified time reagents->reaction monitoring Monitoring - TLC / LC-MS / GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup - Quenching - Extraction - Washing & Drying monitoring->workup Complete purification Purification - Column chromatography workup->purification analysis Analysis - NMR, MS purification->analysis end End analysis->end

Caption: A typical experimental workflow for cross-coupling reactions.

Reaction_Selection Decision Tree for Cross-Coupling Reaction Selection start Desired Bond? c_c C-C Bond start->c_c c_n C-N Bond start->c_n c_c_type Type of C-C Bond? c_c->c_c_type buchwald Buchwald-Hartwig c_n->buchwald aryl_aryl Aryl-Aryl c_c_type->aryl_aryl aryl_alkene Aryl-Alkene c_c_type->aryl_alkene aryl_alkyne Aryl-Alkyne c_c_type->aryl_alkyne boronic Boronic acid/ester available? aryl_aryl->boronic heck Heck aryl_alkene->heck sonogashira Sonogashira aryl_alkyne->sonogashira suzuki Suzuki-Miyaura stille Stille boronic->suzuki Yes stannane Organostannane available? boronic->stannane No stannane->stille Yes

Caption: Logical flow for selecting a suitable cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 4-Methylbenzotrifluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of 4-Methylbenzotrifluoride, providing immediate safety protocols, logistical procedures, and clear data presentation for researchers, scientists, and drug development professionals.

The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This compound, a flammable and irritating compound, requires meticulous handling to mitigate risks to both personnel and the environment. This document outlines the necessary procedures for its safe disposal, from immediate spill response to final waste containment, and provides a clear summary of its key chemical data.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from all sources of ignition such as open flames, hot surfaces, and sparks.[1][3]

Personnel must wear appropriate personal protective equipment (PPE), including but not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

Quantitative Data Summary

A comprehensive understanding of the chemical's properties is fundamental to its safe handling and disposal. The following table summarizes essential data for this compound.

PropertyValue
Molecular Formula C8H7F3
Molecular Weight 160.14 g/mol [2]
Appearance Clear, colorless liquid
Flash Point Information not readily available in provided search results.
Hazards Flammable liquid and vapor[1][2], Causes skin irritation[1][2], Causes serious eye irritation[1][2], May cause respiratory irritation[2]
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Products Carbon oxides, Hydrogen fluoride[1]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.

Minor Spills:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[3][4]

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood.

  • Absorb Spill: Use an inert, non-combustible absorbent material such as Chemizorb®, dry sand, or earth to contain the spill.[1] Do not use combustible materials like sawdust.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, clearly labeled, and sealed container for disposal.[3][4]

  • Clean Area: Clean the affected area thoroughly.[1]

Major Spills:

  • Evacuate: Evacuate all non-essential personnel from the immediate area and move upwind.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department or emergency responders immediately.[5]

  • Prevent Spread: If it can be done safely, try to prevent the spill from entering drains or waterways.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the safe disposal of this compound from a laboratory setting is as follows. This protocol is a general guide; it is imperative to consult with your institution's EHS department for specific requirements and local regulations.[1][6]

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.[1]

    • Do not mix with other waste materials.[1]

  • Container Labeling:

    • Clearly label the waste container with "Waste this compound" and all appropriate hazard symbols (e.g., flammable liquid, irritant).[5]

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[5]

    • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[3]

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5]

    • Waste material must be disposed of in accordance with national and local regulations, typically via an approved waste disposal plant.[1]

    • Handle uncleaned, empty containers as you would the product itself.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE collect Collect Waste in Labeled Container ppe->collect ventilation Handle in Ventilated Area ventilation->collect storage Store in Cool, Well-Ventilated Area collect->storage ignition Away from Ignition Sources storage->ignition ehs Contact EHS for Pickup ignition->ehs transport Transport to Approved Waste Disposal Plant ehs->transport

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 4-Methylbenzotrifluoride, a versatile intermediate in organic synthesis. Understanding the potential hazards and implementing robust safety protocols are critical for minimizing risks and ensuring the well-being of all personnel.

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is mandatory when working with this chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.

Protection Level Equipment Purpose
Primary Chemical Splash Goggles or Safety Glasses with Side ShieldsProtects eyes from splashes and vapors.
Chemical-Resistant GlovesPrevents skin contact.
Laboratory CoatProtects skin and personal clothing.
Secondary Face ShieldProvides additional protection for the face and eyes from splashes.
Chemical-Resistant ApronOffers an extra layer of protection against spills and splashes.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of vapors. A respirator may be required for situations with inadequate ventilation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan is crucial for minimizing the risk of exposure and accidents. The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase cluster_disposal Disposal Phase prep Preparation handling Handling prep->handling Proceed with caution cleanup Cleanup handling->cleanup After experiment emergency Emergency Response handling->emergency In case of spill or exposure disposal Disposal cleanup->disposal Segregate waste cleanup->emergency In case of spill sds Review Safety Data Sheet (SDS) ppe Don Appropriate PPE sds->ppe setup Prepare well-ventilated workspace (fume hood) ppe->setup transfer Transfer chemical carefully reaction Perform experiment transfer->reaction storage Store in a cool, dry, well-ventilated area away from ignition sources reaction->storage decontaminate Decontaminate glassware and surfaces wash Wash hands thoroughly decontaminate->wash collect Collect waste in a designated, labeled container for halogenated organic waste store_waste Store waste container in a designated satellite accumulation area collect->store_waste dispose Arrange for disposal through institutional Environmental Health & Safety (EHS) store_waste->dispose

Safe handling workflow for this compound.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special handling.

Waste Type Disposal Procedure
Liquid this compound Collect in a clearly labeled, dedicated waste container for "Halogenated Organic Waste." Do not mix with non-halogenated waste.
Contaminated Solids (e.g., gloves, absorbent pads) Place in a sealed, labeled bag or container for hazardous waste disposal.
Empty Containers Triple rinse with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated organic waste. Deface the label before disposal as regular trash, or follow institutional guidelines for container disposal.

All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.[3] Disposal should be coordinated through your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol Example: Synthesis of a Derivative

While specific experimental details will vary depending on the research, the following provides a generalized protocol for a reaction involving this compound, highlighting key safety considerations. This example is for illustrative purposes only and must be adapted to the specific reaction being performed.

Reaction: General Palladium-Catalyzed Cross-Coupling Reaction

Materials:

  • This compound

  • Coupling partner (e.g., a boronic acid)

  • Palladium catalyst

  • Ligand

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Preparation (in a fume hood):

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Don all required PPE as outlined in the table above.

  • Reaction Setup:

    • To a reaction flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst, ligand, and base.

    • Purge the flask with an inert gas.

    • Add the anhydrous solvent via syringe.

    • Add the coupling partner.

    • Carefully add this compound to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous solution as appropriate.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography or distillation.

  • Cleanup and Disposal:

    • Decontaminate all glassware with a suitable solvent, collecting the rinsate as halogenated organic waste.

    • Dispose of all liquid and solid waste according to the disposal plan outlined above.

    • Wash hands thoroughly with soap and water.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date information before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbenzotrifluoride
Reactant of Route 2
4-Methylbenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.